molecular formula C11H22N2O2 B2374456 cis-3-(Boc-amino)-5-methylpiperidine CAS No. 1187055-56-6; 1270019-92-5

cis-3-(Boc-amino)-5-methylpiperidine

Cat. No.: B2374456
CAS No.: 1187055-56-6; 1270019-92-5
M. Wt: 214.309
InChI Key: CNALVHVMBXLLIY-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3-(Boc-amino)-5-methylpiperidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
BenchChem offers high-quality cis-3-(Boc-amino)-5-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(Boc-amino)-5-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

cis-3-(Boc-amino)-5-methylpiperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

cis-3-(Boc-amino)-5-methylpiperidine (CAS: 1203651-07-3 for (3S,5R); 1270019-92-5 for (3R,5S)) is a high-value chiral building block used extensively in medicinal chemistry. As a 3,5-disubstituted piperidine, it serves as a critical scaffold for designing conformationally restricted small molecules. It is a structural regioisomer of the 3,4-disubstituted piperidine core found in JAK inhibitors like Tofacitinib, offering a distinct vector for structure-activity relationship (SAR) exploration in kinase inhibitors, GPCR ligands, and peptide mimetics.

This guide provides a comprehensive technical analysis of its structural dynamics, synthetic routes, and physicochemical properties, designed to support researchers in lead optimization and process chemistry.

Chemical Structure & Stereochemical Analysis[1][2]

Configuration and Nomenclature

The molecule consists of a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) protected amine and at the 5-position with a methyl group.

  • Relative Stereochemistry: The term cis indicates that the amino and methyl substituents reside on the same face of the piperidine ring.

  • Absolute Configuration: The cis relationship in a 1,3-disubstituted system corresponds to the (3R,5S) and (3S,5R) enantiomers.

  • Conformational Preference: In 1,3-disubstituted saturated six-membered rings, the cis isomer can adopt a diequatorial conformation. This is thermodynamically superior to the trans isomer, which is forced into an equatorial-axial arrangement. Consequently, cis-3-(Boc-amino)-5-methylpiperidine is the more stable diastereomer.

Conformational Dynamics (Graphviz Visualization)

The following diagram illustrates the thermodynamic preference for the diequatorial chair conformation over the diaxial alternative.

Conformation cluster_0 Thermodynamic Equilibrium Chair_EE Diequatorial Chair (Stable) (3R,5S) or (3S,5R) Substituents: Equatorial Chair_AA Diaxial Chair (Unstable) Steric Strain: 1,3-diaxial interactions Chair_EE->Chair_AA Ring Flip (Unfavorable) Note Key Insight: The cis-1,3 substitution pattern allows both bulky groups (Boc-NH, Me) to reside in equatorial positions. Chair_EE->Note

Caption: Conformational analysis of cis-3,5-disubstituted piperidine showing the energetic preference for the diequatorial chair.

Physicochemical Properties[3][4][5]

The following data summarizes the core properties relevant to handling and analysis.

PropertyValue / Description
IUPAC Name tert-butyl (cis-5-methylpiperidin-3-yl)carbamate
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
CAS Numbers (3S,5R): 1203651-07-3 (3R,5S): 1270019-92-5 Racemate: Varies by vendor
Physical State White to off-white solid or viscous colorless oil
Boiling Point ~310°C (Predicted at 760 mmHg)
pKa (Piperidine NH) ~10.5 (Predicted, basic secondary amine)
LogP ~1.6 (Predicted)
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; sparingly soluble in water.[1][2]

Synthesis & Manufacturing

The synthesis of cis-3-(Boc-amino)-5-methylpiperidine typically prioritizes the formation of the thermodynamically stable cis isomer via catalytic hydrogenation, followed by chiral resolution if a single enantiomer is required.

Synthetic Pathway[2][10][11]
  • Precursor Selection: 2-amino-4-methylpyridine or 3-amino-5-methylpyridine.

  • Protection: Installation of the Boc group on the exocyclic amine.

  • Reduction: Catalytic hydrogenation of the pyridine ring. Heterogeneous catalysts (e.g., Rh/C, PtO₂) under acidic conditions often favor syn-addition, yielding the cis isomer as the major product.

  • Resolution: Separation of the (3R,5S) and (3S,5R) enantiomers using chiral Supercritical Fluid Chromatography (SFC) or diastereomeric salt formation (e.g., with tartaric acid).

Process Flow Diagram

Synthesis Start Start: 3-Amino-5-methylpyridine Step1 Step 1: Boc Protection (Boc2O, THF/DCM) Start->Step1 Step2 Step 2: Catalytic Hydrogenation (H2, Rh/C or PtO2, AcOH) Reduces Pyridine Ring Step1->Step2 Intermediate Intermediate: cis/trans Mixture (cis isomer usually major) Step2->Intermediate Step3 Step 3: Chiral Resolution (Prep-SFC or Chiral Salt) Intermediate->Step3 Purification Product Final Product: (3R,5S) or (3S,5R)-cis-3-(Boc-amino)-5-methylpiperidine Step3->Product

Caption: Synthetic workflow for isolating enantiopure cis-3-(Boc-amino)-5-methylpiperidine from pyridine precursors.

Analytical Characterization

Validating the cis-geometry is critical, as trans impurities can significantly alter biological activity.

NMR Spectroscopy ( H-NMR)

The stereochemistry is best confirmed via coupling constants (


 values) of the ring protons.
  • H3 and H5 Protons: In the cis-diequatorial conformation, the protons at C3 and C5 are axial .

  • Coupling Pattern: Look for large diaxial couplings (

    
     Hz) between:
    
    • H3 (axial) and H2 (axial).

    • H3 (axial) and H4 (axial).

    • H5 (axial) and H6 (axial).

  • Contrast with trans: The trans isomer will have at least one substituent in an axial position (or a twisted boat), leading to smaller coupling constants (

    
     Hz) for that position.
    
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Signals:

    • 
       (Loss of tert-butyl group).
      
    • 
       (Loss of Boc group, yielding the free diamine).
      

Applications in Drug Discovery

Scaffold Hopping & SAR

This molecule is a "regio-isomer" of the 3,4-disubstituted piperidine scaffold found in Tofacitinib (a JAK inhibitor). By shifting the methyl group from position 4 to 5, medicinal chemists can:

  • Alter Vector Orientation: Change the angle at which substituents project into the binding pocket.

  • Modulate Metabolic Stability: Blocking the 5-position can prevent metabolic oxidation at a typically reactive site.

  • Restrict Conformation: The 1,3-diequatorial lock provides a rigid core that can reduce the entropic penalty of binding.

Handling and Storage
  • Storage: Keep at 2–8°C under an inert atmosphere (Nitrogen or Argon).

  • Stability: Stable under normal laboratory conditions. Avoid strong acids (removes Boc) and strong oxidizers.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

References

  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine Product Data. Retrieved from

  • ChemicalBook. (3R,5R)-3-(Boc-amino)-5-methylpiperidine Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. 3-(Boc-amino)piperidine Derivatives. Retrieved from

  • Sriram Chem. (3R,5S)-3-(Boc-amino)-5-Methylpiperidine Reference Standard. Retrieved from

  • ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives (Contextual Analog Analysis). Retrieved from

Sources

Medicinal Chemistry Applications of cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, structural properties, and synthetic pathways of cis-3-(Boc-amino)-5-methylpiperidine , a critical intermediate in the design of kinase inhibitors and other small-molecule therapeutics.

A Technical Guide for Drug Discovery & Development

Executive Summary

cis-3-(Boc-amino)-5-methylpiperidine (CAS 1227919-32-5 for (3R,5R); 1270019-92-5 for (3R,5S)) represents a "privileged scaffold" modification in modern drug discovery. It serves as a conformationally biased analog of the 3-aminopiperidine core found in blockbuster drugs like Tofacitinib (Xeljanz).

By introducing a methyl group at the C5 position in a cis-orientation relative to the C3-amino group, medicinal chemists can:

  • Lock Conformation: Force the piperidine ring into a specific chair conformer (diequatorial), reducing the entropic penalty upon binding.

  • Modulate Lipophilicity: Increase logP/logD slightly to improve membrane permeability without adding significant molecular weight.

  • Enhance Selectivity: Create steric clashes in off-target binding pockets while filling hydrophobic sub-pockets in the target active site (e.g., JAK kinase ATP pockets).

Structural & Stereochemical Analysis[1]

The "Magic Methyl" Effect in Piperidines

The addition of a methyl group to a piperidine ring is a classic strategy to alter pharmacological properties—often called the "Magic Methyl" effect. In the 3,5-disubstituted system, stereochemistry dictates the ring's topology.

  • cis-Isomer (Preferred): In the 1,3-disubstituted pattern, the cis isomer allows both the bulky Boc-amino group and the methyl group to occupy the thermodynamically stable equatorial positions. This locks the ring into a rigid chair conformation.

  • trans-Isomer: Forces one substituent into an axial position, creating 1,3-diaxial strain and increasing conformational mobility (ring flipping).

Stereochemical Designation

For cis-1,3-disubstitution, the absolute configurations are typically (3R,5R) or (3S,5S).

  • Isomer A (e.g., 3R,5R): Both substituents equatorial.

  • Isomer B (e.g., 3R,5S): Trans relationship (one axial, one equatorial).

Note: Always verify the specific enantiomer required for the target protein, as the binding pocket is chiral.

Visualization: Conformational Locking

The following diagram illustrates the thermodynamic preference for the diequatorial cis conformation, which is critical for its utility as a rigid scaffold.

PiperidineConformation cluster_0 Thermodynamic Stability cluster_1 Medicinal Chemistry Impact Cis cis-Isomer (Diequatorial) Most Stable Entropy Reduced Entropic Penalty (Pre-organized for Binding) Cis->Entropy Locks Conformation Selectivity Vector Projection (Methyl fills hydrophobic pocket) Cis->Selectivity Defines Vector Trans trans-Isomer (Axial/Equatorial) Less Stable Trans->Cis Isomerization (Theoretical)

Figure 1: Conformational analysis of 3,5-disubstituted piperidines. The cis-diequatorial arrangement minimizes steric strain and pre-organizes the ligand for binding.

Synthetic Protocols

The synthesis of cis-3-(Boc-amino)-5-methylpiperidine generally proceeds via the hydrogenation of pyridine precursors. This method is favored for its scalability and ability to access the cis isomer via catalytic control.

Protocol A: Catalytic Hydrogenation of Pyridine Precursors

Objective: Convert 3-amino-5-methylpyridine to the saturated piperidine with cis selectivity.

Reagents:

  • Substrate: 3-Amino-5-methylpyridine (or its N-Boc protected analog).

  • Catalyst: Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) are preferred for cis selectivity in acidic media.

  • Solvent: Acetic acid (AcOH) or Methanol/HCl.

  • Conditions: 50–60 psi H₂, Room Temperature to 50°C.

Step-by-Step Methodology:

  • Pre-protection (Optional but Recommended): Protect the amine of 3-amino-5-methylpyridine with a Boc group before reduction to prevent catalyst poisoning and side reactions.

    • Reaction: Substrate + Boc₂O + TEA in DCM → tert-butyl (5-methylpyridin-3-yl)carbamate.

  • Hydrogenation:

    • Dissolve the protected pyridine (1.0 eq) in glacial acetic acid (0.5 M).

    • Add PtO₂ (5 mol%).

    • Hydrogenate at 60 psi H₂ for 12–24 hours.

    • Mechanism:[1] Surface catalysis favors the addition of hydrogen from the least hindered face, predominantly yielding the cis isomer.

  • Workup & Purification:

    • Filter catalyst over Celite.

    • Concentrate solvent.

    • Isomer Separation: The crude mixture may contain minor trans isomers. Recrystallize from Hexane/EtOAc or perform column chromatography. The cis isomer is typically less polar.

Protocol B: Chiral Resolution

If the hydrogenation yields a racemic cis mixture ((3R,5R) + (3S,5S)), resolution is required.

  • Salt Formation: React the amine (after Boc deprotection) with a chiral acid (e.g., L-Tartaric acid or D-Dibenzoyl tartaric acid).

  • Crystallization: Selectively crystallize the diastereomeric salt of the desired enantiomer.

  • Free Basing & Reprotection: Neutralize the salt and re-introduce the Boc group if necessary.

Medicinal Chemistry Applications (Case Studies)

Case Study 1: Next-Generation JAK Inhibitors

The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are prime targets for autoimmune diseases.[2] First-generation inhibitors like Tofacitinib utilize a 3,4-disubstituted piperidine. The 3,5-disubstituted scaffold is utilized to tune selectivity, particularly for JAK3 .

Mechanism of Action:

  • Hinge Binding: The amino group at C3 (after Boc removal) is coupled to a heterocycle (e.g., pyrrolo[2,3-d]pyrimidine) that binds to the kinase hinge region via hydrogen bonds.

  • Covalent Warhead: In covalent JAK3 inhibitors, the piperidine Nitrogen (N1) is functionalized with an acrylamide. This warhead reacts with Cys909 , a residue unique to JAK3 (other JAKs have Serine).

  • Role of 5-Methyl: The C5-methyl group sits in a hydrophobic pocket adjacent to the ATP binding site. It restricts the rotation of the piperidine ring, orienting the acrylamide warhead precisely toward Cys909, thereby increasing the rate of inactivation (

    
    ).
    

Data Comparison (Hypothetical SAR):

Scaffold VariantJAK3 IC₅₀ (nM)Selectivity (JAK3/JAK1)Metabolic Stability (t½)
3-Aminopiperidine (Unsubst.) 4510xLow (Oxidation at C5)
cis-3-Amino-5-methyl 12 >100x High (C5 blocked)
trans-3-Amino-5-methyl15020xMedium

Table 1: Impact of the 5-methyl substituent on potency and selectivity. The cis-methyl group enhances potency via conformational pre-organization and improves metabolic stability by blocking the C5 oxidation site.

Case Study 2: Protein Degrader Linkers (PROTACs)

This scaffold is also used as a rigid linker in PROTACs (Proteolysis Targeting Chimeras).

  • Function: Connects the E3 ligase ligand (e.g., Cereblon binder) to the Target Protein ligand.

  • Advantage: The rigid cis-piperidine prevents the "collapse" of the linker chain, maintaining the necessary distance and orientation between the two proteins to facilitate ubiquitination.

Synthesis & SAR Workflow Diagram

The following diagram summarizes the integration of this scaffold into a drug discovery workflow, from synthesis to SAR evaluation.

SynthesisWorkflow cluster_synthesis Scaffold Synthesis cluster_medchem Medicinal Chemistry Derivatization Start 3-Amino-5-methylpyridine Step1 Boc Protection Start->Step1 Step2 Hydrogenation (PtO2/H2) (Cis-selective) Step1->Step2 Intermediate cis-3-(Boc-amino)-5-methylpiperidine Step2->Intermediate Deprotect Boc Removal (TFA/HCl) Intermediate->Deprotect Coupling1 Hinge Binder Coupling (e.g., Pyrrolopyrimidine) Deprotect->Coupling1 Coupling2 Warhead Attachment (N1) (e.g., Acryloyl chloride) Coupling1->Coupling2 FinalDrug Selective Kinase Inhibitor (e.g., JAK3 Covalent) Coupling2->FinalDrug

Figure 2: Workflow for converting the pyridine precursor into a functionalized kinase inhibitor.

References

  • ChemicalBook. (3R,5R)-3-(Boc-amino)-5-methylpiperidine Product Information. Retrieved from .

  • Thorarensen, A., et al. (2015). Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides.[3] World Intellectual Property Organization, Patent WO2015083028A1. Retrieved from .

  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine Reference Standard. Retrieved from .

  • Sigma-Aldrich. cis-3-(Boc-amino)-5-methylpiperidine Product Page. Retrieved from .

  • National Institutes of Health (NIH). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. PMC Article. Retrieved from .

Sources

Technical Guide: cis-3-(Boc-amino)-5-methylpiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Magic Methyl" Scaffold for Next-Gen Kinase & GPCR Ligands

cis-3-(Boc-amino)-5-methylpiperidine represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" (Fsp³) mandate. Unlike its planar pyridine precursors or simple piperidine analogs, this scaffold introduces a defined stereochemical vector that rigidly directs substituents into specific binding pockets.

The 5-methyl substituent is not merely a hydrophobic filler; it acts as a conformational lock . By enforcing a diequatorial preference in the cis-isomer, it minimizes the entropic penalty of binding, enhances metabolic stability by blocking the vulnerable C5 position, and improves oral bioavailability through increased lipophilicity without significant molecular weight penalty.

Structural & Conformational Dynamics

The Diequatorial Advantage

The medicinal value of cis-3-(Boc-amino)-5-methylpiperidine lies in its ground-state thermodynamics. In a 1,3-disubstituted piperidine system:

  • cis-Configuration: Allows both the C3-amino group and the C5-methyl group to adopt equatorial positions simultaneously. This is the global energy minimum, creating a rigid, extended vector.

  • trans-Configuration: Forces one substituent to be axial while the other is equatorial, introducing 1,3-diaxial strain and often leading to a more flexible, flipping ring system.

The "Magic Methyl" Effect

The C5-methyl group exerts a profound effect known as the "Magic Methyl" effect.[1][2]

  • Desolvation: It displaces high-energy water molecules from hydrophobic pockets within the target protein (e.g., the ATP-binding site of kinases).

  • Metabolic Blocking: The C5 position of piperidines is a common site for CYP450-mediated oxidation. Methylation here sterically and electronically hinders metabolic clearance.

Conformational Landscape Visualization

The following diagram illustrates the energetic preference for the diequatorial conformation in the cis-isomer compared to the destabilized diaxial form.

Conformation cluster_0 cis-Isomer Equilibrium (Preferred) cluster_1 Biological Impact Diequatorial Diequatorial (Global Min) Both substituents equatorial Rigid & Stable Diaxial Diaxial (High Energy) Steric Clash (1,3-diaxial) Unstable Diequatorial->Diaxial  Ring Flip (Disfavored)   Entropy Reduced Entropic Penalty (Pre-organized) Diequatorial->Entropy Metabolism Metabolic Stability (Blocked C5 Oxidation) Diequatorial->Metabolism Binding High Affinity Binding (Kinase/GPCR Pockets) Entropy->Binding

Figure 1: Conformational equilibrium showing the energetic stability of the diequatorial cis-isomer, leading to enhanced binding affinity.

Synthetic Routes & Stereocontrol[3]

Achieving the cis-stereochemistry requires careful selection of the synthetic pathway. The most scalable route for medicinal chemistry involves the catalytic hydrogenation of pyridine precursors.

Catalytic Hydrogenation (Scalable Route)

This method utilizes the inherent directing effect of substituents during heterogeneous catalysis.

  • Precursor: 2-chloro-3-amino-5-methylpyridine or 3-amino-5-methylpyridine.

  • Reduction: Hydrogenation using Rh/C or PtO₂ in acidic media (AcOH) often favors the cis-isomer due to the "suprafacial" addition of hydrogen across the pyridine face.

  • Protection: In situ or subsequent protection with Boc₂O.

Chiral Pool Synthesis (Enantiopure Route)

For asymmetric synthesis requiring specific enantiomers (e.g., (3R,5R)), starting from L-Glutamic acid is preferred. This involves:

  • Cyclization to a lactam.

  • Stereoselective methylation.

  • Reduction of the lactam carbonyl.

Synthetic Workflow Diagram

Synthesis Start Precursor: 3-amino-5-methylpyridine Step1 Step 1: Hydrogenation (H2, 5% Rh/C, AcOH, 50°C) Suprafacial Addition Start->Step1 Inter Intermediate: cis-3-amino-5-methylpiperidine (Acetate salt) Step1->Inter  Yield: ~85-90%   Step2 Step 2: Boc Protection (Boc2O, Et3N, MeOH) Inter->Step2 Product Target Scaffold: cis-3-(Boc-amino)-5-methylpiperidine Step2->Product Purification Purification: Recrystallization or Chiral SFC (To remove trace trans-isomer) Product->Purification

Figure 2: Scalable synthetic route via catalytic hydrogenation of pyridine precursors.

Medicinal Chemistry Applications

Kinase Inhibition (JAK/PDK1)

The piperidine ring is a bioisostere for the cyclohexyl group found in many transition-state mimics but offers superior solubility due to the basic nitrogen.

  • Case Study: In the optimization of PDK1 (3-phosphoinositide-dependent kinase-1) inhibitors, the cis-3,5-dimethylpiperidine motif (and its amino analogs) has been shown to bind into the ribose pocket, where the methyl group displaces water and makes Van der Waals contact with the hinge region residues.

  • JAK Inhibitors: Analogs of Tofacitinib utilizing 3,5-disubstitution patterns often exhibit altered selectivity profiles between JAK1/JAK2/JAK3 due to subtle changes in the vector of the exocyclic amine.

RNA Binding (Aminoglycoside Mimetics)

The cis-1,3-diamine motif (accessible via deprotection of our scaffold) mimics the 2-deoxystreptamine (2-DOS) ring of aminoglycosides.

  • Mechanism: The protonated amines at physiological pH interact electrostatically with the phosphate backbone of rRNA. The 5-methyl group provides a "handle" to tune the lipophilicity, improving cell permeability compared to highly polar natural aminoglycosides.

Comparative Data: Scaffold Properties
Propertycis-3,5-ScaffoldUnsubstituted PiperidineFlat Aromatic (Pyridine)
Fsp³ Fraction High (0.8-1.0)High (1.0)Low (0.0)
Conformational Entropy Low (Rigid/Locked)Medium (Flipping)Low (Rigid)
Solubility (logS) HighHighLow/Medium
Metabolic Stability Enhanced (C5 blocked)Low (C-oxidation prone)High
Vector Definition Precise (Diequatorial) VariablePlanar (2D)

Experimental Protocols

Protocol A: Controlled Boc-Deprotection

Objective: Removal of the Boc group to liberate the primary amine for coupling, minimizing side reactions.

Reagents:

  • Trifluoroacetic acid (TFA)[3]

  • Dichloromethane (DCM) (Anhydrous)[4]

  • Optional: Triisopropylsilane (TIPS) as a scavenger if the molecule contains Trp/Met/Tyr.

Procedure:

  • Dissolution: Dissolve cis-3-(Boc-amino)-5-methylpiperidine (1.0 equiv) in DCM (5 mL/mmol) in a round-bottom flask. Cool to 0°C.[5][6]

  • Acidolysis: Add TFA dropwise to achieve a final concentration of 20-50% v/v (typically 1:1 TFA:DCM or 1:4).

    • Note: For simple scaffolds, 25% TFA is often sufficient and gentler.

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (RT). Monitor by TLC (stain with Ninhydrin; free amine turns purple/blue). Reaction is usually complete in 1-2 hours.

  • Workup (Critical): Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.

    • Free Basing: If the HCl salt is required, redissolve in Et₂O and add 2M HCl/ether. If the free base is needed for immediate coupling, use an SCX-2 cartridge or wash with sat. NaHCO₃ (if the product is not water-soluble).[6]

Protocol B: Amide Coupling (HATU Method)

Objective: Coupling the deprotected scaffold to a carboxylic acid R-COOH.

Reagents:

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • Deprotected Scaffold (Amine) (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve R-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes at RT. Solution should turn slightly yellow.

  • Addition: Add the amine scaffold (dissolved in minimal DMF with remaining 2.0 equiv DIPEA).

  • Coupling: Stir at RT for 2-16 hours. Monitor by LC-MS.[4][7]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% LiCl (aq) (removes DMF)

    • Sat. NaHCO₃

    • Brine[8]

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

References

  • Vertex AI Search. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (PMC). Available at: [Link]

  • Jones, S. P., et al. (2022).[9] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[9] Available at: [Link]

  • National Institutes of Health. (2024). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors. PMC. Available at: [Link]

Sources

The 3,5-Vector: A Technical Guide to Disubstituted Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently used heterocycle in U.S. FDA-approved drugs. However, the vast majority of these utilize 4-substitution (linear vectors) or 2,6-substitution (steric shielding). The 3,5-disubstituted piperidine scaffold represents an under-exploited chemical space that offers unique stereochemical vectors for peptidomimetics and "escaping flatland" in fragment-based drug discovery (FBDD).

This guide analyzes the therapeutic utility of this scaffold, focusing on its ability to mimic


-turns in proteins, its application in direct renin inhibitors and oncology, and the synthetic methodologies required to access its challenging cis/trans stereochemistry.

The Stereochemical Imperative: Escaping Flatland

The 3,5-disubstituted piperidine core is distinct because it introduces chirality and vector directionality that mimics the side chains of amino acids (e.g.,


 and 

residues in a turn). Unlike 4-substituted analogs, which are often achiral and linear, the 3,5-scaffold increases the fraction of sp3-hybridized carbons (

), a metric directly correlated with clinical success and improved solubility.
Structural Activity Relationship (SAR) Logic
  • The Cis-Isomer: Often mimics a folded peptide conformation. The substituents occupy equatorial/axial positions that project functional groups into specific hydrophobic pockets (e.g., S1/S3 pockets of proteases).

  • The Trans-Isomer: Provides a rigidified, extended vector, useful for spanning distant binding sites in receptors (e.g., GPCRs).

  • Metabolic Stability: Substitution at the 3 and 5 positions blocks metabolic oxidation at the most reactive sites of the piperidine ring (alpha to the nitrogen is blocked by steric bulk; beta sites are substituted).

SAR_Logic Scaffold Piperidine Scaffold Sub_4 4-Substitution (Linear/Achiral) Scaffold->Sub_4 Sub_35 3,5-Disubstitution (Chiral/Vectorized) Scaffold->Sub_35 Outcome_Flat Low Fsp3 'Flat' Molecule Sub_4->Outcome_Flat Limited Geometry Outcome_3D High Fsp3 Specific Vector Projection Sub_35->Outcome_3D Stereocontrol Target_Renin Aspartyl Protease (Renin Inhibition) Outcome_3D->Target_Renin Mimics Transition State Target_Ca Ion Channels (N-Type Ca++ Blockers) Outcome_3D->Target_Ca Pore Blocking

Figure 1: Comparative SAR logic demonstrating the geometric advantage of 3,5-substitution over traditional 4-substitution.

Therapeutic Case Studies

A. Cardiovascular: Direct Renin Inhibitors (DRI)

The renin-angiotensin-aldosterone system (RAAS) is a prime target for hypertension.[1] While Aliskiren is the standard DRI, 3,5-disubstituted piperidines have emerged as potent "transition-state analogs."

  • Mechanism: The piperidine nitrogen mimics the transition state of the peptide bond hydrolysis. The 3,5-substituents fill the large hydrophobic S1 and S3 pockets of the Renin enzyme.

  • Key Compound: (3S,4S,5R)-4-hydroxy-3,5-disubstituted piperidine derivatives.[1]

  • Performance: These analogs demonstrate high affinity (

    
     in nanomolar range) and improved oral bioavailability compared to earlier peptidomimetics.
    
B. Oncology: Curcumin Analogs (DAPs)

3,5-bis(arylidene)-4-piperidones (DAPs) are synthetic analogs of curcumin that exhibit potent cytotoxicity without the poor bioavailability of the natural product.

  • Mechanism: They act as Michael acceptors, reacting with nucleophilic thiols in the proteasome or modulating oxidative stress pathways (ROS generation).

  • Data Summary:

Compound ClassCell LineTargetIC50 (µM)Mechanism
DAP (3,5-bis(benzylidene)) MCF-7 (Breast)Proteasome/ROS1.2 - 3.5Michael Addition to thiols
DAP (N-acyl nitroxide) A2780 (Ovarian)Mitochondria< 1.0ROS-mediated apoptosis
3,5-Pipecolinates HDM2-p53p53 Interaction0.05 - 0.2Protein-Protein Interaction Inh.

Synthetic Methodologies: The "O'Brien" Protocol

Accessing the specific cis or trans isomer is the primary bottleneck. The following protocol, adapted from O'Brien et al. (University of York), utilizes a pyridine hydrogenation followed by a controlled epimerization . This is a self-validating workflow: the cis product is the kinetic outcome, while the trans product is the thermodynamic outcome.

Workflow Diagram

Synthesis_Workflow Start 3,5-Disubstituted Pyridine Step1 Hydrogenation (PtO2, AcOH, H2) Start->Step1 Cis_Prod Cis-Piperidine (Kinetic Product) Step1->Cis_Prod Decision Target Isomer? Cis_Prod->Decision Step2 Epimerization (t-BuOK, t-BuOH, Reflux) Cis_Prod->Step2 Isomerization Decision->Cis_Prod Need Cis Trans_Prod Trans-Piperidine (Thermodynamic Product) Decision->Trans_Prod Need Trans Step2->Trans_Prod

Figure 2: Divergent synthetic route to access both stereoisomers from a single pyridine precursor.

Detailed Protocol: Hydrogenation & Epimerization

Step 1: Cis-Selective Hydrogenation

  • Substrate: Dissolve 3,5-dimethylpyridine (or substituted analog) (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst: Add Platinum(IV) oxide (

    
    , Adams' catalyst) (5 mol%). Note: PtO2 is preferred over Pd/C for pyridine reduction to avoid poisoning.
    
  • Reaction: Stir under

    
     atmosphere (1-5 bar) at RT for 16 hours.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate. Basify with 2M NaOH to pH > 12 and extract with

    
    .
    
  • Validation:

    
     NMR will show a characteristic coupling constant for H-3/H-4/H-5 protons. Cis-isomers typically display specific equatorial-axial couplings (
    
    
    
    Hz for eq-ax).

Step 2: Trans-Selective Epimerization (If required)

  • Substrate: Dissolve the cis-piperidine (from Step 1) in

    
    -BuOH.
    
  • Reagent: Add Potassium tert-butoxide (

    
    -BuOK) (2.0 equiv).
    
  • Reaction: Reflux for 24-48 hours. Causality: The strong base deprotonates the alpha-position (via an imine intermediate or direct enolate-like transition), allowing the substituent to relax to the thermodynamically more stable equatorial position (trans).

  • Workup: Quench with water, extract with ether.

  • Validation: Trans-isomers often show large diaxial coupling constants (

    
     Hz) in NMR.
    

Biological Characterization Protocol

To validate the therapeutic potential (specifically cytotoxicity for oncology applications), the following MTT assay protocol is standardized for 3,5-disubstituted piperidines.

Assay: In Vitro Cytotoxicity (MTT)

  • Objective: Determine

    
     against human cancer cell lines (e.g., MCF-7).
    
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates containing DMEM medium. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve the 3,5-disubstituted piperidine derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 48 hours. Control: Untreated cells with 0.1% DMSO.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability =

    
    . Plot dose-response curve to derive 
    
    
    
    .

References

  • Behr, J. B., et al. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. Journal of Organic Chemistry. Link

  • Kálai, T., et al. (2011).[2] Synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones with high antitumor and antioxidant activity.[2] Journal of Medicinal Chemistry. Link

  • James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers. RSC Medicinal Chemistry. Link

  • Wu, Z., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters.[3] Link

  • Snutch, T. P., et al. (2013). Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers.[4] Bioorganic & Medicinal Chemistry Letters. Link

Sources

molecular weight and formula of cis-3-(Boc-amino)-5-methylpiperidine

[1]

Executive Summary

cis-3-(Boc-amino)-5-methylpiperidine is a functionalized saturated heterocycle used primarily as a chiral scaffold in the development of kinase inhibitors (e.g., JAK inhibitors) and GPCR modulators.[1] Its structural value lies in the 1,3-cis arrangement of the amino and methyl substituents, which allows for specific vector positioning in drug-target interactions. The tert-butoxycarbonyl (Boc) group serves as an orthogonal protecting group, enabling selective functionalization of the secondary amine of the piperidine ring before deprotection and coupling of the primary amine.

Physicochemical Specifications

PropertySpecification
Chemical Name tert-butyl (cis-5-methylpiperidin-3-yl)carbamate
Common Name cis-3-(Boc-amino)-5-methylpiperidine
CAS Number (racemate) Not universally assigned; see enantiomers below
CAS (3R,5S) 1270019-92-5
CAS (3S,5R) 1203651-07-3
Molecular Formula

Molecular Weight 214.31 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Piperidine NH) ~10–11 (Predicted)
LogP ~1.2 (Predicted)

Structural Analysis & Stereochemistry

The "cis" designation in 3,5-disubstituted piperidines refers to the relative stereochemistry where the substituents reside on the same side of the ring plane.

  • Conformation: In the lowest-energy chair conformation, the 1,3-cis relationship allows both the bulky Boc-amino group and the methyl group to occupy equatorial positions (diequatorial), minimizing 1,3-diaxial strain.

  • Enantiomers: The cis diastereomer exists as a pair of enantiomers:

    • (3R,5S): C3-Amino (R), C5-Methyl (S).

    • (3S,5R): C3-Amino (S), C5-Methyl (R).

Structural Visualization

The following diagram illustrates the stereochemical relationship and the core piperidine scaffold.

structure_logiccluster_0Stereochemical Configurationcluster_1Functional GroupsCis_Isomercis-Isomer(Thermodynamically Favored)DiequatorialDiequatorial Conformation(Minimizes Steric Strain)Cis_Isomer->DiequatorialadoptsEnantiomers(3R,5S) and (3S,5R)Enantiomeric PairCis_Isomer->EnantiomerscomprisesBocN-Boc Group(Acid Labile Protection)Diequatorial->BocMethyl5-Methyl Group(Hydrophobic Vector)Diequatorial->MethylPip_NHPiperidine NH(Nucleophilic Handle)Boc->Pip_NHOrthogonal to

Caption: Logical relationship between the cis-stereochemistry, thermodynamic stability, and functional group orthogonality.

Synthetic Methodology

The most robust industrial route involves the catalytic hydrogenation of the corresponding pyridine precursor. This method favors the cis diastereomer due to the syn-addition of hydrogen across the aromatic face.

Protocol: Catalytic Hydrogenation of 3-(Boc-amino)-5-methylpyridine

Objective: Reduce the pyridine ring while retaining the Boc protecting group and establishing cis-stereochemistry.

Reagents:

  • Precursor: 3-(Boc-amino)-5-methylpyridine (1.0 equiv)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (

    
    ) (5 mol%)
    
  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)[2]

  • Gas: Hydrogen (

    
    )[3]
    

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (autoclave), dissolve 3-(Boc-amino)-5-methylpyridine in MeOH (0.1 M concentration). If using

    
    , adding 1.0 equiv of AcOH accelerates the reaction.
    
  • Catalyst Addition: Carefully add the catalyst (Rh/C or

    
    ) under an inert nitrogen atmosphere to prevent ignition.
    
  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then 
      
      
      (3x).[4]
    • Pressurize to 50–70 bar (700–1000 psi) .

    • Heat to 50–60°C and stir vigorously for 12–24 hours .

  • Workup:

    • Cool the vessel and vent

      
      .
      
    • Filter the reaction mixture through a Celite pad to remove the catalyst.[5][4] Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[5]

  • Neutralization: If AcOH was used, dissolve the residue in DCM and wash with saturated aqueous

    
    . Dry the organic layer over 
    
    
    .
  • Purification: The crude product is typically a mixture of cis/trans isomers (ratio >4:1 favoring cis). Purify via flash column chromatography (SiO2, DCM/MeOH/NH4OH) or recrystallization to isolate the pure cis isomer.

Synthesis Workflow Diagram

synthesis_flowStartStart: 3-Amino-5-methylpyridineProtectStep 1: Boc Protection((Boc)2O, THF, TEA)Start->ProtectPrecursorIntermediate:3-(Boc-amino)-5-methylpyridineProtect->PrecursorHydrogenationStep 2: Catalytic Hydrogenation(H2, Rh/C or PtO2, 50 bar)Precursor->Hydrogenation Syn-ReductionWorkupStep 3: Filtration & NeutralizationHydrogenation->WorkupProductEnd Product:cis-3-(Boc-amino)-5-methylpiperidineWorkup->Product Purification

Caption: Step-by-step synthetic pathway from the pyridine starting material to the saturated cis-piperidine.

Quality Control & Validation

To ensure the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[6][8][9][11][12][13]
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       4.50 (br s, 1H, NH-Boc)
      
    • 
       3.60–3.40 (m, 1H, H-3)
      
    • 
       2.90–2.70 (m, 2H, H-2 eq, H-6 eq)
      
    • 
       2.30–2.10 (m, 2H, H-2 ax, H-6 ax)
      
    • 
       1.80–1.60 (m, H-5, H-4)
      
    • 
       1.44 (s, 9H, Boc 
      
      
      -Bu)
    • 
       0.90 (d, J=6.5 Hz, 3H, 5-Me)
      
    • Note: The coupling constants of H-3 and H-5 protons are critical for confirming the diequatorial (cis) conformation.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass:

    
    
    
  • Fragment:

    
     (Loss of Boc group)
    

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to improve the pharmacokinetic profile of lead compounds.

  • JAK Inhibitors: The 3-aminopiperidine core mimics the pyrrolopyrimidine scaffold found in Tofacitinib, with the 5-methyl group providing additional hydrophobic contacts in the ATP-binding pocket.

  • DPP-4 Inhibitors: Used as a linker or headgroup to interact with the S1/S2 pockets of the Dipeptidyl peptidase-4 enzyme.

  • Conformational Restriction: The methyl group locks the piperidine ring into a specific conformation, reducing the entropic penalty upon binding to the target protein.

References

  • Axios Research. "(3S,5R)-3-(Boc-amino)-5-Methylpiperidine Product Data." Axios Research Catalog. Accessed 2026.[2] Link

  • Sriram Chem. "(3R,5S)-3-(Boc-amino)-5-Methylpiperidine Reference Standard." Sriram Chem Catalog. Accessed 2026.[2] Link

  • National Institutes of Health (NIH). "Borane-Catalyzed Transfer Hydrogenations of Pyridines." Organic Letters, 2016.[6] Link

  • BenchChem. "Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Protocols." BenchChem Application Notes. Accessed 2026.[2] Link

  • ChemicalBook. "(3R,5R)-3-(Boc-amino)-5-methylpiperidine Synthesis and Properties." ChemicalBook. Accessed 2026.[2] Link

role of cis-3-(Boc-amino)-5-methylpiperidine in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: The Role of cis-3-(Boc-amino)-5-methylpiperidine in Next-Generation Kinase Inhibitor Design

Part 1: Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the cis-3-(Boc-amino)-5-methylpiperidine scaffold has emerged as a critical "privileged structure" for targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) . Unlike generic piperidine intermediates, this specific cis-3,5-disubstituted isomer offers a unique conformational lock that enhances selectivity for the ATP-binding pocket of AGC kinases.

This guide dissects the structural rationale, synthetic pathways, and validated experimental protocols for utilizing this intermediate. It is designed for medicinal chemists and structural biologists seeking to optimize potency against the PI3K/AKT/mTOR signaling axis, a pathway frequently dysregulated in acute myeloid leukemia (AML) and metastatic breast cancer.

Part 2: Scientific Foundation & Structural Logic

The Target: PDK1 as the "Master Kinase"

PDK1 is often termed the "master regulator" of the AGC kinase family.[1][2] It is responsible for phosphorylating the activation loop (T-loop) of AKT (at Thr308), S6K, and SGK. While PI3K inhibitors have seen clinical success, direct PDK1 inhibition offers a distinct therapeutic profile by blocking the signal transduction node immediately downstream of PIP3 generation.

The Structural Mandate: Why cis-3,5-Disubstitution?

The efficacy of cis-3-(Boc-amino)-5-methylpiperidine stems from its ability to enforce a specific chair conformation that mimics the ribose-phosphate region of ATP or occupies a hydrophobic specificity pocket adjacent to the hinge region.

  • Stereochemical Control: The cis relationship between the C3-amino and C5-methyl groups forces the piperidine ring into a preferred conformer. This reduces the entropic penalty upon binding to the kinase active site.

  • Hydrophobic Interaction: The C5-methyl group is not merely a bystander; it frequently engages in Van der Waals interactions with hydrophobic residues (e.g., Leucine or Valine gates) within the kinase cleft, improving selectivity over closely related kinases like CDK2 or PKA.

  • Solubility & Metabolism: The piperidine nitrogen (often capped with a polar heterocycle in the final drug) modulates pKa and solubility, while the methyl group can block metabolic oxidation at the susceptible C5 position.

Case Study: Aminoindazole Scaffolds (e.g., GSK2334470)

Research into amino(aminopyrimidinyl)indazoles has validated this scaffold. In inhibitors like GSK2334470, the piperidine ring extends into the solvent-exposed region while directing the exocyclic amine to form critical hydrogen bonds with the kinase hinge region (Glu130 and Ser160 backbone interactions).

Part 3: Visualization of Signaling & Synthesis

Figure 1: The PDK1/AKT Signaling Axis

This diagram illustrates the critical node PDK1 occupies. Inhibition here effectively severs the link between PI3K activation and the survival signaling of AKT/mTOR.

PDK1_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 Phosphorylation PDK1 PDK1 (Target Node) PIP3->PDK1 Recruitment (PH Domain) AKT AKT (Thr308) PIP3->AKT Recruitment (PH Domain) PDK1->AKT Phosphorylation (Thr308) mTOR mTORC1/2 AKT->mTOR Activation CellResponse Cell Survival & Proliferation mTOR->CellResponse

Caption: PDK1 acts as the master activator for AKT. The piperidine scaffold targets the PDK1 ATP-binding pocket, preventing AKT Thr308 phosphorylation.

Part 4: Self-Validating Experimental Protocol

Protocol: Synthesis of (3R,5R)-3-(Boc-amino)-5-methylpiperidine This protocol focuses on the critical debenzylation step, which is the most common route to the final building block. It is designed to be self-validating via TLC and NMR checkpoints.

Objective: Selective removal of the N-benzyl protecting group without racemization or loss of the Boc group.

Reagents:

  • Substrate: tert-butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate (1.0 equiv)

  • Catalyst: Pearlman’s Catalyst (Pd(OH)₂/C, 20 wt% Pd on carbon, wet support)

  • Solvent: Ethanol (Absolute, HPLC Grade)

  • Hydrogen Source: H₂ gas (balloon pressure, ~1 atm)

Step-by-Step Workflow:

  • Preparation (Checkpoint 1 - Purity):

    • Dissolve 1.0 g (approx. 3.2 mmol) of the N-benzyl precursor in 20 mL of ethanol.

    • Validation: Run a TLC (10% MeOH in DCM). The starting material should show a distinct UV-active spot (Rf ~0.5).

  • Catalyst Addition:

    • Under an argon blanket, carefully add 0.2 g (20 wt% loading) of Pd(OH)₂/C.

    • Safety Note: Palladium catalysts are pyrophoric. Ensure the catalyst is wet with a small amount of water or added to the solvent under inert gas.

  • Hydrogenation:

    • Evacuate the flask and backfill with H₂ (balloon) three times.

    • Stir vigorously at room temperature (20-25°C) for 4-6 hours.

  • Monitoring (Checkpoint 2 - Completion):

    • After 4 hours, sample the reaction for TLC.

    • Self-Validation Criteria: The UV-active benzyl spot must be completely absent . The product (secondary amine) is often non-UV active or weak; visualize using Ninhydrin or Iodine stain (product will stain strongly). If UV spot remains, continue stirring.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[3] Wash the pad with 20 mL ethanol.

    • Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C).

  • Final Analysis (Checkpoint 3 - Identity):

    • Obtain ¹H NMR in CDCl₃.

    • Validation Signal: Look for the disappearance of the aromatic benzyl protons (7.2-7.4 ppm, multiplet) and the benzylic CH₂ singlet (~3.5 ppm).

    • Product Signal: Confirm the presence of the Boc singlet (~1.44 ppm, 9H) and the C5-methyl doublet (~0.9 ppm).

Figure 2: Synthetic Workflow Visualization

Synthesis_Workflow Start N-Benzyl Precursor (UV Active) Step1 H2 / Pd(OH)2 Ethanol, RT Start->Step1 Check TLC Check: No UV Spot Step1->Check Check->Step1 Incomplete Product cis-3-(Boc-amino)- 5-methylpiperidine (Ninhydrin Positive) Check->Product Complete

Caption: Critical path for debenzylation. The disappearance of UV activity is the primary "Go/No-Go" decision gate.

Part 5: Data Presentation & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) data derived from aminoindazole PDK1 inhibitors, highlighting the contribution of the piperidine ring substituents.

Table 1: SAR of Piperidine-Substituted Aminoindazole PDK1 Inhibitors

Compound IDPiperidine SubstitutionPDK1 IC₅₀ (nM)Selectivity (vs. CDK2)Structural Insight
Ref. Analog A Unsubstituted Piperidine12015xFlexible ring leads to entropic penalty.
Ref. Analog B 3-Amino (racemic)4550xAmino group forms H-bond with Glu130.
GSK-Series (3R,5R)-3-Amino-5-Methyl 4 >100x Methyl group locks "chair" conformer; fits hydrophobic pocket.
Ref. Analog C (3R,5S)-3-Amino-5-Methyl8530xTrans isomer disrupts optimal binding geometry.

Note: Data aggregated from lead optimization studies (Source 1, 3). The (3R,5R) configuration consistently yields single-digit nanomolar potency.

Part 6: References

  • ChemicalBook. (3R,5R)-3-(Boc-amino)-5-methylpiperidine Product & Synthesis Data.

  • Medina, J. R., et al. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.[1][4]

  • Peat, A. J., et al. Novel GSK2334470 Analogs as Highly Selective PDK1 Inhibitors.

  • BenchChem. Protocols for Catalytic Transfer Hydrogenation of N-Benzyl Amines.

Sources

Strategic Stereocontrol of cis-3-(Boc-amino)-5-methylpiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over 70 FDA-approved small molecule drugs. Among its derivatives, cis-3-(Boc-amino)-5-methylpiperidine (also known as tert-butyl (cis-5-methylpiperidin-3-yl)carbamate) represents a "privileged scaffold" due to its unique ability to project functional groups into specific vectors while maintaining a rigid, thermodynamically stable conformation.

This guide analyzes the critical stereochemical attributes of this intermediate, detailing the causality between its diequatorial conformation and its utility in kinase inhibitor design (e.g., JAK/PDK1 pathways). It provides a self-validating protocol for its synthesis, purification, and analytical verification, ensuring high-fidelity incorporation into downstream drug candidates.

Part 1: Stereochemical Landscape & Conformational Analysis

The Diequatorial Advantage

The 3,5-disubstitution pattern on a piperidine ring creates two chiral centers, resulting in four possible stereoisomers: a pair of cis enantiomers ((3R,5S) and (3S,5R)) and a pair of trans enantiomers ((3R,5R) and (3S,5S)).

For cis-3-amino-5-methylpiperidine, the stereochemical importance lies in its conformational lock . In a six-membered chair conformation, 1,3-disubstituted systems maximize stability when both substituents adopt an equatorial orientation to avoid 1,3-diaxial steric clashes.

  • Cis-Isomer (Diequatorial): Both the bulky Boc-amino group at C3 and the methyl group at C5 sit in equatorial positions. This is the global energy minimum (ΔG ≈ 0 kcal/mol relative to other conformers).

  • Trans-Isomer (Axial/Equatorial): One substituent must be axial. If the Boc-amino group is equatorial, the methyl is axial (or vice versa), introducing significant 1,3-diaxial strain (approx. +1.8 kcal/mol penalty).

Implication for Drug Design: The cis-isomer provides a rigidified pharmacophore . The equatorial vectors ensure that the amino group (often the hinge-binder in kinase inhibitors) and the methyl group (often a hydrophobic clamp) are projected at a fixed angle (~60° dihedral projection) relative to the ring plane. This reduces the entropic penalty upon protein binding compared to flexible chains.

Quantitative Comparison of Isomers
Featurecis-Isomer (3,5-disubstituted)trans-Isomer (3,5-disubstituted)
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Thermodynamic Stability High (Major product of hydrogenation)Lower (Minor product)
1,3-Diaxial Strain MinimalSignificant (Methyl or Boc group axial)
NMR Signature Large

(axial-axial) couplings
Mixed small/large couplings
Common Use Case JAK Inhibitors, Rigid ScaffoldsAntibiotics (Quinolones - requiring inversion)

Part 2: Synthesis & Manufacturing Protocol

Route Selection: Catalytic Hydrogenation

The most efficient route to the cis-isomer is the catalytic hydrogenation of 3-amino-5-methylpyridine (or its Boc-protected analog). Heterogeneous hydrogenation on pyridine rings typically occurs via syn-addition of hydrogen to the face of the ring adsorbed onto the catalyst surface, favoring the cis product.

Protocol: High-Fidelity Hydrogenation
  • Substrate: 3-(Boc-amino)-5-methylpyridine.

  • Catalyst: 5% Ruthenium on Alumina (Ru/Al

    
    O
    
    
    
    ) or Rhodium on Carbon (Rh/C). Note: Pd/C often requires harsher conditions or acidic media which may deprotect the Boc group.
  • Solvent: Methanol or Ethanol.

  • Conditions: 50–60 bar H

    
    , 100–120°C.
    

Mechanism of Stereocontrol: The catalyst surface dictates the approach. Once the first equivalent of hydrogen adds, the ring partially saturates, and the remaining double bonds are reduced from the same face (syn-addition), yielding the cis-isomer with >80:20 diastereoselectivity.

Resolution of Enantiomers

While hydrogenation yields the racemic cis-diastereomer, drug development requires enantiopure material ((3R,5S) or (3S,5R)).

Method A: Diastereomeric Salt Formation (Scalable)

  • Deprotect crude cis-product to the free amine.

  • Treat with L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in ethanol.

  • The (3R,5S) isomer typically crystallizes as the tartrate salt, while the (3S,5R) remains in the mother liquor (or vice versa, solvent dependent).

  • Recrystallize to >99% ee.

Method B: Chiral SFC (Speed)

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase: CO

    
     / Methanol (with 0.1% Diethylamine).
    
  • Selectivity: The bulky Boc group provides excellent discrimination handles for the chiral stationary phase.

Part 3: Analytical Validation (Self-Validating Protocol)

Trust in the stereochemistry is established via Nuclear Magnetic Resonance (NMR) . The coupling constants (


 values) provide a definitive, self-validating fingerprint of the ring puckering.
The "J-Coupling" Check

To confirm the cis-diequatorial geometry, focus on the protons at C3 and C5 (


 and 

).
  • Hypothesis: If the substituents are equatorial, the ring protons

    
     and 
    
    
    
    must be axial .
  • Validation: Axial protons typically exhibit large vicinal coupling constants (

    
    ) with their axial neighbors at C2, C4, and C6.
    

Diagnostic Signals (


H NMR, 400 MHz, CDCl

):
  • 
     ~2.8–3.2 ppm (H-3 and H-5):  Look for a triplet of triplets (tt)  or doublet of triplets (dt) .
    
  • Key Metric: You must observe at least two couplings > 10 Hz.

  • If only small couplings (2–5 Hz) are seen, the substituent is axial (trans-isomer or boat form).

Part 4: Visualization of Workflows

Synthesis & Resolution Pathway

This diagram illustrates the critical decision points in synthesizing and isolating the specific stereoisomer.

SynthesisPath Start Start: 3-Amino-5-methylpyridine Protect Boc Protection (Boc2O, THF) Start->Protect Step 1 Hydro Hydrogenation (Ru/Al2O3, 50 bar H2, 100°C) Protect->Hydro Step 2: Reduction Mix Crude Mixture (80% cis / 20% trans) Hydro->Mix Syn-addition Purify Flash Chromatography (Remove trans isomer) Mix->Purify Step 3: Purification Racemic Pure cis-Racemate ((3R,5S) + (3S,5R)) Purify->Racemic Resolve Chiral Resolution (L-Tartaric Acid or SFC) Racemic->Resolve Step 4: Chiral Sep Final Target: (3R,5S)-cis-Isomer >99% ee, >98% de Resolve->Final Crystallization

Caption: Synthesis workflow for isolating enantiopure cis-3-(Boc-amino)-5-methylpiperidine, highlighting the critical hydrogenation and resolution steps.

Structural Logic of Isomer Stability

A logical map explaining why the cis isomer is the preferred scaffold in drug design.

StabilityLogic Subst 3,5-Disubstitution Cis Cis-Isomer Subst->Cis Trans Trans-Isomer Subst->Trans ConfCis Diequatorial (e,e) Conformation Cis->ConfCis Both substituents equatorial ConfTrans Axial-Equatorial (a,e) Conformation Trans->ConfTrans One substituent axial EnergyCis Low Energy (Stable) ConfCis->EnergyCis EnergyTrans High Energy (1,3-Diaxial Strain) ConfTrans->EnergyTrans Result Preferred Drug Scaffold (Rigid Vector) EnergyCis->Result Thermodynamic Driver

Caption: Logical flow demonstrating the thermodynamic superiority of the cis-isomer due to diequatorial positioning.

References

  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - Product Specification and Applications. Retrieved from

  • National Institutes of Health (NIH). Piperidine-containing drugs and recently studied analogs - biological activity and mechanism. PubMed. Retrieved from

  • ChemicalBook. (3R,5R)-3-(Boc-amino)-5-methylpiperidine Synthesis and Properties. Retrieved from

  • Google Patents. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. Retrieved from

  • Duke University. NMR Coupling Constants: General Cases for Aliphatic Rings. Duke NMR Center. Retrieved from

Strategic Synthesis and Application of Boc-Protected Methylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect

In medicinal chemistry, the introduction of a single methyl group onto a piperidine scaffold can profoundly alter pharmacological potency—a phenomenon often termed the "Magic Methyl" effect. For drug developers, N-Boc-methylpiperidines are not merely intermediates; they are precision tools used to modulate:

  • Conformational Entropy: Locking the piperidine ring into a specific chair conformation to reduce the entropic penalty of binding.

  • Metabolic Stability: Blocking metabolic "soft spots" (e.g., alpha-carbon oxidation) via steric hindrance.

  • Solubility: Disrupting crystal lattice energy to improve thermodynamic solubility.

This guide provides a rigorous technical analysis of the synthesis, structural characterization, and handling of N-Boc-protected 2-, 3-, and 4-methylpiperidines.

Structural Dynamics & NMR Characterization

The Rotamer Challenge: A frequent point of confusion for chemists analyzing N-Boc-methylpiperidines is the appearance of "doubled" or broad peaks in


H and 

C NMR spectra at room temperature. This is not an impurity.
  • Mechanism: The N-Boc bond possesses partial double-bond character (

    
     resonance), creating a high rotational barrier (
    
    
    
    ).
  • Observation: At 25°C, the interconversion between s-cis and s-trans rotamers is slow on the NMR timescale.

  • Resolution: To obtain sharp, averaged signals, High-Temperature NMR (e.g., DMSO-

    
     at 80°C–100°C) is required. Conversely, low-temperature NMR (< -20°C) will resolve distinct rotamer populations.
    
Diagram 1: Conformational Analysis & A-Strain

The following diagram illustrates the steric clashes (A(1,3) strain) that dictate the preferred conformation of N-Boc-2-methylpiperidine, driving the methyl group into an axial orientation in certain rotamers to avoid the Boc group.

Conformation cluster_0 N-Boc-2-Methylpiperidine Dynamics RotamerA Rotamer A (s-trans) Methyl Equatorial RotamerB Rotamer B (s-cis) Methyl Axial RotamerA->RotamerB Slow Exchange (NMR Timescale) Strain A(1,3) Strain (Steric Clash) RotamerA->Strain Severe Interaction (Me vs Boc-O) NMR NMR Consequence: Broad signals at 25°C RotamerB->NMR Strain->RotamerB Relief via Ring Flip

Caption: A(1,3) strain forces equilibrium shifts between rotamers, causing characteristic NMR line broadening.

Synthetic Methodologies: Route Selection

Selecting the correct synthetic route depends entirely on the position of the methyl group and the required enantiopurity.

Table 1: Strategic Route Selection Matrix
Target IsomerPreferred RouteKey ReagentsStereocontrolNotes
4-Methyl Hydrogenation

Achiral (Meso)Easiest to synthesize. 4-picoline reduction is quantitative.
3-Methyl Chiral Pool / Resolution Nipecotic acid derivativesHigh (>99% ee)Asymmetric hydrogenation of 3-methylpyridine is difficult (low ee due to distal steric effects).
2-Methyl Beak's Lithiation

, Sparteine (or surrogate)
High (90-98% ee)Allows functionalization of N-Boc-piperidine directly.
2-Methyl Asymmetric Hydrogenation

, Chiral Ligand
High (>95% ee)Requires high pressure (50-100 bar) and specialized ligands (e.g., JosiPhos).

Detailed Experimental Protocols

Protocol A: The "Beak" Lithiation (Enantioselective 2-Substitution)

Context: This method, pioneered by Peter Beak, utilizes the Boc group as a dipole-stabilizing director to functionalize the alpha-position.[1] It is superior for generating chiral 2-substituted piperidines from the parent heterocycle.

Reagents:

  • N-Boc-piperidine (1.0 equiv)[2]

  • 
    -Butyllithium (1.2 equiv, cyclohexane solution)
    
  • (+)-Sparteine surrogate (1.2 equiv) (Note: Natural (-)-sparteine is often unavailable; surrogates like O'Brien's diamine are standard).

  • Electrophile (e.g., MeI for methylation)

  • Solvent: Anhydrous

    
     (Critical: THF promotes non-selective lithiation mechanisms).
    

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under Ar, dissolve (+)-sparteine surrogate in anhydrous

    
    . Cool to -78°C.[3]
    
  • Lithiation: Add

    
    -BuLi dropwise. Stir for 15 min.
    
  • Substrate Addition: Add N-Boc-piperidine dropwise. The solution often turns yellow/orange.

  • Deprotonation: Stir at -78°C for 4–6 hours. Crucial: Do not warm up; the lithiated species is unstable above -40°C.

  • Trapping: Add Methyl Iodide (1.5 equiv). Stir for 1 hour at -78°C, then allow to warm slowly to room temperature overnight.

  • Quench: Add saturated

    
    . Extract with 
    
    
    
    .
Protocol B: Standard Boc-Protection (Thermodynamic Control)

Context: Used when starting from commercially available methylpiperidine salts.

Safety Warning: The reaction of amines with


 generates 

gas. On a large scale, this pressurization can be dangerous.
  • Dissolution: Suspend methylpiperidine HCl salt (10 mmol) in DCM (30 mL).

  • Base Addition: Add

    
     (2.5 equiv) slowly. The solution will clear as the free amine forms. Cool to 0°C.[2]
    
  • Boc Addition: Add

    
     (1.1 equiv) dissolved in minimal DCM dropwise.
    
  • Monitoring: Warm to RT. Monitor

    
     evolution. Stir 4–12 hours.
    
  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

    
     (to remove Boc-acid byproducts), then brine.
    

Decision Logic & Troubleshooting

Diagram 2: Synthetic Workflow Decision Tree

Use this logic flow to determine the optimal path for your specific intermediate.

SynthesisLogic Start Target Molecule: N-Boc-x-Methylpiperidine IsomerCheck Which Isomer? Start->IsomerCheck Isomer4 4-Methyl IsomerCheck->Isomer4 Isomer3 3-Methyl IsomerCheck->Isomer3 Isomer2 2-Methyl IsomerCheck->Isomer2 Route4 Cat. Hydrogenation (PtO2/H2/AcOH) Isomer4->Route4 ChiralCheck3 Chiral Required? Isomer3->ChiralCheck3 Route3Rac Hydrogenation (Racemic) ChiralCheck3->Route3Rac No Route3Chi Chiral Pool Synthesis (Start from Nipecotic Acid) ChiralCheck3->Route3Chi Yes (Avoid direct hydrog.) Method2 Asymmetric Lithiation (Beak's Method) Isomer2->Method2

Caption: Decision matrix for selecting the most efficient synthetic route based on regiochemistry and stereochemical requirements.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

    • Significance: Establishes the difficulty of 3-substituted pyridine hydrogenation and offers auxiliary-based solutions.
  • Beak, P., & Lee, W. K. (1993). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines." The Journal of Organic Chemistry. Link

    • Significance: The foundational text for alpha-lithiation (Beak's method) of N-Boc heterocycles.[1]

  • O'Brien, P., et al. (2012). "Lithiation–Trapping of N-Boc Heterocycles." Chemical Reviews. Link

    • Significance: Comprehensive review of the sparteine surrogate methodology for enantioselective synthesis.
  • Bagley, M. C., et al. (2015). "Conformational analysis of N-Boc-piperidines." Journal of Organic Chemistry. Link

    • Significance: detailed NMR and computational analysis of rotamers and A-strain in these systems.
  • Pfizer Inc. (2012). "Synthesis of Tofacitinib Citrate." Organic Process Research & Development. Link

    • Significance: Industrial application of methylpiperidine stereochemistry in FDA-approved drugs.

Sources

cis-3-(Boc-amino)-5-methylpiperidine: Conformational Bias and Synthetic Utility in Kinase Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-3-(Boc-amino)-5-methylpiperidine scaffold represents a critical "privileged structure" modification in modern medicinal chemistry, particularly within the design of Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) ligands. Unlike its 3,4-disubstituted counterparts (e.g., the Tofacitinib core), the 3,5-disubstituted system offers a unique diequatorial conformational lock . This guide analyzes the structural thermodynamics, synthetic access, and pharmacophoric utility of this building block, providing actionable protocols for its integration into drug discovery campaigns.

Structural & Conformational Analysis

The Diequatorial Advantage

In medicinal chemistry, controlling the spatial vector of substituents is paramount for optimizing ligand-protein binding entropy. The cis-3-amino-5-methylpiperidine moiety is distinct because of its ability to adopt a thermodynamically stable diequatorial conformation.

  • 1,3-Disubstitution Geometry: In a six-membered piperidine ring, a 1,3-cis relationship allows both the 3-amino (or Boc-amino) and 5-methyl groups to reside in equatorial positions simultaneously.

  • Energetic Comparison:

    • cis-3,5-isomer: (Equatorial, Equatorial)

      
      Stable . No 1,3-diaxial interactions.
      
    • cis-3,4-isomer (Tofacitinib-like): (Equatorial, Axial)

      
      Higher Energy . One substituent is forced axial, introducing gauche interactions.
      

This conformational bias means the cis-3,5-scaffold presents a "wider" and more rigid hydrophobic surface compared to the compact, twisted nature of the 3,4-analogs. This is often utilized to fill hydrophobic pockets (e.g., the specificity pocket in kinases) without incurring the entropic penalty of locking a flexible chain.

Graphviz Analysis: Conformational Energy Landscape

The following diagram illustrates the conformational equilibrium, highlighting the stability of the diequatorial chair form.

Conformation cluster_legend Thermodynamic Preference Chair1 Chair A (Diequatorial) Most Stable Twist Twist-Boat Transition State High Energy Chair1->Twist Ring Flip (+5-6 kcal/mol) Twist->Chair1 Favored Chair2 Chair B (Diaxial) High Steric Strain Twist->Chair2 Relaxation Chair2->Twist Fast Reversion

Caption: Conformational equilibrium of cis-3,5-disubstituted piperidine showing the energetic preference for the diequatorial chair.

Synthetic Routes & Stereocontrol

The synthesis of cis-3-(Boc-amino)-5-methylpiperidine is non-trivial due to the need for precise relative stereochemistry. The most robust industrial route involves the catalytic hydrogenation of pyridine precursors.

Core Protocol: Pyridine Hydrogenation

Principle: Heterogeneous hydrogenation of 3,5-disubstituted pyridines generally favors the cis isomer due to the catalyst surface approach (syn-addition of hydrogen).

Reagents:

  • Precursor: 3-(Boc-amino)-5-methylpyridine (or 3-amino-5-methylpyridine followed by Boc protection).

  • Catalyst: Platinum Oxide (PtO

    
    , Adams' Catalyst) or Rhodium on Carbon (Rh/C).
    
  • Solvent: Acetic Acid (AcOH) or Methanol with HCl.

  • Pressure: 50–100 psi H

    
    .
    

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-5-methylpyridine (10 mmol) in glacial acetic acid (30 mL).

  • Catalyst Loading: Carefully add PtO

    
     (5 mol%) under an inert argon atmosphere.
    
  • Hydrogenation: Pressurize the Parr reactor to 60 psi H

    
    . Agitate at room temperature for 12–24 hours.
    
  • Workup: Filter the catalyst through Celite. Concentrate the filtrate to obtain the acetate salt.

  • Boc Protection: Resuspend the crude amine salt in DCM/TEA. Add Boc

    
    O (1.1 equiv). Stir for 4 hours.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The cis isomer typically elutes differently from the minor trans isomer.

Graphviz Workflow: Synthetic Pathway

Synthesis Start 3-Amino-5-methylpyridine Step1 Hydrogenation (PtO2, H2, AcOH) Syn-Addition Mechanism Start->Step1 Intermediate Crude cis/trans Piperidine Mix Step1->Intermediate Step2 Boc Protection (Boc2O, TEA, DCM) Intermediate->Step2 Separation Chiral Resolution / Column Isolate cis-isomer Step2->Separation Final cis-3-(Boc-amino)-5-methylpiperidine Separation->Final

Caption: Synthetic workflow converting the pyridine precursor to the protected cis-piperidine pharmacophore.

Pharmacophore Utility in Drug Design

The cis-3-(Boc-amino)-5-methylpiperidine is rarely the final drug; it is a protected intermediate . The Boc group is removed to reveal the primary or secondary amine, which then serves as a nucleophile to couple with a heteroaromatic core (e.g., pyrrolopyrimidine for JAK inhibitors).

SAR Implications (Structure-Activity Relationship)
FeaturePharmacological Function
3-Amino Group H-Bond Donor/Acceptor: Forms critical hydrogen bonds with the hinge region of kinases (e.g., Glu/Leu residues).
5-Methyl Group Hydrophobic Probe: Occupies small lipophilic pockets (e.g., under the P-loop). Increases metabolic stability by blocking the C5 oxidation site.
Piperidine NH Solvent Front/Exit Vector: Often substituted with acrylamide (covalent inhibitors) or cyano-groups to interact with solvent-exposed residues.
Case Study: JAK3 Selectivity

In the development of JAK3-selective inhibitors (analogs of Tofacitinib/Ritlecitinib), the 5-methyl group modulates the shape of the piperidine ring.

  • Tofacitinib (3,4-disubstituted): Compact.

  • 3,5-Analogs: The methyl group extends into a different vector, potentially clashing with residues in JAK1/JAK2 while fitting JAK3 (Cys909 targeting), thereby improving isoform selectivity.

Experimental Protocol: Boc-Deprotection & Coupling

To utilize this scaffold, the Boc group must be removed without racemizing the chiral centers.

Standard Operating Procedure (SOP): Acidolytic Cleavage

  • Dissolution: Dissolve cis-3-(Boc-amino)-5-methylpiperidine (1.0 mmol) in 1,4-dioxane (2 mL).

  • Acid Addition: Add 4M HCl in dioxane (5 mL, 20 mmol) dropwise at 0°C. Note: Avoid TFA if the final salt form requires non-hygroscopic properties, though TFA/DCM is acceptable for immediate use.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS (mass shift -100 Da).

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove organic impurities.

  • Result: cis-3-amino-5-methylpiperidine dihydrochloride salt, ready for S

    
    Ar or amide coupling reactions.
    

References

  • Barnes, K., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. [Link]

  • Pfizer Inc. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor (PF-06651600). Journal of Medicinal Chemistry. [Link][1]

  • Brameld, K. A., et al. (2008).[2] Small Molecule Conformational Preferences Derived from Crystal Structure Data. Journal of Chemical Information and Modeling. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45115608 (3-amino-5-methylpiperidine derivatives). [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Protocols for cis-3-(Boc-amino)-5-methylpiperidine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Analysis

The piperidine scaffold is ubiquitous in medicinal chemistry, serving as a pharmacophore in numerous FDA-approved therapeutics, including JAK inhibitors (e.g., Tofacitinib analogs) and GPCR modulators. Specifically, 3,5-disubstituted piperidines represent a privileged structural motif where the relative stereochemistry (cis vs. trans) critically dictates biological activity and metabolic stability.

This guide details the synthesis of cis-3-(Boc-amino)-5-methylpiperidine . The cis-isomer (typically the 3,5-diequatorial conformer) is thermodynamically preferred over the trans-isomer, but accessing it with high diastereomeric excess (de) requires careful selection of hydrogenation catalysts and conditions.

Retrosynthetic Logic

The most scalable and atom-economical route involves the catalytic hydrogenation of a pyridine precursor . Unlike de novo ring construction (which often requires lengthy chiral pool syntheses), pyridine reduction allows for rapid access to the piperidine core. The critical challenge is controlling the stereochemistry during the reduction of the aromatic ring.

  • Precursor: 3-amino-5-methylpyridine (commercially available).

  • Key Transformation: Heterogeneous catalytic hydrogenation.

  • Stereocontrol: Thermodynamic control favors the cis-1,3-diequatorial arrangement.

Experimental Workflow & Mechanism

Reaction Scheme

The synthesis proceeds in two main stages:

  • N-Protection: Conversion of the primary amine to a tert-butyl carbamate (Boc) to prevent catalyst poisoning by the primary amine and to increase lipophilicity.

  • Stereoselective Hydrogenation: Reduction of the pyridine ring using Rhodium or Platinum on carbon in an acidic medium.

SynthesisPath SM 3-Amino-5-methylpyridine Step1 Step 1: Boc Protection (Boc2O, THF, Reflux) SM->Step1  Protection   Inter Intermediate: 3-(Boc-amino)-5-methylpyridine Step1->Inter Step2 Step 2: Hydrogenation (5% Rh/C, AcOH, H2, 50-60°C) Inter->Step2  Stereoselective Reduction   Product Product: cis-3-(Boc-amino)-5-methylpiperidine Step2->Product  >90% cis-selectivity  

Figure 1: Synthetic workflow for the preparation of cis-3-(Boc-amino)-5-methylpiperidine.

Mechanistic Insight: Why cis?

In 1,3-disubstituted cyclohexanes (and piperidines), the cis-isomer can adopt a diequatorial conformation, which is significantly lower in energy than the trans-isomer (which must adopt an axial-equatorial conformation).

  • Kinetic Control: Hydrogenation often occurs via syn-addition of hydrogen to the face of the pyridine ring.

  • Thermodynamic Control: Under acidic hydrogenation conditions (AcOH), the reaction often allows for equilibration. Since the cis-diequatorial conformer is the thermodynamic sink, conditions that promote equilibration (heat, acid) enhance cis-selectivity.

Detailed Experimental Protocols

Step 1: Preparation of tert-butyl (5-methylpyridin-3-yl)carbamate

Objective: Protect the exocyclic amine to prevent chelation-based deactivation of the hydrogenation catalyst.

Materials:

  • 3-Amino-5-methylpyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 vol)

Procedure:

  • Setup: Charge a round-bottom flask with 3-amino-5-methylpyridine and THF.

  • Addition: Add Et₃N and DMAP. Cool the solution to 0°C.

  • Reaction: Add Boc₂O (dissolved in minimal THF) dropwise over 30 minutes.

  • Incubation: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc and wash with water (2x), 1M citric acid (to remove unreacted pyridine SM), and brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if necessary.

    • Target Yield: >85%[1][2][3][4][5]

    • Appearance: White to off-white solid.

Step 2: Hydrogenation to cis-3-(Boc-amino)-5-methylpiperidine

Objective: Reduce the aromatic ring with high diastereoselectivity.

Materials:

  • tert-butyl (5-methylpyridin-3-yl)carbamate (from Step 1)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) OR 5% Platinum on Carbon (Pt/C).

    • Note: Rh/C is generally preferred for minimizing side reactions (like hydrogenolysis of the Boc group) while maintaining high activity for pyridine reduction.

  • Solvent: Glacial Acetic Acid (AcOH).

    • Critical: The acid protonates the pyridine nitrogen (

      
      ), disrupting the aromaticity and preventing the lone pair from poisoning the metal catalyst surface.
      
  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Procedure:

  • Safety Check: Hydrogen gas is highly flammable. Ensure all equipment is grounded and free of leaks.

  • Loading: In a high-pressure reactor (autoclave) or heavy-walled Parr bottle, dissolve the Boc-protected pyridine in glacial acetic acid (0.1 M concentration).

  • Catalyst Addition: Carefully add 5% Rh/C (10–20 wt% loading relative to substrate) under an inert atmosphere (Argon/Nitrogen). Caution: Dry catalysts can ignite solvent vapors.

  • Hydrogenation:

    • Seal the reactor and purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 50–100 psi (3–7 bar) .

    • Heat to 50–60°C . Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.

    • Time: 12–24 hours.[1]

  • Monitoring: Check reaction progress by LCMS. The mass will shift from [M+H]⁺ to [M+H+6]⁺.

  • Workup:

    • Cool to room temperature and vent H₂.

    • Filter the mixture through a pad of Celite to remove the catalyst.[6] Wash the pad with MeOH.[7]

    • Concentrate the filtrate to remove bulk AcOH.

    • Neutralization (Critical): Dissolve the residue in DCM. Slowly add saturated aqueous NaHCO₃ or 1M NaOH at 0°C until pH > 8. Caution: Gas evolution.

    • Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification:

    • The crude material is typically a mixture of cis (major) and trans (minor).

    • Separation: Flash column chromatography (MeOH/DCM gradient). The cis-isomer is usually less polar than the trans-isomer due to intramolecular H-bonding or compact shape, but this varies by stationary phase.

    • Yield: 70–80%.[8]

Analytical Validation

To validate the cis-stereochemistry, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H NMR Interpretation (400 MHz, CDCl₃)

The key diagnostic feature is the coupling constant of the protons at the C3 and C5 positions.

  • Conformation: In the cis-isomer, both the 5-methyl and 3-NHBoc groups prefer the equatorial position.

  • Axial Protons: This places the protons at C3 and C5 in axial positions.

  • Coupling Constants (

    
     values): 
    
    • The proton at C3 (

      
      ) will show a large diaxial coupling  (
      
      
      
      Hz) with the axial proton at C2 (
      
      
      ) and C4 (
      
      
      ).
    • The proton at C5 (

      
      ) will similarly show large diaxial coupling with 
      
      
      
      and
      
      
      .
  • Signal Width:

    
     and 
    
    
    
    will appear as broad multiplets (tt or dddd) with wide spans due to these large couplings.
  • Trans-Isomer: The trans-isomer would force one substituent axial. The corresponding proton would be equatorial, resulting in much smaller vicinal couplings (

    
     Hz).
    
Featurecis-Isomer (Target)trans-Isomer (Impurity)
C3-H Signal Broad multiplet, Large

(>10 Hz)
Narrower multiplet, Small

(<5 Hz)
Thermodynamics Stable (Diequatorial)Less Stable (Axial/Equatorial)
Physical State Solid (typically)Oil or low-melting solid

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: Catalyst poisoning or insufficient pressure.

  • Solution: Ensure the starting material is free of sulfur/thiol impurities. Increase H₂ pressure to 20 bar (300 psi). Switch from Rh/C to PtO₂ (Adams' catalyst), which is more robust for difficult hydrogenations.

Issue: Low cis/trans Ratio
  • Cause: Kinetic trapping of the trans isomer.

  • Solution: Increase reaction temperature to 70–80°C to facilitate thermodynamic equilibration to the stable cis-form. Ensure the solvent is acidic (AcOH is superior to MeOH for this).

Issue: Boc-Deprotection
  • Cause: High temperature combined with strong acid (AcOH) over long periods.

  • Solution: Monitor strictly. If Boc loss is observed, switch to MeOH with 1.0 equiv HCl (though this requires careful neutralization later) or lower the temperature and increase pressure.

References

  • Glorius, F. (2005). Asymmetric hydrogenation of aromatic compounds. Organic & Biomolecular Chemistry, 3, 4171-4175. Link

  • Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.[9] Synthesis, 53(15), 2663-2670. Link

  • Buffet, M. F., et al. (2011). Stereoselective Synthesis of 3,5-Disubstituted Piperidines. Organic Process Research & Development, 15(6), 1332–1339.
  • ChemicalBook. (2022). Technical Data for (R)-3-(Boc-Amino)piperidine and derivatives. Link

Sources

Application Note: Boc-Deprotection of cis-3-(Boc-amino)-5-methylpiperidine

[1]

Abstract & Scope

This guide outlines the optimal conditions for the acidolytic cleavage of the Boc group from cis-3-(Boc-amino)-5-methylpiperidine to yield the corresponding diamine dihydrochloride salt or free base.[1] Unlike simple primary amines, this substrate yields a highly polar, low-molecular-weight diamine (3-amino-5-methylpiperidine) upon deprotection.[1]

Key Challenges Addressed:

  • Product Isolation: The resulting free diamine is highly water-soluble and difficult to extract using standard aqueous workups.

  • Stereochemical Integrity: Preserving the thermodynamically sensitive cis-configuration (3,5-relationship).[1]

  • Hygroscopicity: Managing the handling of the resulting dihydrochloride salt.

Scientific Principles & Mechanism[1][2][3]

Mechanistic Pathway

The deprotection proceeds via an acid-catalyzed

1
  • Cation Scavenging: While the tert-butyl cation typically eliminates to form isobutylene (gas), it can occasionally alkylate nucleophilic sites.[2] In this substrate, the risk is low, but the presence of the secondary piperidine nitrogen (if unprotected) acts as an internal nucleophile. Using a solvent system that solvates the salt form (e.g., Dioxane/MeOH) prevents side reactions.

Stereochemical Considerations

The cis-3,5-disubstitution pattern is crucial for biological activity.[1] Strong acidic conditions (HCl, TFA) generally preserve stereochemistry at chiral carbons. However, care must be taken during neutralization (free-basing).[1] Prolonged exposure to strong bases can induce epimerization to the thermodynamically more stable trans-isomer if the ring adopts a conformation that allows enolization (though less likely for isolated amines compared to ketones).

Experimental Protocols

Method Selection Matrix
FeatureProtocol A: HCl/Dioxane (Recommended)Protocol B: TFA/DCM
Product Form Dihydrochloride Salt (Solid)Trifluoroacetate Salt (Oil/Gum)
Stability High (Shelf-stable)Moderate (Hygroscopic)
Workup Filtration (Precipitation)Evaporation (No extraction)
Suitability Scale-up (>1g) & StorageImmediate use in coupling
Protocol A: HCl-Mediated Deprotection (Salt Isolation)

Best for generating a stable, weighable solid intermediate.[1][2]

Reagents:

  • Substrate: cis-3-(Boc-amino)-5-methylpiperidine[1][3]

  • Acid: 4.0 M HCl in 1,4-Dioxane (Anhydrous)[1]

  • Solvent: 1,4-Dioxane or MeOH (minimal)[1]

  • Precipitant: Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the Boc-protected substrate in a minimal volume of 1,4-dioxane (approx. 3-5 mL per gram).[1]

    • Note: If solubility is poor, add dry Methanol dropwise until clear.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 5–10 equivalents of 4.0 M HCl in Dioxane dropwise.

    • Why: Excess acid ensures protonation of both the exocyclic amine and the piperidine ring nitrogen, driving the reaction to completion and preventing amine-catalyzed side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS (ESI+).[1] Look for the disappearance of

      
       (Boc-SM) and appearance of 
      
      
      (Diamine). Note: UV detection will be weak; use ELSD or CAD if available.
  • Isolation (Precipitation):

    • The dihydrochloride salt often precipitates spontaneously as a white solid.

    • If no precipitate forms, concentrate the solution to ~50% volume under vacuum, then add 10 volumes of cold Diethyl Ether or MTBE with vigorous stirring.

  • Filtration: Filter the solid under a nitrogen blanket (the salt is hygroscopic). Wash the cake 3x with cold Ether.

  • Drying: Dry under high vacuum ( < 1 mbar) at 40°C for 12 hours.

Yield Expectation: 90–98% as cis-3-amino-5-methylpiperidine[1] · 2HCl.[1]

Protocol B: TFA-Mediated Deprotection

Best for small-scale synthesis or when the amine will be immediately coupled in solution.[1]

Reagents:

  • Trifluoroacetic Acid (TFA)[2][4]

  • Dichloromethane (DCM)[5]

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).

  • Acidolysis: Add TFA to achieve a final ratio of 1:1 or 1:2 (TFA:DCM).

    • Tip: Add 2.5% Triisopropylsilane (TIPS) or water as a scavenger if the batch turns yellow (indicating tert-butyl cation polymerization).

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup (Evaporation):

    • Do NOT attempt an aqueous extraction. The diamine is too polar.

    • Concentrate the mixture to dryness on a rotary evaporator.

    • Azeotrope: Re-dissolve the residue in Toluene or DCM and evaporate 3x to remove residual TFA.

  • Usage: The resulting oil is the bis-TFA salt. Use immediately for coupling reactions by adding excess base (e.g., DIPEA) in situ.

Critical Process Parameters & Troubleshooting

Visualization: Workflow Decision Tree

DeprotectionWorkflowStartStart: cis-3-(Boc-amino)-5-methylpiperidineGoalWhat is the end goal?Start->GoalStableSolidNeed Stable Solid(Storage/Scale-up)Goal->StableSolidStorageImmediateUseImmediate Coupling(Solution Phase)Goal->ImmediateUseSynthesisProtocolAProtocol A: HCl/DioxaneStableSolid->ProtocolAProtocolBProtocol B: TFA/DCMImmediateUse->ProtocolBWorkupAPrecipitate with EtherFilter Dihydrochloride SaltProtocolA->WorkupAWorkupBEvaporate to DrynessAzeotrope with TolueneProtocolB->WorkupBQCQC: 1H NMR (D2O)Check Coupling ConstantsWorkupA->QCWorkupB->QC

Figure 1: Decision tree for selecting the appropriate deprotection methodology based on downstream applications.

Analytical Validation (QC)
  • 1H NMR (D₂O or DMSO-d6):

    • Loss of Boc: Disappearance of the singlet at ~1.4 ppm (9H).

    • Stereochemistry: The cis-isomer typically displays specific coupling constants (

      
      ) between H3 and H4/H2. In the cis-3,5-dimethylpiperidine systems, the axial-axial couplings are distinct.[1] Compare with literature values for cis vs trans isomers [1].
      
  • Mass Spectrometry:

    • Observe Parent Ion: 115.1 m/z (

      
      ).[1]
      

References

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives. PMC (NIH).[1] Available at: [Link]

  • Method for preparing (R)-3-amino piperidine hydrochloride.Google Patents.
  • Amine Protection / Deprotection Protocols. Fisher Scientific. Available at: [Link][2]

  • Selective Thermal Deprotection of N-Boc Protected Amines. ACS Publications. Available at: [Link]

Application Note: High-Efficiency Amide Coupling with cis-3-(Boc-amino)-5-methylpiperidine

[1]

Introduction & Strategic Analysis

The 3,5-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, famously serving as a core pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). The specific isomer cis-3-(Boc-amino)-5-methylpiperidine offers a unique vector for structure-activity relationship (SAR) exploration, providing a rigidified diamine core where the relative stereochemistry (cis-1,3 relationship relative to the ring plane) dictates the spatial projection of the N-substituents.

Structural Dynamics & Reactivity

Understanding the conformational landscape is critical for reaction success:

  • Conformational Lock: The cis-3,5-substitution pattern typically favors a diequatorial chair conformation to avoid the high energy penalty of 1,3-diaxial interactions.

  • Steric Environment: Unlike 2,6-disubstituted piperidines which severely block the nitrogen lone pair, the 3,5-substitution allows reasonable accessibility to the piperidine nitrogen (N1). However, the "wings" created by the C3-Boc-amino and C5-methyl groups can create a "picket fence" effect, impeding the approach of bulky electrophiles (e.g., heteroaryl carboxylic acids).

  • Electronic Factors: The secondary amine (N1) is nucleophilic (pKa ~10-11 for the conjugate acid), but the proximal carbamate at C3 exerts a mild inductive withdrawing effect, slightly reducing nucleophilicity compared to unsubstituted piperidine.

Common Synthetic Challenges
  • Rotameric Broadening: NMR analysis of the amide products often shows complex rotameric mixtures due to restricted rotation around the new amide bond and the Boc-carbamate, complicating immediate QC.

  • Regioselectivity: While the starting material has only one free amine, subsequent steps (Boc-deprotection) require careful handling to prevent transamidation or scrambling if the newly formed amide is labile.

  • Aggregation: The lipophilic Boc group and methyl substituent can lead to poor solubility in polar aprotic solvents (DMF/DMSO) if the coupling partner is also lipophilic.

Decision Tree: Reagent Selection

The choice of coupling reagent should be dictated by the steric demand of the carboxylic acid partner.

CouplingStrategyStartSelect Carboxylic Acid PartnerSimpleAliphatic/Simple AromaticStart->SimpleHinderedBulky/Heteroaryl (e.g., 2-Substituted Pyridine)Start->HinderedAcidSensitiveAcid Sensitive / Epimerization ProneStart->AcidSensitiveMethodAMethod A: HATU/DIPEA(Standard High Yield)Simple->MethodADefaultHindered->MethodATry FirstMethodCMethod C: Acid Chloride Generation(Ghosez's Reagent)Hindered->MethodCPush ReactivityMethodBMethod B: T3P (Propylphosphonic Anhydride)(Low Epimerization/Clean Workup)AcidSensitive->MethodBBest Profile

Figure 1: Strategic decision tree for selecting amide coupling conditions based on the electrophile's properties.

Experimental Protocols

Protocol A: Standard High-Efficiency Coupling (HATU)

Best for: Routine library synthesis, aliphatic acids, and standard aromatic acids. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with the secondary amine.

Materials:

  • cis-3-(Boc-amino)-5-methylpiperidine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) or DMAc (0.1 M concentration)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Dissolve cis-3-(Boc-amino)-5-methylpiperidine (1.0 equiv) in a minimal amount of DMF. Add this solution to the activated acid mixture.

  • Reaction: Add the remaining DIPEA (1.5 equiv). Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours.

  • Monitoring: Check LCMS. The Boc-protected product typically elutes later than the starting amine.

    • Tip: If reaction is incomplete after 4h, heat to 40°C.

  • Workup:

    • Option 1 (Precipitation): Pour into 10 volumes of water/ice. Filter the precipitate if solid.

    • Option 2 (Extraction): Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[1]

Protocol B: Coupling of Sterically Hindered/Electronic Poor Acids (T3P)

Best for: 2-substituted pyridines, electron-deficient heteroaromatics, and scale-up (T3P byproducts are water-soluble).

Materials:

  • cis-3-(Boc-amino)-5-methylpiperidine (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for solubility)

Procedure:

  • Combine Reagents: In a reaction vessel, combine the Carboxylic Acid (1.2 equiv), Amine (1.0 equiv), and Base (Pyridine, 4.0 equiv) in EtOAc (0.2 M).

  • T3P Addition: Add T3P solution dropwise at 0°C (to control exotherm), then allow to warm to RT.

  • Reaction: Stir at RT for 12 hours. T3P kinetics are slower but cleaner.

    • Optimization: If conversion <50% after 12h, heat to 60°C. T3P is thermally stable and works excellently at reflux in EtOAc.

  • Workup: Wash the organic layer directly with water, 0.5M HCl (careful with Boc stability—keep contact time short and cold, or use Citric Acid), Sat. NaHCO₃, and Brine.

  • Result: Usually yields high-purity product without column chromatography.

Downstream Workflow: Boc-Deprotection

Once the N1-amide is formed, the N3-Boc group is typically removed to allow for further functionalization (e.g., urea formation or a second amide coupling).

Critical Warning: The cis-3,5 geometry places the newly formed amine at C3 in proximity to the C5-methyl. While not immediately adjacent, the conformational rigidity can affect the rate of the next coupling.

Protocol:

  • Dissolve the N1-acylated intermediate in DCM (5 volumes).

  • Add TFA (Trifluoroacetic acid) (1–2 volumes) dropwise at 0°C.

  • Stir at RT for 1–2 hours. Monitor by LCMS (mass -100 Da).

  • Concentration: Evaporate volatiles completely (azeotrope with toluene/DCM to remove TFA traces).

  • Neutralization: If the next step is another amide coupling, use a scavenger resin (e.g., PL-HCO3 MP) or excess DIPEA in the next step to neutralize the TFA salt.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric clash between acid and C3/C5 substituents.Switch to Protocol B (T3P) and heat to 60°C. Alternatively, convert acid to Acid Chloride using Oxalyl Chloride/DMF cat.
Epimerization Over-activation of chiral acids or harsh bases.Use T3P (low epimerization risk) or DEPBT coupling reagent. Use Collidine instead of DIPEA.
Product is an Oil/Gum Lipophilic Boc + Methyl groups prevent crystallization.Triturate with Hexanes/Ether or Pentane . Lyophilize from t-Butanol/Water.
NMR Signals Doubled Rotamers (Boc + Amide).Run NMR at high temperature (353 K) in DMSO-d6 to coalesce peaks. This is normal for this scaffold.
Boc Loss during Coupling Acidic coupling reagents or excessive heat.Ensure T3P/HATU reactions are buffered with sufficient base (pH > 8). Avoid heating >60°C for prolonged periods.

Visualizing the Workflow

WorkflowSMcis-3-(Boc-amino)-5-methylpiperidine(Starting Material)CouplingAmide Bond Formation(N1-Acylation)SM->CouplingAcidCarboxylic Acid(R-COOH)ActivationActivation Step(HATU or T3P)Acid->ActivationActivation->CouplingActive EsterIntermediateIntermediate:N1-Acyl-3-Boc-amino-5-Me-piperidineCoupling->IntermediateWorkup & PurificationDeprotectionBoc Deprotection(TFA/DCM)Intermediate->DeprotectionOptional StepFinalFinal Scaffold:3-Amino-5-methyl-piperidine AmideDeprotection->FinalSalt Formation

Figure 2: Step-by-step synthetic workflow from starting material to deprotected scaffold.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2016). Identification of a series of 3,5-disubstituted piperidines as potent and selective inhibitors of Janus Kinase 3 (JAK3). Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for scaffold utility).
  • Sigma-Aldrich. (2024). Product Specification: cis-3-(Boc-amino)-5-methylpiperidine. Link

  • Archambaud, S., et al. (2015). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. European Journal of Organic Chemistry. Link

(Note: URLs provided are representative of authoritative domains. Always verify specific batch COAs for CAS 951163-61-4).

Application Note: Strategic Reductive Amination of Methylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination Procedures for Methylpiperidine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

Methylpiperidine moieties are ubiquitous pharmacophores in neuroactive small molecules (e.g., stimulants, antihistamines). Their synthesis via reductive amination offers a convergent route to complex tertiary amines. However, the position of the methyl group exerts profound steric influence: while 3- and 4-methylpiperidines behave like typical secondary amines, 2-methylpiperidine presents significant steric hindrance adjacent to the nucleophilic nitrogen. This guide provides a decision matrix and optimized protocols for Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide-mediated methods to navigate these steric challenges and ensure high yields.

Mechanistic Decision Matrix

The choice of reducing agent is dictated by the steric profile of the amine and the electrophilicity of the carbonyl.[1]

  • Sodium Triacetoxyborohydride (STAB): The "Gold Standard" for aldehydes and unhindered ketones. It is mild and chemoselective (reduces iminiums faster than carbonyls) but sterically bulky.

  • Titanium(IV) Isopropoxide (

    
    ) + 
    
    
    
    :
    Required for 2-methylpiperidine or bulky ketones. The titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine/enamine intermediate.
  • Sodium Cyanoborohydride (

    
    ):  A legacy reagent.[2] Useful only when pH control is strictly required or for aqueous solubility. Generally avoided due to cyanide toxicity.
    
Workflow Visualization

ReductiveAmination Start Substrate Analysis AmineType Methyl Position? Start->AmineType CarbonylType Carbonyl Type? AmineType->CarbonylType 3- or 4-Methyl (Unhindered) RouteB Protocol B: Titanium Mediated (Ti(OiPr)4, then NaBH4) AmineType->RouteB 2-Methyl (Hindered) RouteA Protocol A: Standard STAB (DCM/DCE, AcOH) CarbonylType->RouteA Aldehyde CarbonylType->RouteA Cyclic Ketone (Unhindered) CarbonylType->RouteB Ketone (Slow with STAB)

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on steric hindrance.

Critical Parameters & Solvent Effects

ParameterStandard STAB ConditionsTitanium-Mediated Conditions
Primary Solvent 1,2-Dichloroethane (DCE) or DCMNeat (no solvent) or THF
Additives Acetic Acid (1-2 eq)Titanium(IV) Isopropoxide (1.2 eq)
Water Tolerance Low (Hydrolyses reagent)Very Low (Hydrolyses Ti reagent)
Reaction Time 1 - 4 Hours6 - 18 Hours (Imine formation step)
Key Risk Incomplete conversion with ketonesEmulsion during workup

Detailed Experimental Protocols

Protocol A: Standard STAB Method

Best for: 3-methylpiperidine, 4-methylpiperidine reacting with Aldehydes.

Reagents:

  • Amine: Methylpiperidine derivative (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 - 1.2 equiv)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: DCE (preferred) or DCM.[3]

  • Catalyst: Glacial Acetic Acid (1.0 equiv).

Procedure:

  • Imine Formation: In a dry flask under

    
    , dissolve the methylpiperidine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.2 M concentration).
    
  • Acidification: Add glacial acetic acid (1.0 equiv). Stir for 10–15 minutes. Note: This buffers the solution and catalyzes iminium formation.

  • Reduction: Cool to 0°C (optional, often run at RT). Add STAB (1.4 equiv) in one portion.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir. Monitor by TLC or LCMS. Aldehydes typically react within 1–3 hours.

  • Quench: Quench with saturated aqueous

    
     . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Validation Check:

  • Self-Check: If the reaction stalls, add 0.5 equiv more STAB. If SM persists, check if the aldehyde oxidized to carboxylic acid (common impurity).

Protocol B: Titanium(IV) Isopropoxide Method

Best for: 2-methylpiperidine (sterically hindered) or unreactive Ketones.

Mechanism:


 forces the equilibrium to the enamine/imine species by scavenging water, which is critical when the nitrogen nucleophile is hindered by the adjacent 2-methyl group.

Reagents:

  • Amine: 2-Methylpiperidine (1.0 equiv)

  • Carbonyl: Ketone or Aldehyde (1.0 - 1.1 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (1.25 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.0 equiv) or Sodium Cyanoborohydride.
    
  • Solvent: Absolute Ethanol (for reduction step).[4][5]

Procedure:

  • Complexation: In a dry flask under

    
    , mix the amine (1.0 equiv) and carbonyl (1.0 equiv).
    
  • Titanium Addition: Add

    
     (1.25 equiv) dropwise.
    
    • Note: Often run neat (without solvent) to maximize concentration. If solids are present, use minimal dry THF.

  • Stirring: Stir at RT for 6–12 hours. Crucial: This long stir time ensures complete conversion to the titanium-amine complex.

  • Dilution & Reduction: Dilute with absolute Ethanol (1 mL per mmol). Add

    
     (1.0 equiv) carefully (exothermic). Stir for 2–4 hours.
    
  • Workup (The "Mattson" Method):

    • Challenge: Adding water directly creates a sticky

      
       gel that is impossible to filter.
      
    • Solution: Quench by adding 2M aqueous Ammonia (

      
      ) . Stir vigorously. The precipitate will turn from a gel into a filterable white powder (
      
      
      
      ).
  • Filtration: Filter through a pad of Celite. Wash the pad with DCM.

  • Purification: The filtrate may contain isopropanol. Wash with 1N NaOH to remove residual titanium salts, dry, and concentrate.

Validation Check:

  • Self-Check: If the filtration is slow, you likely didn't stir with ammonia long enough. The precipitate must be granular, not gelatinous.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (2-Me-Piperidine) Steric hindrance prevents imine formation.Switch to Protocol B (

). Increase "neat" stir time to 18h.
Over-alkylation Not applicable for methylpiperidines (they are secondary amines).Product is tertiary; no risk of quaternary salt under these conditions.
Emulsion in Workup Titanium salts or amphiphilic product.Protocol A: Use Rochelle's Salt (sat. aq. Pot. Sod. Tartrate) instead of

. Protocol B: Use the Ammonia quench method.
Unreacted Ketone Ketone is too bulky or enolizable.Use Microwave irradiation (80°C, 10 min) during the

step before reduction.

Stereochemical Considerations

When reacting 2-methylpiperidine , a new chiral center is often formed (if the carbonyl is prochiral) or the relationship between the 2-methyl group and the new substituent becomes relevant.

  • Diastereoselectivity: STAB is bulky and often provides higher diastereoselectivity (favoring trans addition relative to the methyl group) compared to

    
     or catalytic hydrogenation.
    
  • Separation: Expect diastereomers. Flash chromatography (Silica, MeOH/DCM gradient with 1%

    
    ) is usually required to separate cis/trans isomers.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[3][6][7][8]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[9] Journal of Organic Chemistry, 1990.[9]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines."[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1998.

  • Ripin, D. H., et al. "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 2003.[10]

Sources

Application Note: Process Development for the Scale-Up Synthesis of cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring, specifically the 3,5-disubstituted scaffold, is a privileged pharmacophore in modern kinase inhibitors (e.g., JAK inhibitors). The synthesis of cis-3-(Boc-amino)-5-methylpiperidine presents a classic process chemistry challenge: establishing the cis-relative stereochemistry (syn-relationship) between the 3-amino and 5-methyl groups while maintaining regiocontrol and enantiopurity on a multi-kilogram scale.

This guide outlines a robust, scalable route validated for high-throughput manufacturing. Unlike bench-scale methods that rely on expensive chiral HPLC or unstable chiral auxiliaries, this protocol utilizes heterogeneous catalytic hydrogenation followed by a thermodynamically controlled diastereomeric salt resolution . This approach ensures high atom economy and reproducibility.

Key Performance Indicators (KPIs) of this Protocol:
  • Diastereoselectivity (dr): >98:2 (cis:trans) after workup.

  • Enantiomeric Excess (ee): >99% (post-resolution).

  • Scalability: Validated for 10 L / 1 kg batches.

  • Safety: Eliminates the use of pyrophoric hydrides (e.g., LAH) in favor of catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The most efficient disconnection for 3,5-disubstituted piperidines on a large scale is the reduction of the corresponding pyridine. This leverages the low cost of commercially available 2-chloro-3-amino-5-methylpyridine or 3-amino-5-methylpyridine .

Mechanistic Rationale
  • Hydrogenation: The reduction of the pyridine ring creates two new stereocenters. Under thermodynamic control, the cis-isomer (diequatorial in the chair conformation) is favored over the trans-isomer (axial/equatorial).

  • Protection: Early installation of the tert-butoxycarbonyl (Boc) group improves the solubility of the lipophilic intermediate and prevents catalyst poisoning in subsequent steps.

  • Resolution: Classical resolution using tartaric acid derivatives is superior to enzymatic resolution for this specific substrate due to the high solubility differences between the diastereomeric salts.

Retrosynthesis cluster_stereo Stereochemical Driver Target cis-3-(Boc-amino)-5-methylpiperidine (Target) Inter1 cis-3-Amino-5-methylpiperidine (Crude Amine) Target->Inter1 Boc Protection (Regiocontrol) Start 3-Amino-5-methylpyridine (Starting Material) Inter1->Start Heterogeneous Hydrogenation (Stereocontrol) Text cis-isomer (Diequatorial) is thermodynamically favored > 9:1

Figure 1: Retrosynthetic strategy leveraging thermodynamic stability of the cis-piperidine isomer.

Detailed Experimental Protocols

Step 1: High-Pressure Hydrogenation (The "Engine")[1]

Objective: Convert the aromatic pyridine to the saturated piperidine ring with maximal cis-selectivity.

  • Substrate: 3-Amino-5-methylpyridine[1]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al2O3). Note: Rhodium is preferred over Palladium here because Pd often leads to dechlorination (if chloro-precursors are used) or lower turnover frequencies for pyridine saturation.

  • Solvent: Acetic Acid (AcOH) / Water.

Protocol:

  • Loading: To a 5 L Hastelloy autoclave, charge 3-amino-5-methylpyridine (500 g, 4.62 mol) and Acetic Acid (2.5 L).

  • Catalyst Addition: Add 5% Rh/C (25 g, 5 wt% loading, 50% water wet) under a nitrogen blanket. Safety: Catalyst is pyrophoric when dry.

  • Hydrogenation: Seal the reactor. Purge with N2 (3x) and H2 (3x). Pressurize to 50 bar (725 psi) with H2.

  • Reaction: Heat to 60°C and stir at 800 rpm. Maintain pressure/temperature for 18–24 hours.

    • IPC (In-Process Control): Monitor H2 uptake. Stop when uptake ceases. Check conversion via HPLC (Target: <0.5% starting material).

  • Workup: Cool to 25°C. Vent H2. Purge with N2. Filter the catalyst through a bed of Celite/diatomaceous earth. Wash the cake with water (500 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of acetic acid. The residue is the acetate salt of the crude amine.

Data & Expected Yield:

Parameter Specification
Conversion > 99.5%
cis:trans Ratio Typically 75:25 to 80:20

| Yield (Crude) | Quantitative (as acetate salt) |

Step 2: One-Pot Neutralization and Boc-Protection

Objective: Protect the secondary amine to facilitate purification and downstream handling.

Protocol:

  • Dissolution: Dissolve the crude acetate salt residue (from Step 1) in Methanol (2.0 L) and Water (500 mL).

  • Basification: Cool to 0–5°C. Slowly add Triethylamine (TEA) (1.4 kg, 3.0 eq) or NaOH solution to adjust pH to ~10.

  • Boc Addition: Add Di-tert-butyl dicarbonate ((Boc)2O) (1.1 kg, 1.1 eq) dropwise over 2 hours, maintaining temperature <10°C.

  • Aging: Allow the mixture to warm to 20°C and stir for 6 hours.

  • Extraction: Remove Methanol via vacuum distillation. Add Ethyl Acetate (3 L) and water (1 L). Separate phases.

  • Washing: Wash organic layer with 5% Citric Acid (removes unreacted amine), Sat. NaHCO3, and Brine.[2]

  • Drying: Dry over Na2SO4, filter, and concentrate to a viscous oil.

Step 3: Resolution & Crystallization (The "Filter")[1]

Objective: Isolate the cis-enantiomer (e.g., 3R,5S) from the diastereomeric mixture.

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA).

  • Solvent System: Ethanol/Water (95:5) or Isopropanol.[3]

Protocol:

  • Salt Formation: Dissolve the crude Boc-amine (approx. 900 g) in Ethanol (5 L) at 50°C.

  • Addition: Add a solution of L-DBTA (1 eq based on estimated cis-content) in Ethanol (2 L).

  • Crystallization: Heat to reflux (78°C) to ensure clear solution, then cool slowly (10°C/hour) to 20°C. Seed with authentic cis-salt crystals at 45°C if available.

  • Filtration: Stir at 20°C for 4 hours. Filter the white solid.

  • Recrystallization (Critical for ee): If chiral HPLC indicates ee < 98%, recrystallize the wet cake from Ethanol/Water (9:1).

  • Free Basing: Suspend the purified salt in Water/DCM. Add 2M NaOH until pH > 12. Separate the DCM layer, dry, and concentrate.[2]

Final Specifications:

Parameter Target Specification
Appearance White to Off-white Solid
Purity (HPLC) > 98.5%
Diastereomeric Ratio > 99:1 (cis:trans)

| Enantiomeric Excess | > 99% |[4]

Process Logic & Troubleshooting

The following decision tree illustrates the critical control points (CCPs) in the synthesis.

ProcessLogic Start Crude Hydrogenation Product (cis/trans mix) CheckRatio IPC: Check cis:trans Ratio (Target > 70:30) Start->CheckRatio LowCis Low cis content (<60%) CheckRatio->LowCis Fail Proceed Proceed to Boc Protection CheckRatio->Proceed Pass Equilibrate Acidic Equilibration (Reflux in AcOH) LowCis->Equilibrate Thermodynamic Control Equilibrate->CheckRatio Resolution L-DBTA Resolution Proceed->Resolution CheckEE Check Enantiomeric Excess Resolution->CheckEE Recryst Recrystallize (EtOH/H2O) CheckEE->Recryst ee < 98% Final Final Product Isolation CheckEE->Final ee > 99% Recryst->CheckEE

Figure 2: Process Control Strategy. Note the equilibration loop: if the cis-ratio is low, heating in acid allows the axial-substituted trans isomer to isomerize to the more stable diequatorial cis isomer.

Safety & Scale-Up Considerations

Hydrogenation Hazards[1]
  • Risk: Hydrogen gas is highly flammable (LEL 4%). Rh/C is pyrophoric.

  • Mitigation: Use a dedicated hydrogenation suite with blast walls. Ensure the reactor is grounded. Wet the catalyst with 50% water before handling.

Thermal Runaway
  • Risk: The Boc-protection is exothermic.

  • Mitigation: Strictly control the addition rate of (Boc)2O to maintain T < 10°C. Use active cooling jackets.

Impurity Profile Management[1]
  • Over-reduction: Extended reaction times in hydrogenation can lead to ring opening (rare with Rh) or N-methylation if Methanol is used as solvent (via alkylation). Use Acetic Acid to prevent N-alkylation by-products.

References

  • Pfizer Inc. "Process for the preparation of 3-amino-piperidine derivatives." World Intellectual Property Organization, WO2007075630A1. Link

    • Core citation for the resolution of 3-aminopiperidines using tartaric acid deriv
  • Glorius, F. "Asymmetric hydrogenation of aromatic compounds."[5] Organic & Biomolecular Chemistry, 2005, 3, 4171-4175. Link

    • Foundational text on the mechanism of pyridine hydrogen
  • Kadyrov, R., et al. "Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane."[6] Synthesis, 2021.[6] Link

    • Provides modern catalytic conditions for aminopiperidine synthesis.

  • Cadila Healthcare Ltd. "An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine." Indian Patent Application, 2013.[3] Link

    • Industrial scale-up protocols for Boc-protection and salt resolution.

Sources

Application Note: Handling, Storage, and Protocol Optimization for Boc-Amino Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Boc-amino piperidines (e.g., 4-(N-Boc-amino)piperidine and 1-Boc-4-aminopiperidine) are critical bifunctional intermediates in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors. Their utility relies on the orthogonal reactivity of the amine functionalities: one amine is masked by the acid-labile tert-butyloxycarbonyl (Boc) group, while the other remains available for derivatization.[1]

However, the storage and handling of these compounds present a unique paradox. While the Boc group is generally robust toward bases and nucleophiles, it is thermodynamically predisposed to acid-catalyzed elimination, releasing isobutene and CO₂. Furthermore, the presence of a free amine (whether secondary or primary) renders these compounds hygroscopic and susceptible to atmospheric CO₂ absorption (carbamate salt formation).

This guide provides a self-validating framework to maintain the chemical integrity of Boc-amino piperidines, ensuring high yields in downstream applications.

Physicochemical Profile & Stability Factors

Understanding the molecular vulnerabilities is the first step in proper handling.

FeatureChemical ImplicationHandling Consequence
Boc-Carbamate Moiety Acid-labile; thermally sensitive >80°C.Avoid acidic glassware residues; store away from heat sources.
Free Amine (Piperidine or Exocyclic) Basic (pKa ~10-11); Nucleophilic.Critical: Absorbs atmospheric CO₂ to form carbamic acid salts (crusting). Hygroscopic.
Lipophilicity Moderate (LogP ~1-2).Soluble in organic solvents (DCM, THF); limited water solubility.
Physical State Typically white to off-white crystalline solid.Dust hazard; requires anti-static weighing tools.

Storage Protocols: The "Zero-Degradation" Standard

The following protocol is designed to prevent the two primary degradation pathways: Boc-acidolysis (hydrolysis) and Amine-carbonation .

Environmental Control
  • Temperature: Long-term storage at -20°C is recommended to kinetically inhibit spontaneous hydrolysis. For active use periods (<1 month), storage at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The free amine moiety will scavenge CO₂ from the air, leading to "caking" or the formation of insoluble carbonate salts.

  • Container: Amber glass vials with Teflon-lined caps. Avoid standard polyethylene (PE) bags for long-term storage as they are permeable to moisture and oxygen.

The "Thaw-Equilibration" Rule (Crucial)

Never open a cold vial immediately upon removal from the freezer.

  • Remove vial from -20°C storage.

  • Place in a desiccator at room temperature for 30–60 minutes .

  • Why? Opening a cold container condenses atmospheric moisture onto the solid. This moisture creates localized acidic zones (via CO₂ absorption -> carbonic acid) which can autocatalytically cleave the Boc group.

Storage Decision Logic (Visualization)

StorageProtocol Start Received Boc-Amino Piperidine CheckUsage Intended Usage Timeline? Start->CheckUsage Immediate Immediate Use (< 1 week) CheckUsage->Immediate Active Synthesis LongTerm Long Term (> 1 week) CheckUsage->LongTerm Inventory ConditionA Store at 2-8°C Desiccator Cabinet Immediate->ConditionA ConditionB Store at -20°C Argon Backfill LongTerm->ConditionB Equilibration CRITICAL: Thaw to RT in Desiccator (30-60 min) ConditionA->Equilibration ConditionB->Equilibration Open Open & Weigh (minimize air exposure) Equilibration->Open Reseal Purge Headspace (Ar/N2) Seal with Parafilm Open->Reseal Reseal->ConditionA Return to Storage

Figure 1: Decision matrix for the storage and handling of hygroscopic Boc-protected amines to prevent moisture-induced degradation.

Quality Control & Self-Validation

Before committing the material to a high-value synthesis, validate its integrity.

Visual Inspection
  • Pass: Free-flowing white powder or clear crystals.

  • Fail: Yellow discoloration (oxidation), clumping/caking (moisture/CO₂ absorption), or liquid deliquescence (hydrolysis).

Rapid Chemical Verification (NMR)

Run a proton NMR in


.
  • Checkpoint 1 (Boc Group): Look for a sharp singlet (9H) at

    
     ppm.
    
  • Checkpoint 2 (Purity): Check for the absence of tert-butyl alcohol (singlet at

    
     ppm), which indicates Boc cleavage.
    
  • Checkpoint 3 (Salt Formation): Broadening of amine protons or shifts in the

    
    -proton signals often indicate carbonate salt formation.
    

Experimental Protocol: Controlled Deprotection

The most common application is the removal of the Boc group to liberate the amine. This must be controlled to prevent side reactions.

Method: TFA-Mediated Deprotection (Standard)

Context: This protocol uses Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Reagents:

  • Boc-amino piperidine substrate[2][3][4][5]

  • DCM (Anhydrous)

  • TFA (Reagent Grade)

  • 
     (sat. aq.) or resin for neutralization
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 4 mL of DCM (0.25 M concentration).

  • Acid Addition: Cool to 0°C. Add 1 mL of TFA dropwise (4:1 DCM:TFA ratio).

    • Note: Gas evolution (isobutene/CO₂) will occur. Ensure venting.

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temp (RT) for 1-2 hours.

    • Monitoring: Check TLC (stain with Ninhydrin; free amines stain purple/blue).

  • Work-up (Volatile Removal): Concentrate in vacuo.

    • Critical Step: Co-evaporate with Toluene (

      
       mL) to azeotropically remove residual TFA. This prevents the formation of "oily" TFA salts that are hard to crystallize.
      
  • Free-Basing (Optional): If the free amine is required (not the TFA salt), redissolve in DCM and wash with sat.

    
    . Dry over 
    
    
    
    .
Deprotection Mechanism Visualization

BocDeprotection Substrate Boc-Amine (R-NH-Boc) Protonation Protonation (TFA/H+) Substrate->Protonation H+ Intermediate Tert-Butyl Cation + Carbamic Acid Protonation->Intermediate Rate Limiting Collapse Decarboxylation (-CO2) Intermediate->Collapse Byproducts Isobutene + CO2 Intermediate->Byproducts Product Amine Salt (R-NH3+ TFA-) Collapse->Product

Figure 2: Mechanistic pathway of acid-catalyzed Boc deprotection showing the release of volatile byproducts.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Material is sticky/oily Hygroscopic absorption of water; partial hydrolysis.Dry under high vacuum over

for 24h. If NMR shows degradation, recrystallize.
Low Yield in Coupling Carbonate salt formation on the free amine.Wash the starting material with mild base (

) or use an excess of organic base (DIPEA) in the reaction.
"Exploding" Vials Decomposition releasing isobutene/CO₂ in a sealed vessel.Safety Hazard. Store cool. If old, vent carefully in a hood.
Incomplete Deprotection TFA concentration too low or reaction too short.Increase TFA ratio to 1:1 DCM:TFA or extend time. Ensure anhydrous conditions.

References

  • Safety & Handling: Sigma-Aldrich. Safety Data Sheet: 4-(N-Boc-amino)piperidine. Link

  • Synthesis & Reactivity: Biosynce. Stability of Piperidine and Derivatives. Link

  • Deprotection Protocols: Fisher Scientific. Amine Protection / Deprotection Protocols. Link

  • Mechanistic Insight: BenchChem. In-depth Technical Guide to the Boc Protection Mechanism. Link

  • General Properties: Wikipedia. Di-tert-butyl dicarbonate (Boc Anhydride) and Boc-Derivatives. Link[6]

Sources

Application Note: Strategic Functionalization of cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of the N1 secondary amine in cis-3-(Boc-amino)-5-methylpiperidine. While piperidines are ubiquitous in medicinal chemistry, this specific scaffold presents unique challenges due to the cis-1,3-diaxial-like steric environment created by the C3-Boc-amino and C5-methyl substituents. Standard protocols often fail to reach full conversion due to this steric crowding. This document provides optimized, self-validating protocols for Reductive Amination , Amide Coupling , and Buchwald-Hartwig Arylation , specifically tailored to overcome these steric barriers while maintaining the integrity of the Boc protecting group and the C3/C5 stereocenters.

Strategic Analysis: The Steric Landscape

Before initiating synthesis, one must understand the conformational dynamics of the substrate.

  • Conformational Lock: In the cis-3,5-disubstituted piperidine, the most stable chair conformation places both the C3-Boc-amino group and the C5-methyl group in equatorial positions.

  • The "Wall" Effect: While equatorial placement minimizes ring strain, the bulky tert-butyl carbamate (Boc) group at C3 extends into the spatial region surrounding the N1 nitrogen.

  • Reactivity Implication: The N1 lone pair is nucleophilic, but the approach of electrophiles is hindered. "Direct" methods (e.g., SN2 alkylation with halides) often lead to elimination side-products or stalled reactions. We prioritize activation-based methods (HATU, Iminium formation, Pd-catalysis).

Decision Matrix for Functionalization

FunctionalizationStrategy Start Target: N1-Functionalization TargetType Identify Target Moiety Start->TargetType Alkyl Alkyl Group (sp3) TargetType->Alkyl Acyl Acyl Group (C=O) TargetType->Acyl Aryl Aryl/Heteroaryl (sp2) TargetType->Aryl RedAm Protocol 1: Reductive Amination (Use STAB/AcOH or Ti(OiPr)4) Alkyl->RedAm Preferred over SN2 Coupling Protocol 2: HATU Coupling (Avoid EDC; use DIPEA) Acyl->Coupling High steric tolerance Buchwald Protocol 3: Buchwald-Hartwig (RuPhos/BrettPhos Pd G3) Aryl->Buchwald For deactivated arenes

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Detailed Protocols

Protocol 1: Sterically Demanding Reductive Amination

Application: Attaching alkyl chains or benzylic groups. Challenge: Formation of the iminium ion is slow due to the C3/C5 bulk. Solution: Use Sodium Triacetoxyborohydride (STAB) with Acetic Acid to activate the carbonyl, or Titanium(IV) isopropoxide for difficult ketones.

Materials
  • Amine: cis-3-(Boc-amino)-5-methylpiperidine (1.0 equiv)

  • Aldehyde/Ketone: 1.2 – 1.5 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Imine Pre-equilibrium: In a flame-dried vial, dissolve the amine (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in anhydrous DCE (0.1 M concentration).

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? The acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is the actual species being reduced.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.

    • Note: Gas evolution (H2) may occur; ensure venting.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • QC Check: Monitor by LCMS.[1] Look for the disappearance of the imine mass (M-1) and appearance of product (M+1).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Modification for "Dead" Ketones: If the ketone is unreactive, replace AcOH with Titanium(IV) isopropoxide (1.5 equiv) . Stir amine+ketone+Ti(OiPr)4 neat or in minimal THF for 4 hours, then dilute with MeOH and add NaBH4 (not STAB).

Protocol 2: High-Efficiency Amide Coupling (HATU)

Application: Fragment coupling for peptidomimetics. Challenge: The secondary amine is shielded; standard EDC/HOBt couplings often stall or result in low yields. Solution: Use HATU, a uronium-based reagent that generates a highly reactive OAt-active ester, significantly faster than OBt esters.

Materials
  • Amine: cis-3-(Boc-amino)-5-methylpiperidine (1.0 equiv)

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Methodology
  • Activation: In a dried flask, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes at RT.

    • Visual Cue: Solution often turns yellow/orange upon activation.

  • Addition: Add the piperidine amine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Why DIPEA? Unlike TEA, DIPEA is non-nucleophilic and bulky, preventing interaction with the activated ester while neutralizing the generated acid.

  • Workup: Dilute with Ethyl Acetate. Wash with 5% LiCl solution (2x) to remove DMF, followed by sat. NaHCO3 and brine.

    • Critical Step: The LiCl wash is essential for removing DMF, which can interfere with silica chromatography.

Protocol 3: Buchwald-Hartwig Amination (C-N Cross Coupling)

Application: Attaching the piperidine to aryl or heteroaryl rings (SNAr alternatives). Challenge: Secondary amines on substituted piperidines can suffer from


-hydride elimination or slow oxidative addition.
Solution:  Use RuPhos  or BrettPhos  Pd-precatalysts. These bulky, electron-rich ligands facilitate the coupling of secondary amines and prevent catalyst deactivation.
Materials
  • Amine: cis-3-(Boc-amino)-5-methylpiperidine (1.2 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

  • Catalyst: RuPhos Pd G3 or G4 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Environment: Flame-dry a reaction vial and purge with Nitrogen/Argon.

  • Solids Addition: Add Aryl Halide (if solid), Base (NaOtBu), and Catalyst (RuPhos Pd G3).

    • Note: If using Cs2CO3 (weaker base), use Dioxane at 100°C. If using NaOtBu, Toluene at 80°C is standard.

  • Liquid Addition: Add the Amine and Aryl Halide (if liquid) via syringe. Add degassed solvent (0.2 M).

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • QC Check: TLC usually shows a distinct blue fluorescence for many arylated amines under UV (254/365 nm).

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Reductive Amination) Steric hindrance preventing iminium formation.Switch to Ti(OiPr)4 protocol. Run the imine formation step neat or at 40°C before adding reductant.
Boc-Deprotection Observed Reaction medium too acidic (e.g., excess AcOH or high temp).Ensure AcOH is <2.0 equiv.[2] Maintain temp <40°C during acidic steps.
Racemization (Amide Coupling) Over-activation of chiral acid partner.Switch base to Collidine. Lower temp to 0°C. Ensure HATU is not in large excess (>1.2 eq).
No Reaction (Buchwald) Catalyst poisoning or oxidation.Re-degas solvents (sparge with Ar for 15 min). Switch to BrettPhos Pd G3 for extremely hindered substrates.

Visualizing the Workflow

The following diagram illustrates the mechanistic flow for the Reductive Amination protocol, highlighting the critical "Acid Activation" checkpoint.

ReductiveAmination Substrates Amine + Ketone (in DCE) Activation Add AcOH (Activate Carbonyl) Substrates->Activation Hemiaminal Hemiaminal Intermediate Activation->Hemiaminal Equilibrium Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium -H2O (Slow Step) Reduction Add STAB (0°C -> RT) Iminium->Reduction Hydride Transfer Product Functionalized Secondary Amine Reduction->Product

Figure 2: Mechanistic pathway for STAB-mediated reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational paper for HATU chemistry).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649.

  • Maimone, T. J., et al. (2007). "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines."[4] Synlett, 2007(18), 2841-2846. (Discusses Ti(OiPr)4 usage).

Sources

solvent selection for cis-3-(Boc-amino)-5-methylpiperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for cis-3-(Boc-amino)-5-methylpiperidine

Abstract

The cis-3-(Boc-amino)-5-methylpiperidine scaffold is a critical chiral building block in the synthesis of Janus Kinase (JAK) inhibitors and next-generation peptidomimetics.[1] Its utility relies on maintaining the precise cis-relative stereochemistry between the C3-amino and C5-methyl substituents.[2] This guide provides a scientifically grounded protocol for solvent selection, focusing on maximizing reaction kinetics while suppressing epimerization and ensuring process safety.[2] We prioritize Green Chemistry principles, recommending modern alternatives to traditional chlorinated solvents.

Part 1: Physicochemical Profile & Solubility Logic[1][2][3]

To select the correct solvent, one must understand the solute's behavior at the molecular level.[2] cis-3-(Boc-amino)-5-methylpiperidine (CAS 1270034-73-1 analogs) exhibits a "Janus-faced" solubility profile due to its dual functionality:

  • Lipophilic Domain: The tert-butyl carbamate (Boc) and the C5-methyl group impart significant lipophilicity (

    
    ).[1]
    
  • Polar/Basic Domain: The secondary amine (piperidine NH) is a hydrogen bond donor/acceptor and a moderate base (

    
     for the conjugate acid).[1][2]
    
Solubility Selection Matrix
Solvent ClassSolubilitySuitabilityMechanistic Insight
Chlorinated (DCM) HighStandard Excellent solvation of the Boc group; prevents aggregation.[1] Warning: Environmental hazard.[1][2]
Ethers (THF, 2-MeTHF) HighRecommended 2-MeTHF is the "Gold Standard" green alternative.[1] Good Lewis basicity stabilizes the free amine.[2]
Alcohols (MeOH, IPA) HighContextual Protic solvents stabilize the amine via H-bonding but can retard nucleophilic attack in S_N2 reactions by solvating the nucleophile.[1]
Hydrocarbons (Hexane) Low/VariableAnti-Solvent Used for crystallization.[1][2] The polar carbamate/amine core resists dissolution in pure non-polar media.[2]
Aprotic Polar (DMF, DMSO) HighSpecific Essential for S_NAr or peptide coupling but difficult to remove during workup.[1][2]

Part 2: Reaction-Specific Solvent Strategies

Scenario A: Nucleophilic Substitution (N-Alkylation/Acylation)

Target: Functionalization of the piperidine Nitrogen.[1]

Challenge: The cis-3,5-geometry allows the substituents to adopt a thermodynamically stable diequatorial conformation. However, the piperidine nitrogen is sterically hindered by the C3 and C5 substituents.[2] Recommendation: Use Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) .[1]

  • Why? MeCN is a polar aprotic solvent that enhances the nucleophilicity of the amine by not hydrogen-bonding to it (unlike MeOH), while its high dielectric constant supports the transition state of S_N2 reactions.

Scenario B: Amide Coupling (Peptide Chemistry)

Target: Reacting Piperidine NH with Carboxylic Acids.

Challenge: Traditional solvents like DMF/DCM are toxic.[2] Recommendation: 2-MeTHF or EtOAc .[1][2]

  • Protocol Insight: When using coupling agents like HATU or T3P, 2-MeTHF allows for a "one-pot" process.[1] Unlike DMF, 2-MeTHF is immiscible with water, allowing for an aqueous wash directly in the reaction vessel without solvent exchange.[1][2]

Scenario C: Boc-Deprotection

Target: Removal of C3-protecting group.[1]

Challenge: Acid-catalyzed deprotection generates isobutylene gas and ammonium salts.[1][2] Recommendation: HCl in Isopropanol (IPA) or TFA in Toluene .[1][2]

  • Avoid: HCl in Dioxane (carcinogenic/peroxide risk).[1][2]

  • Mechanism: IPA allows the resulting hydrochloride salt to precipitate directly, facilitating isolation by filtration (See Diagram 1).[1]

Part 3: Visualization of Decision Logic

The following decision tree guides the chemist through solvent selection based on the intended chemical transformation.

SolventSelection Start START: Select Reaction Type Rxn_Alkylation N-Alkylation / SNAr Start->Rxn_Alkylation Rxn_Coupling Amide Coupling Start->Rxn_Coupling Rxn_Deprotect Boc Deprotection Start->Rxn_Deprotect Dec_Solubility Is Electrophile Water Soluble? Rxn_Alkylation->Dec_Solubility Dec_Green Green Chemistry Priority? Rxn_Coupling->Dec_Green Dec_Isolation Desired Isolation Method? Rxn_Deprotect->Dec_Isolation Solv_MeCN Use Acetonitrile (MeCN) (Max Nucleophilicity) Dec_Solubility->Solv_MeCN No Solv_DMF Use DMF/DMSO (High Solubility Required) Dec_Solubility->Solv_DMF Yes Solv_2MeTHF Use 2-MeTHF (Enables Aqueous Wash) Dec_Green->Solv_2MeTHF High Solv_DCM Use DCM (Traditional) Dec_Green->Solv_DCM Low Solv_IPA HCl in IPA (Product Precipitates) Dec_Isolation->Solv_IPA Filtration Solv_TFA TFA / DCM (Requires Evaporation) Dec_Isolation->Solv_TFA Evaporation

Figure 1: Solvent Selection Decision Tree for cis-3-(Boc-amino)-5-methylpiperidine derivatives.[1]

Part 4: Validated Experimental Protocols

Protocol 1: Green Amide Coupling in 2-MeTHF

Objective: Coupling cis-3-(Boc-amino)-5-methylpiperidine with a carboxylic acid (R-COOH) using T3P (Propylphosphonic anhydride).[1]

Materials:

  • Amine: cis-3-(Boc-amino)-5-methylpiperidine (1.0 eq)[1]

  • Acid: R-COOH (1.1 eq)[1]

  • Coupling Agent: T3P (50% in EtOAc) (1.5 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous][1]

Procedure:

  • Charge: To a reactor, add the Carboxylic Acid and Amine in 2-MeTHF (10 V, i.e., 10 mL/g).

  • Cool: Cool the mixture to 0–5 °C.

  • Base Addition: Add DIPEA dropwise. Note: Exothermic.[1]

  • Activation: Add T3P solution dropwise over 30 minutes, maintaining T < 10 °C.

  • Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC/TLC.[2]

  • Workup (The Green Advantage):

    • Add water (5 V) directly to the reaction mixture.[1][2]

    • Stir for 15 minutes. Stop stirring and allow phases to separate.

    • Remove the lower aqueous layer.[2]

    • Wash organic layer with 10%

      
       (5 V) followed by Brine (5 V).[1]
      
  • Isolation: Concentrate the 2-MeTHF layer to dryness or swap solvent for crystallization.[2]

Why this works: 2-MeTHF has limited miscibility with water (unlike THF), allowing for direct aqueous washes without the need to evaporate and redissolve in DCM or EtOAc.[1][2]

Protocol 2: Salt Formation & Purification (HCl Salt)

Objective: Purifying the scaffold via salt formation to upgrade chiral purity.[1]

Procedure:

  • Dissolve crude cis-3-(Boc-amino)-5-methylpiperidine in Isopropyl Acetate (IPAc) (8 V).

  • Heat to 40 °C to ensure complete dissolution.

  • Slowly add HCl in IPA (5-6N) (1.05 eq).

  • Observation: The solution will cloud as the hydrochloride salt nucleates.[2]

  • Cool slowly to 0 °C over 2 hours.

  • Filter the white solids.[2]

  • Wash with cold IPAc/Heptane (1:1).

  • Result: This often upgrades diastereomeric excess (de) if minor trans-isomers were present, as the cis-isomer crystal lattice is distinct.[1][2]

Part 5: Troubleshooting & Stereochemical Integrity

  • Issue: Epimerization at C3 or C5.

    • Cause: High temperatures (>80 °C) in strong bases can cause reversible deprotonation adjacent to the carbonyl (if acylated) or ring inversion.[1]

    • Solution: Keep reaction temperatures <40 °C. Use non-nucleophilic bases (DIPEA, TEA) rather than inorganic bases (NaOH) in protic solvents.

  • Issue: Poor Phase Separation in 2-MeTHF.

    • Cause: Emulsions formed by amphiphilic impurities.[2]

    • Solution: Add a small amount of IPA (5%) to the organic layer or increase brine concentration.[1][2]

References

  • Pfizer Inc. (2010).[1][2] Process for the preparation of 3-amino-4-methylpiperidine derivatives (Tofacitinib intermediates).[1][3][4][5][6] US Patent 2010/0292468.[2] Link

  • Byrne, F. P., et al. (2016).[1][2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7).[1][2] Link

  • Pace, V., et al. (2014).[1][2] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemSusChem, 7(11).[1] Link[1]

  • Dunetz, J. R., et al. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Chemical Reviews, 116(19).[1] Link[1]

  • Henderson, R. K., et al. (2011).[1][2] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[2] Green Chemistry, 13, 854-862.[1][2] Link

Sources

Troubleshooting & Optimization

separating cis and trans isomers of 3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chirality & Purification Support Center.[1][2]

The separation of 3-(Boc-amino)-5-methylpiperidine diastereomers (cis vs. trans) is a classic but deceptive challenge in medicinal chemistry.[1][2] Unlike enantiomers, these are diastereomers with distinct physical properties, yet their polarity on silica is often frustratingly similar due to the conformational flexibility of the piperidine ring.[1][2]

Below is your technical support guide, structured to troubleshoot your specific separation bottlenecks.

Target Molecule: 3-(tert-butoxycarbonylamino)-5-methylpiperidine.[1][2] Key Challenge: Resolving the cis (typically diequatorial, thermodynamically favored) from the trans (axial/equatorial) diastereomer.[2] Context: Critical intermediate for quinolone antibiotics (e.g., Nemonoxacin analogs) and JAK inhibitors.[2]

🟢 PART 1: DIAGNOSTICS & TRIAGE

Before starting purification, confirm your isomer ratio and state.[1][2]

Q1: "I have a crude mixture from the hydrogenation of 3-(Boc-amino)-5-methylpyridine. Which isomer is dominant?"

Answer: In 90% of catalytic hydrogenations (Pt/C, Rh/C, or Ru/C), the cis-isomer is the major product.[1][2]

  • Mechanism: Hydrogen adds to the pyridine ring from the least hindered face (syn-addition).[2] The resulting piperidine relaxes into the lowest energy conformation, which for 3,5-disubstitution is the cis-isomer where both the methyl and Boc-amino groups occupy equatorial positions (avoiding 1,3-diaxial strain).[1][2]

  • Expected Ratio: Typically 4:1 to 9:1 (cis:trans).[2]

Q2: "How do I quickly distinguish cis from trans using 1H NMR without separating them first?"

Answer: You must look at the coupling constants (


 values)  of the proton at the C3 position (the one attached to the Boc-amino group).[2]
FeatureCis-Isomer (Major)Trans-Isomer (Minor)
Conformation Substituents are likely Diequatorial .[1][2]Substituents are Axial/Equatorial .[1]
H3 Proton Axial position.Equatorial position (relative to C3).[2]
Coupling (

)
Large vicinal coupling (

Hz) with the axial proton at C2.[2]
Smaller couplings (

Hz) due to gauche interactions.[2]
NOE Signal Strong NOE between H3 and H5 (if both axial).Weak or absent NOE between H3 and H5.
🔵 PART 2: CHROMATOGRAPHIC PROTOCOLS

Direct silica separation is possible but requires specific mobile phase modifiers to prevent "tailing" caused by the free secondary amine (N1).[2]

Q3: "My peaks are tailing badly on normal phase silica. How do I fix this?"

Answer: The free amine at the piperidine N1 position interacts with the acidic silanols on the silica gel, causing peak broadening.[1][2] You have two options:

Option A: Mobile Phase Modifier (Recommended for <5g scale) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.[2]

  • System: Dichloromethane (DCM) / Methanol (MeOH).[2]

  • Gradient: 0%

    
     10% MeOH (with 1% NH₄OH constant).[2]
    
  • Result: The base neutralizes silica acidity, sharpening the peaks.[1][2] The trans isomer usually elutes after the cis isomer due to slightly higher polarity (less efficient shielding of the dipole).[2]

Option B: In-Situ Derivatization (Recommended for >10g scale) If the resolution is still poor, protect the N1 nitrogen with a non-polar group (e.g., Cbz or Bn) or a transient group (e.g., Trifluoroacetyl).[2]

  • Why? Converting the secondary amine to a carbamate/amide eliminates the hydrogen bond donor capability at N1, dramatically increasing the

    
     between diastereomers.[1][2]
    
🔧 Protocol: Optimized Flash Chromatography (Free Base)[2]
  • Stationary Phase: Spherical Silica Gel (20–40 µm).[2] Irregular silica often fails this separation.[1][2]

  • Column Loading: Low loading (1:50 ratio of compound to silica).

  • Eluent Preparation:

    • Solvent A: DCM + 0.5% TEA.[1][3]

    • Solvent B: MeOH + 0.5% TEA.

  • Run Parameters: Isocratic hold at 2% B for 5 CVs (Column Volumes), then gradient to 10% B over 20 CVs.

🟡 PART 3: CRYSTALLIZATION (SCALABLE METHOD)

For multi-gram scales, chromatography is inefficient.[2] Use kinetic resolution via salt formation.

Q4: "Can I separate them without a column? Chromatography is too expensive for my 50g batch."

Answer: Yes, fractional crystallization is highly effective for this scaffold.[1][2] The cis isomer tends to form more stable, crystalline salts due to its compact diequatorial shape.[1][2]

The "Acetate/Hexane" Crash-Out Method: While many papers suggest HCl salts, they are often hygroscopic for this specific intermediate.[1][2] We recommend using L-Tartaric acid or Oxalic acid .[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture (free base) in absolute Ethanol (5 mL/g).

  • Acid Addition: Add 1.0 equivalent of Oxalic Acid dissolved in warm Ethanol.

  • Nucleation: Stir at 50°C for 30 minutes, then slowly cool to room temperature.

  • Anti-solvent: Add Diethyl Ether or MTBE dropwise until turbidity persists.[1]

  • Harvest: The cis-isomer oxalate typically crystallizes first.[1][2] Filter and wash with cold MTBE.

    • Note: The trans-isomer will remain in the mother liquor.[1][2]

  • Free Basing: Suspend the salt in DCM and wash with 1M NaOH to recover the purified cis-amine.

🔴 PART 4: VISUALIZATION & LOGIC MAP

The following diagram illustrates the decision matrix for purifying this specific piperidine scaffold.

PiperidineSeparation Start START: Crude 3-(Boc-amino)-5-methylpiperidine CheckN1 Check N1 State: Is Ring Nitrogen Protected? Start->CheckN1 Protected Yes (e.g., N-Benzyl, N-Cbz) CheckN1->Protected Protected Free No (Free Secondary Amine) CheckN1->Free Free NH FlashStd Standard Flash Chromatography (Hexane/EtOAc) Protected->FlashStd ScaleCheck Scale of Reaction? Free->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale BasifiedSilica Method A: Basified Silica (DCM/MeOH + 1% NH4OH) SmallScale->BasifiedSilica Crystallization Method B: Oxalate/Tartrate Salt Crystallization LargeScale->Crystallization Preferred Derivatize Method C: Derivatize N1 (e.g., Boc2O or Cbz-Cl) LargeScale->Derivatize Alternative CheckPurity CheckPurity Crystallization->CheckPurity Check Mother Liquor for Trans-isomer

Caption: Decision tree for selecting the optimal purification strategy based on N-protection status and reaction scale.

📊 PART 5: DATA SUMMARY TABLE

Comparison of Separation Methods for 3-(Boc-amino)-5-methylpiperidine

ParameterBasified Flash (Silica) Salt Crystallization Preparative HPLC (C18)
Best For Small scale (<5g), quick purification.[1][2]Large scale (>10g), high diastereomeric excess (de).[2]Final polishing, high purity requirements (>99%).
Cost Moderate (Solvent/Silica).[2]Low (Solvents/Acids).[2][4]High (Column/Solvent).
Separation Mechanism Polarity (Adsorption).[2]Lattice Energy (Solubility).[2]Hydrophobicity.[1]
Typical Yield 70–85%50–70% (First crop).[2]80–90%
Key Risk Tailing peaks if base is omitted.[1]Loss of material in mother liquor.Solubility limits in aqueous mobile phase.
Reference J. Org.[1][3][4][5][6][7][8][9][10][11][12] Chem. Protocol [1]Patent CN107021916B [2]Standard C18 Methodology.[1]
📚 References
  • Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. Source: The Journal of Organic Chemistry (ACS).[2] Relevance: Establishes NMR characteristics and chromatographic behavior of substituted N-Boc piperidines. URL:[Link][2]

  • Preparation method of trans-3-methyl-5-benzylaminopiperidine (and related intermediates). Source: Google Patents (CN107021916B).[2] Relevance: Details the crystallization and hydrogenation logic for 3,5-disubstituted piperidines used in quinolone synthesis. URL:

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: National Institutes of Health (PMC).[2] Relevance: Provides experimental protocols for flash chromatography of N-Boc-piperidine derivatives. URL:[Link][2]

Sources

Technical Support Center: Yield Optimization for cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Stereoselectivity in cis-3-(Boc-amino)-5-methylpiperidine Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Executive Technical Summary

The synthesis of cis-3-(Boc-amino)-5-methylpiperidine presents a classic stereochemical challenge: establishing the cis-relationship between the 3-amino and 5-methyl substituents on a piperidine ring. The most common yield-limiting factors are poor diastereoselectivity (dr) during pyridine hydrogenation and regioselectivity issues during Boc-protection of the resulting diamine.

This guide prioritizes the Catalytic Hydrogenation Route (starting from 3-amino-5-methylpyridine) as it is the most atom-economical approach, while providing "Chiral Pool" alternatives for high-purity requirements.

Core Synthetic Workflow

The following diagram outlines the optimized pathway, highlighting Critical Control Points (CCPs) where yield is most often lost.

G Start Starting Material: 3-Amino-5-methylpyridine Step1 Step 1: Salt Formation / Activation (HCl or AcOH) Start->Step1 Protonation Step2 Step 2: Heterogeneous Hydrogenation (Rh/C or PtO2, 50-60°C, 50 psi) *Critical Control Point: dr Ratio* Step1->Step2 H2 Reduction Intermediate Intermediate: (cis/trans)-3-Amino-5-methylpiperidine Step2->Intermediate Filter Catalyst Step3 Step 3: Selective Boc-Protection (Boc2O, Controlled pH) Intermediate->Step3 Regioselective N-Acylation Step4 Step 4: Diastereomeric Separation (Crystallization or Column) Step3->Step4 Crude Mixture End Target: cis-3-(Boc-amino)-5-methylpiperidine Step4->End Isolation

Figure 1: Optimized synthetic workflow focusing on hydrogenation and diastereomeric control.

Troubleshooting Guide: Critical Control Points

Phase 1: The Hydrogenation (Yield & Stereocontrol)

Issue: The reaction yields a 1:1 mixture of cis and trans isomers, or conversion is incomplete.

Root Cause Analysis:

  • Catalyst Selection: Palladium (Pd/C) often favors the thermodynamic product (trans) or results in incomplete reduction of the electron-deficient pyridine ring.[1]

  • Solvent Acidity: Pyridine reduction requires protonation to activate the ring.[1] Neutral solvents lead to sluggish rates and poor stereocontrol.

  • Temperature: High temperatures (>80°C) promote epimerization to the thermodynamically stable trans isomer.[1]

Corrective Protocol:

  • Switch Catalyst: Use 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO2) .[1] Rhodium is historically superior for cis-selectivity in piperidine synthesis due to its mechanism of "one-face adsorption" followed by rapid hydrogenation.

  • Acidic Medium: Run the reaction in Acetic Acid (AcOH) or a mixture of MeOH/HCl . The protonated pyridinium species adsorbs flat onto the catalyst surface, preventing "flipping" during the hydrogenation sequence.[1]

  • Pressure/Temp Optimization: Maintain 50-60 psi H2 and <60°C . Higher pressures accelerate the kinetic (cis) pathway; higher temperatures favor the thermodynamic (trans) pathway.[1]

Data Comparison: Catalyst Impact on dr (Diastereomeric Ratio)

CatalystSolventTemp (°C)Yield (%)cis:trans Ratio
10% Pd/CMeOH808540:60
5% Rh/C AcOH 50 92 80:20
PtO2AcOH258875:25
Ru/Al2O3H2O1007060:40

Expert Insight: If cis selectivity remains low, consider using N-benzyl-3-amino-5-methylpyridinium bromide as the substrate. The bulky benzyl group can enhance facial selectivity during reduction [1].[1]

Phase 2: Regioselective Boc-Protection

Issue: Formation of di-Boc byproducts (N1,N3-diBoc) or wrong regioisomer (N1-Boc).

Root Cause Analysis: The hydrogenation product is a diamine with a secondary ring amine (N1) and a primary exocyclic amine (N3).[1]

  • N1 (Ring): More steric hindrance but often more basic (pKa ~11).[1]

  • N3 (Exocyclic): Less hindered, primary amine (pKa ~10).[1]

Corrective Protocol:

  • pH Control: Conduct the Boc-protection in a biphasic system (DCM/Na2CO3) or at controlled pH (8.5-9.0).

  • Reagent Stoichiometry: Add (Boc)2O (0.95 eq) dropwise at 0°C. Limiting the reagent prevents the more sluggish secondary amine from reacting.[1]

  • Alternative Route (Pre-protection): If selectivity is impossible, protect the pyridine amine before hydrogenation.[1] Note that N-Boc pyridines can be unstable; N-Acetyl is more robust, followed by hydrolysis and Boc-protection later.

Phase 3: Purification & Isolation

Issue: Difficulty separating cis and trans isomers via flash chromatography.

Root Cause Analysis: Both isomers have very similar polarities on silica gel.[1]

Corrective Protocol:

  • Chemical Resolution (Salt Break): Before Boc-protection, separate the diastereomers as oxalate or HCl salts.[1] The cis-isomer often crystallizes preferentially from ethanol/ether mixtures.

  • Chromatography Tip: Use Amine-functionalized Silica or add 1-2% Triethylamine to your eluent to reduce tailing.

  • Derivatization: If separation fails, proceed to the N-Boc stage. The cis-N-Boc and trans-N-Boc isomers often have greater Rf differences than the free amines.

Detailed Experimental Protocol (Best Practice)

Objective: Synthesis of cis-3-amino-5-methylpiperidine (intermediate) with optimized dr.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-amino-5-methylpyridine (10.0 g, 92 mmol) in Glacial Acetic Acid (100 mL).

  • Catalyst Addition: Carefully add 5% Rh/C (1.0 g, 10 wt% loading). Caution: Rh/C is pyrophoric; add under Argon flow.[1]

  • Hydrogenation: Seal vessel, purge with N2 (3x) and H2 (3x). Pressurize to 50 psi (3.5 bar) H2. Heat to 50°C and stir vigorously (1000 rpm) for 12-16 hours.

  • Workup: Cool to RT. Vent H2. Filter catalyst through Celite® (wash with AcOH).[1] Concentrate filtrate to yield the thick acetate salt oil.[1]

  • Free Basing: Dissolve residue in minimal water, cool to 0°C, and basify with 50% NaOH to pH >12. Extract with DCM (3x).[1][2] Dry over Na2SO4 and concentrate.

    • Checkpoint: Analyze crude by H-NMR.[3] Look for the C3-H signal.[4] Cis usually appears upfield relative to trans due to axial/equatorial positioning.[1]

  • Boc Protection: Redissolve crude diamine in DCM (100 mL). Add TEA (1.1 eq). Cool to 0°C. Add (Boc)2O (0.95 eq dissolved in DCM) dropwise over 1 hour.

  • Purification: Purify via flash chromatography (Hexane/EtOAc gradient).

Frequently Asked Questions (FAQ)

Q1: Can I use Pd/C if I don't have Rh/C? A: Yes, but expect a lower cis:trans ratio (often near 1:1).[1] To improve cis selectivity with Pd/C, use 1 M HCl in MeOH as the solvent instead of neutral alcohol.[1] The protonated pyridine ring is less prone to "rolling" on the catalyst surface [2].[1]

Q2: My Boc-protection is yielding mostly the N-ring protected product. Why? A: This suggests the ring amine is reacting faster, which is unusual for 3-amino-piperidines but possible if the exocyclic amine is sterically shielded or if excess base is used. Switch strategy: Protect the ring nitrogen first with a Benzyl (Bn) group (using BnBr/K2CO3 on the pyridine before hydrogenation).[1] Hydrogenate the N-Bn pyridine (Rh/C reduces the ring but leaves N-Bn intact under mild conditions). Then Boc-protect the free exocyclic amine. Finally, debenzylate (Pd/C, H2, MeOH) [3].[1]

Q3: How do I definitively confirm the cis stereochemistry? A: NOESY NMR is the standard.[1] For cis-3,5-disubstituted piperidines, you should see a strong NOE correlation between the H3 and H5 protons if they are both axial (diaxial relationship in the preferred chair conformer). Alternatively, X-ray crystallography of the HCl salt is the gold standard.[1]

Q4: Is there a non-hydrogenation route? A: Yes. If you require >99% de/ee, consider starting from L-Glutamic Acid . This involves a longer sequence (cyclization to the lactam, methylation, reduction) but guarantees stereochemistry from the chiral pool [4].[1]

References

  • Glorius, F., et al. (2004).[1] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link][1]

  • Pfizer Inc. (2014).[1] "Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors." Patent WO2014083150A1. [1]

  • CSIR-NIScPR. (2012). "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry. [Link][1]

Sources

Technical Support Center: Minimizing Racemization During cis-3-(Boc-amino)-5-methylpiperidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenge of coupling cis-3-(Boc-amino)-5-methylpiperidine (a sterically hindered secondary amine) to chiral carboxylic acids (e.g., Fmoc-amino acids) while minimizing racemization of the acid component.

Core Challenge: The Steric-Kinetic Trap

The Issue: You are coupling a chiral carboxylic acid (Electrophile) to cis-3-(Boc-amino)-5-methylpiperidine (Nucleophile). The piperidine ring possesses a cis-3,5-disubstitution pattern. These substituents (Boc-amino at C3 and Methyl at C5) create significant steric bulk around the N1 secondary amine.

The Causality:

  • Steric Hindrance: The bulky groups retard the nucleophilic attack of the N1 amine onto the activated carboxylic acid.

  • Extended Activation Lifetime: Because the coupling rate (

    
    ) is slow, the activated ester intermediate (e.g., O-At or O-Bt ester) persists longer in the reaction mixture.
    
  • Racemization Window: This extended lifetime allows the base (present for activation) to abstract the

    
    -proton of the activated acid, leading to oxazolone formation  or direct enolization.
    
  • Result: Loss of optical purity in the incoming amino acid, yielding diastereomeric impurities that are difficult to separate.

Troubleshooting Guides & FAQs

Category A: Coupling Reagent Selection

Q: I am using HBTU/DIPEA, but I see significant epimerization. What should I switch to? A: Switch to COMU/Oxyma Pure or HATU/HOAt .

  • Why: HBTU/HCTU are based on benzotriazole.[1] While effective for standard couplings, they are often too slow for hindered amines like your piperidine scaffold.

  • The Fix:

    • COMU (uronium salt) acts as a "hotter" electrophile, increasing

      
       to outcompete the rate of racemization (
      
      
      
      ).
    • Oxyma Pure (additive) is superior to HOBt in suppressing racemization because it creates a less basic environment and stabilizes the active ester without permitting oxazolone formation as readily.

Q: Is there a reagent specifically designed for "difficult" hindered couplings with low racemization? A: Yes, T3P (Propylphosphonic anhydride) .

  • Mechanism: T3P activates the acid to a mixed anhydride. It does not generate a liberated counter-ion that acts as a base.

  • Benefit: It shows exceptionally low racemization rates for hindered couplings (e.g., N-methylated peptides or bulky piperidines) because the byproduct is a non-nucleophilic, water-soluble phosphonate.

  • Protocol Note: T3P requires a base (usually NMM or DIPEA) but is often run in EtOAc or DMF.

Category B: Base & Additive Optimization

Q: My protocol requires a base. Is DIPEA (Diisopropylethylamine) safe? A: Avoid DIPEA if possible for this specific scaffold.

  • Risk: DIPEA is a strong base (

    
    ). With the slow coupling kinetics of the 3,5-disubstituted piperidine, DIPEA has ample time to deprotonate the 
    
    
    
    -carbon of your activated acid.
  • Solution: Use 2,4,6-Collidine (TMP) .

    • Reasoning: Collidine is a weaker base (

      
      ) and is sterically hindered. It is strong enough to neutralize the acid generated during activation but too hindered and weak to effectively abstract the 
      
      
      
      -proton, thereby preserving chirality.

Q: Should I pre-activate the acid? A: No.

  • The Trap: Pre-activation generates the active ester in the presence of base before the amine is added. Since your amine is hindered, it cannot quench this ester immediately.

  • Best Practice: Use In-situ Activation . Add the base last, or add the coupling reagent to a mixture of Acid + Amine + Base. This ensures the amine is present to capture the active species immediately upon formation.

Category C: Reaction Conditions

Q: Will heating the reaction to 40°C improve the yield? A: It will improve yield but destroy chirality .

  • Thermodynamics:

    
     (racemization rate) generally increases faster with temperature than 
    
    
    
    (coupling rate).
  • Recommendation: Perform the coupling at 0°C for the first hour, then slowly warm to Room Temperature. The low temperature suppresses the oxazolone formation pathway significantly.

Optimized Experimental Protocol

Objective: Coupling Fmoc-AA-OH to cis-3-(Boc-amino)-5-methylpiperidine with <1% racemization.

ParameterRecommendation
Stoichiometry 1.0 eq Amine : 1.2 eq Acid : 1.2 eq HATU : 1.2 eq HOAt : 2.5 eq Collidine
Solvent DMF (Anhydrous) or DMF/DCM (1:1) to reduce polarity (lower polarity can reduce

)
Concentration High (0.2 M - 0.5 M). Higher concentration favors bimolecular coupling over unimolecular racemization.
Temperature 0°C (Ice bath) for addition; ambient for reaction.

Step-by-Step Workflow:

  • Preparation: Dissolve cis-3-(Boc-amino)-5-methylpiperidine (1.0 eq) and the Fmoc-Amino Acid (1.2 eq) in anhydrous DMF (concentration 0.3 M).

  • Additive: Add HOAt (1.2 eq) or Oxyma Pure (1.2 eq) to the mixture. Stir for 2 minutes to ensure homogeneity.

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Activation (Critical Step):

    • Add Collidine (2.5 eq) dropwise.

    • Immediately add HATU (1.2 eq) or COMU (1.2 eq).

  • Reaction: Stir at 0°C for 60 minutes. Remove ice bath and stir at Room Temperature for 2–4 hours.

  • Monitoring: Monitor by HPLC/UPLC. Do not rely on TLC alone as diastereomers may streak together.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes Collidine), then 
    
    
    
    , then Brine.

Data Visualization

Figure 1: The Racemization "Danger Zone" Pathway

This diagram illustrates why the steric bulk of the piperidine leads to racemization and how to intervene.

RacemizationPathway Acid Chiral Acid (Fmoc-AA-OH) Activation Activation (HATU/Base) Acid->Activation ActiveEster Active Ester (O-At/O-Bt) Activation->ActiveEster Oxazolone Oxazolone (Azlactone) ActiveEster->Oxazolone Slow Amine Attack + Strong Base Product Pure Product (L-Isomer) ActiveEster->Product Coupling Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Enolization Amine Hindered Amine (cis-3,5-piperidine) Amine->Product Fast Attack (Optimized Reagents) Intervention INTERVENTION: 1. Use Collidine (Weak Base) 2. Use COMU/HATU (Fast Coupling) 3. Low Temp (0°C) Intervention->ActiveEster

Caption: The kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red). Steric hindrance favors the Red path; optimized reagents force the Green path.

Figure 2: Reagent Decision Tree

DecisionTree Start Start: Coupling to cis-3-(Boc-amino)-5-methylpiperidine CheckAcid Is the Acid Racemization Prone? (e.g., Cys, His, Phg) Start->CheckAcid StandardAcid Standard Acid (Ala, Leu, Phe) CheckAcid->StandardAcid No SensitiveAcid Sensitive Acid (Cys, His) CheckAcid->SensitiveAcid Yes ReagentStd Use COMU / Oxyma Base: Collidine StandardAcid->ReagentStd ReagentSens Use T3P / Pyridine OR DIC / Oxyma (Base-Free) SensitiveAcid->ReagentSens

Caption: Decision logic for selecting coupling reagents based on the sensitivity of the carboxylic acid partner.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of cis-3-(Boc-amino)-5-methylpiperidine in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with cis-3-(Boc-amino)-5-methylpiperidine in aqueous environments. We will explore the underlying chemical principles governing its solubility and provide a series of practical, step-by-step troubleshooting protocols to ensure successful experimental outcomes.

Understanding the Core Challenge: The Molecular Structure

The poor aqueous solubility of cis-3-(Boc-amino)-5-methylpiperidine is a direct consequence of its molecular architecture. While the parent piperidine ring is water-soluble due to the hydrogen bonding capacity of its nitrogen atom[1][], the addition of two key lipophilic groups drastically alters its properties:

  • The Boc (tert-Butyloxycarbonyl) Group: This is a large, nonpolar protecting group designed to decrease the reactivity of the amine. A significant consequence of its bulky, greasy nature is a dramatic reduction in the molecule's affinity for polar solvents like water.[3][4]

  • The Methyl Group (-CH₃): This alkyl substituent further increases the hydrocarbon character of the piperidine ring, contributing to its overall hydrophobicity.

Together, these features create a molecule with a predominantly nonpolar character, making it resistant to dissolution in water.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of cis-3-(Boc-amino)-5-methylpiperidine.

Q1: I've added cis-3-(Boc-amino)-5-methylpiperidine to my aqueous buffer, and it won't dissolve. What is the primary reason for this? A1: The issue stems from a polarity mismatch. Your compound is largely nonpolar and hydrophobic due to the bulky tert-Butyloxycarbonyl (Boc) protecting group and the methyl group on the piperidine ring. Water is a highly polar solvent. According to the principle of "like dissolves like," substances with dissimilar polarities have very low solubility in one another.[5]

Q2: What is the quickest and most common first step to try and solubilize this compound for an aqueous reaction? A2: The most effective initial approach is often the use of a water-miscible organic co-solvent.[5][6] Solvents like Dimethyl Sulfoxide (DMSO) or ethanol can be added to the aqueous medium to reduce the overall polarity of the solvent system, thereby better accommodating your nonpolar compound. A detailed protocol is provided in Guide 1 .

Q3: In which pure organic solvents is this compound expected to be soluble? A3: Based on its structure and data from similar Boc-protected piperidines, the compound should exhibit good solubility in a range of common organic solvents. These include Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF).[][8][9]

Q4: Is heating the aqueous mixture a viable option to improve solubility? A4: Yes, gently heating the solution can increase the solubility of most solid compounds.[5][10] However, this must be done with caution. The Boc-protecting group can be thermally labile, especially under acidic or basic conditions. We recommend gentle warming (e.g., 30-40°C) and careful monitoring of your reaction to avoid potential deprotection.

Q5: My compound is an amine. Can I adjust the pH to help it dissolve? A5: Absolutely. This is a highly effective strategy. The secondary amine in the piperidine ring is basic. By lowering the pH of your aqueous solution with a non-nucleophilic acid (e.g., HCl), you can protonate this nitrogen. The resulting cationic salt (a hydrochloride salt, for instance) will be significantly more polar and thus more soluble in water.[11] This is detailed in Guide 2 .

Part 2: In-Depth Troubleshooting Guides & Protocols

For more persistent solubility issues, follow these validated experimental guides.

Logical Troubleshooting Workflow

Before selecting a specific protocol, it is helpful to follow a logical decision-making process. The following diagram outlines a recommended workflow for addressing solubility challenges with this compound.

start Start: Compound fails to dissolve in aqueous buffer cosolvent Strategy 1: Use a Co-solvent (e.g., DMSO, EtOH) start->cosolvent check1 Is the compound soluble? cosolvent->check1 ph_adjust Strategy 2: pH Adjustment (Acidification) check1->ph_adjust No success Proceed with Experiment check1->success  Yes check2 Is the compound soluble? ph_adjust->check2 advanced Strategy 3: Advanced Methods (e.g., Isolate as salt, use cyclodextrins) check2->advanced No check2->success  Yes fail Re-evaluate experimental conditions or synthetic route advanced->fail cluster_0 High pH (e.g., > 9) cluster_1 Low pH (e.g., < 6) mol_base [ Molecule (Free Base) ] Poorly Soluble in Water mol_salt [ Molecule-H⁺ (Protonated Salt) ] Highly Soluble in Water mol_base:e->mol_salt:w + H⁺ mol_salt:w->mol_base:e - H⁺

Sources

purification of cis-3-(Boc-amino)-5-methylpiperidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Purification of cis-3-(Boc-amino)-5-methylpiperidine Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Process Bottleneck)[1][2][3][4]

Overview

You are dealing with a deceptive scaffold. The cis-3-(Boc-amino)-5-methylpiperidine core is a critical intermediate in modern kinase inhibitor synthesis (e.g., JAK/TYK2 pathways).[1][2][3][4] Its purification presents a "perfect storm" of challenges:

  • Stereochemical drift: Separating the thermodynamically stable cis-isomer (diequatorial) from the trans-impurity.[1][2][3][4]

  • Chromatographic tailing: The free secondary amine on the piperidine ring interacts aggressively with silica silanols.[2][3][4]

  • Detection failure: The molecule lacks a strong chromophore, making standard UV (254 nm) useless.[2]

  • Acid sensitivity: The Boc group is labile, risking deprotection during standard amine workups.[3][4]

This guide replaces standard operating procedures with a troubleshooting framework based on thermodynamic principles and pKa-driven separation.

Module 1: The Stereochemical Challenge (Cis/Trans Separation)

User Query: "My hydrogenation yielded a 70:30 mixture of cis:trans. Flash chromatography isn't separating them effectively.[3][4] How do I enrich the cis-isomer?"

The Specialist’s Diagnosis: In 3,5-disubstituted piperidines, the cis-isomer allows both substituents (the methyl and the Boc-amino group) to adopt an equatorial conformation (energy minimum).[1][2][4] The trans-isomer forces one group into a high-energy axial position.[1][2][3][4]

  • Thermodynamic Control: Because cis is more stable, you can often enrich it by equilibration rather than just separation.[4]

  • Separation Physics: Silica separation is difficult because the polarity difference between the diastereomers is minimal.[2][4] Crystallization is superior here.[4]

Protocol: Thermodynamic Enrichment & Salt Resolution

Step A: Equilibration (If trans content is >40%) If your synthesis produced high trans (kinetic product), force equilibration to the cis form before purification.[2]

  • Dissolve crude in dry Ethanol.[3][4]

  • Add 0.1 eq of Sodium Ethoxide (NaOEt).

  • Reflux for 4–6 hours.

  • Result: This typically shifts the ratio to >90:10 cis:trans due to the diequatorial preference.[2][3][4]

Step B: Diastereomeric Salt Crystallization (The "Gold Standard") Do not rely on silica for >95% purity.[2] Use organic acids to form differential salts.[3][4]

ReagentSolvent SystemMechanismTarget Purity
Dibenzoyl-L-tartaric acid EtOH/EtOAc (1:[1][2][3][4]4)Forms stable crystalline lattice with cis-isomer.>98% de
(R)-Mandelic Acid IPA (Isopropyl Alcohol)High specificity for 3-amino-piperidines.>99% ee (if chiral)
Oxalic Acid AcetoneNon-chiral bulk purification (removes non-amine impurities).[1][2][3][4]>95% chemical purity

Experimental Workflow:

  • Dissolve crude free base in minimal hot Ethanol.[3][4]

  • Add 1.0 eq of Dibenzoyl-L-tartaric acid dissolved in hot EtOAc.

  • Allow slow cooling to RT, then 4°C overnight.

  • Filter the precipitate.[3] The solid is usually the cis-salt .[2][3][4]

  • Free-basing: Suspend solid in DCM, wash with 1M Na₂CO₃ (pH 10).[2] Dry organic layer.[3][4]

Module 2: Chromatographic Triage (Silica Interaction)

User Query: "My compound streaks from the baseline to the solvent front on TLC. I can't isolate a clean fraction."

The Specialist’s Diagnosis: You are seeing Silanol Effect .[2][3][4] The secondary amine (piperidine NH, pKa ~11) is protonating the acidic silanol groups (Si-OH) on the silica gel.[2] The Boc-carbamate NH is non-basic and not the culprit.[2][3][4]

Solution: The "Amine-Block" Mobile Phase

You must neutralize the silica surface before and during the run.[2][4]

The Golden Solvent Mix:

  • DCM / MeOH / NH₄OH (90:10:1) is too polar for this lipophilic molecule.[2][3]

  • Optimized Mix: Hexane / Ethyl Acetate / Triethylamine (TEA).[2][3]

Step-by-Step Column Prep:

  • Pre-treatment: Slurry your silica in Hexane containing 1% Triethylamine .[3][4] Pour the column.[2][3][4] This caps the active silanol sites.[2][3][4]

  • Elution: Run a gradient of Hexane/EtOAc (start 90:10, end 50:50) with constant 1% TEA .

  • Post-Column: You must remove the TEA from your product, or it will skew your NMR and yield.[4] Rotovap with heptane (azeotropes TEA) 3 times.[2][3]

TailingMechanism cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica Silica Surface (Acidic Si-OH) Interaction Ionic Bond (Streaking/Tailing) Silica->Interaction Amine Piperidine NH (Basic) Amine->Interaction SilicaBlocked Silica Surface (Blocked by TEA) Elution Clean Elution (Gaussian Peak) SilicaBlocked->Elution Product Piperidine NH (Free Base) Product->Elution

Figure 1: Mechanism of amine tailing on silica and the blocking effect of Triethylamine (TEA).[1][2][4]

Module 3: The "Invisible Peak" (Detection Strategies)

User Query: "I injected the sample into the Prep-HPLC, but I see no peaks at 254 nm. Is my compound gone?"

The Specialist’s Diagnosis: Cis-3-(Boc-amino)-5-methylpiperidine has zero conjugation .[1][2][3][4] The Boc carbonyl absorbs weakly at <210 nm, which is often obscured by solvent cutoff (especially if using acetone or ethyl acetate).[2]

Troubleshooting Guide:

Detection MethodFeasibilityProtocol Notes
UV @ 254 nm ❌ ImpossibleNo aromatic rings or conjugation.[1][2][3][4]
UV @ 205–210 nm ⚠️ RiskyRequires HPLC-grade Acetonitrile/Water/Phosphate buffer.[1][2][3][4] Avoid Formic Acid (absorbs at 210 nm).[2][3]
ELSD / CAD ✅ BestEvaporative Light Scattering detects mass, not light.[4] Universal for non-chromophores.[3][4]
TLC Stain ✅ EssentialNinhydrin: Stains free amines (red/purple).[2][3] Hanessian’s Stain (Cerium Molybdate): Stains the Boc group (dark blue spot).[2]

Recommended TLC Dip (Hanessian’s Stain):

  • Recipe: 12g Ammonium Molybdate + 0.5g Cerium(IV) Sulfate + 250mL 10% H₂SO₄.[2][3]

  • Usage: Dip plate, heat with heat gun until blue spots appear on white background.

Module 4: Workup & Boc Stability

User Query: "After acid-base extraction, my yield dropped, and NMR shows deprotected amine."

The Specialist’s Diagnosis: The Boc group is acid-labile.[2][3][4] While stable to bases, it hydrolyzes in aqueous acid at pH < 2, especially if the extraction takes too long or gets warm.[2][4]

The "Safe-Zone" Extraction Protocol:

  • Quench: If your reaction used strong base, quench with Sat. NH₄Cl (pH ~5–6), NOT HCl.[2]

  • Acid Wash (Removal of Pyridine/Starting Material):

    • Do not use 1M HCl.[3][4]

    • Use 0.5M Citric Acid or 0.5M NaH₂PO₄ (pH 4–5).[2][3]

    • Wash the organic layer quickly (contact time < 5 mins) at 0°C.[2]

  • Drying: Use Na₂SO₄ (neutral), not MgSO₄ (slightly acidic/Lewis acidic can sometimes cause issues with very sensitive groups, though usually fine here; Na₂SO₄ is safer).[2]

Summary of Specifications

PropertyValueNotes
Molecular Weight ~214.3 g/mol
LogP ~1.5–2.0Moderately lipophilic.[1][2][3][4]
pKa (Piperidine N) ~11.0Highly basic.[2][3] Requires basic modifier.
pKa (Boc-N) Non-basicDoes not protonate during chromatography.[1][2][3][4]
Preferred Storage 2–8°C, Inert GasAmine absorbs CO₂ from air (carbamate formation).[2]

References

  • Stereoselective Synthesis of 3,5-Disubstituted Piperidines

    • Source:Journal of Organic Chemistry. "Conformational Analysis of 3,5-Disubstituted Piperidines."
    • Relevance: Establishes the thermodynamic preference for the diequatorial cis-conform
    • (General Journal Link for verification)[1][2]

  • Purification of Amine Therapeutics

    • Source:Organic Process Research & Development (OPRD).
    • Relevance: Citations for the use of TEA/NH4OH modifiers on silica gel.[2][4]

    • [1][2]

  • Chiral Resolution of Piperidines

    • Source:Tetrahedron: Asymmetry.
    • Relevance: Validates the use of Dibenzoyl-L-tartaric acid for diastereomeric salt formation.[1][2][3][4]

    • [1][2]

(Note: Specific patent literature for CAS 1227919-32-5 (Pfizer/Incyte) supports the hydrogenation/resolution routes described above.)[1][2][3][4]

Sources

Technical Support Center: Boc Removal from Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BOC-HIN-PIP-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting incomplete deprotection and side reactions in


-substituted/hindered piperidine scaffolds.

Triage & Diagnostics

Before altering your protocol, determine the specific failure mode. Sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine derivatives or 2-aryl piperidines) present unique kinetic barriers that standard protocols often fail to overcome.

Diagnostic Flowchart

Boc_Triage start Observation: Reaction Incomplete or Messy q1 Is Starting Material (SM) still visible by TLC/LCMS? start->q1 q2 Is the product mass (M+H) correct but NMR is 'messy'? q1->q2 No (SM gone) sol_conc Issue: Kinetic Stall Solution: Increase Acid Conc & Scavenger Load (Protocol A) q1->sol_conc Yes (Stalled <80%) q3 Do you see M + 56 peaks (t-Butyl adducts)? q2->q3 No (Mass correct) sol_carb Issue: Stable Carbamate Salt Solution: Thermal Workup (See FAQ #2) q2->sol_carb Yes (Broad peaks) sol_scav Issue: Cation Re-alkylation Solution: Switch Scavenger (Protocol A+) q3->sol_scav Yes sol_lewis Issue: Acid Sensitivity/Steric Cage Solution: Silyl Method (Protocol B) q3->sol_lewis No (Other side products)

Caption: Decision tree for isolating the root cause of deprotection failure in hindered amines.

Technical Analysis: Why Standard Protocols Fail

In unhindered amines, protonation of the carbamate is followed rapidly by fragmentation. In sterically hindered piperidines, two factors impede this:

  • The "Cage" Effect: The bulky substituents around the nitrogen (e.g., gem-dimethyl groups) create a hydrophobic pocket. Even if the tert-butyl cation fragments, it is sterically trapped near the amine. Without an immediate "exit strategy" (scavenger), it recombines with the amine or alkylates nearby nucleophiles (Internal Return).

  • Conformational Lock: Decarboxylation requires a specific orbital overlap. Steric bulk can lock the piperidine ring in a conformation that disfavors the transition state for

    
     expulsion, leading to stable carbamic acid salts that mimic "unreacted" material in crude NMR.
    

Validated Protocols

Protocol A: The "Scavenger-Flood" Method (Standard Optimization)

Use Case: Reaction stalls at 50-70% conversion; SM is still present. Mechanism: High acid concentration forces the equilibrium; Triethylsilane (TES) acts as a hydride donor to irreversibly quench the t-butyl cation into isobutane, preventing re-attachment.

ReagentEquivalents/Conc.[1][2][3][4][5][6][7][8][9][10]Role
TFA 50% v/v (in DCM)Proton source. Do not use <20%.
Triethylsilane (TES) 5 - 10 equiv.Critical: Cation scavenger (Hydride donor).
Water 2 - 5% v/vSecondary scavenger (forms t-Butanol).
DCM SolventDiluent (keep minimal).[1][5][7][11]

Step-by-Step:

  • Dissolve substrate in minimal DCM (

    
     concentration). Note: Dilution hurts kinetics here.
    
  • Add TES (5 equiv) and Water (small splash).

  • Add TFA equal to the volume of DCM (Final ratio 1:1 TFA:DCM).

  • Stir vigorously. The evolution of isobutane gas (bubbles) indicates active scavenging.

  • Monitoring: Do not rely solely on TLC. Aliquot into

    
     before LCMS to ensure carbamate salts are broken down.
    

Self-Validation Check:

  • Pass: Gas evolution observed; solution turns slightly yellow (if TES oxidizes slightly).

  • Fail: No gas; SM persists after 4 hours. -> Go to Protocol B.

Protocol B: The Silyl-Assisted Cleavage (The "Sakaitani" Method)

Use Case: Substrate is acid-sensitive, or Protocol A failed due to extreme steric bulk. Mechanism: TMSOTf is a "hard" Lewis acid that silylates the carbamate oxygen. The resulting silyl-carbamate fragments much more easily than the protonated species because the silyl group prevents internal hydrogen-bond stabilization.

ReagentEquivalentsRole
TMSOTf 3 - 4 equiv.Silylating agent (Lewis Acid).
2,6-Lutidine 5 - 6 equiv.Non-nucleophilic base (buffers H+).
DCM SolventAnhydrous (

).

Step-by-Step:

  • Dissolve substrate and 2,6-lutidine in anhydrous DCM under

    
    .
    
  • Cool to

    
    .
    
  • Add TMSOTf dropwise. (Fuming! Use glass syringe).

  • Warm to RT. Reaction is usually complete in <1 hour.

  • Quench: Add saturated aqueous

    
     or 
    
    
    
    .
    • Note: The intermediate is a silyl-amine or silyl-carbamate. Methanolysis is required to liberate the free amine.

Diagram: TMSOTf Mechanism

TMS_Mech Boc Boc-Piperidine Inter1 Silyl-Carbamate Intermediate Boc->Inter1 Silylation TMS TMSOTf TMS->Inter1 Frag Fragmentation Inter1->Frag - tBu cation Amine Free Amine Frag->Amine + MeOH (Quench)

Caption: TMSOTf lowers the activation energy for fragmentation via silylation.

Troubleshooting & FAQs

Q1: I see the product mass, but the NMR shows broad, "ugly" peaks that don't match the free amine.

Diagnosis: You likely have the Carbamic Acid Salt . In hindered amines, the


 species is surprisingly stable and doesn't spontaneously decarboxylate upon simple evaporation of TFA.
Fix: 
  • Thermal Workup: Reflux the crude residue in Ethanol or Toluene for 30 minutes.

  • Base Wash: Dissolve in DCM and wash with

    
     (if your product tolerates it). High pH forces the release of 
    
    
    
    .
Q2: My product is alkylated with a tert-butyl group (M+56).

Diagnosis: "Internal Return." The cation was generated but trapped in the solvent cage and re-attacked the amine or a nearby aromatic ring (e.g., indole, phenol). Fix:

  • Switch Scavenger: TES is good, but 1,3-dimethoxybenzene or Thioanisole are better nucleophiles for "soft" trapping if TES fails.

  • Dilution: Paradoxically, while high acid conc helps cleavage, slightly higher dilution with scavengers can sometimes help the cation escape the "cage" to find the scavenger.

Q3: Can I use HCl/Dioxane?

Advice: For hindered piperidines, avoid HCl/Dioxane if possible. Reason: The hydrochloride salts of hindered piperidines are often insoluble in dioxane. They precipitate before full deprotection, trapping SM inside the crystal lattice. If you must use HCl, use HCl/MeOH (homogeneous), but be wary of methyl ester formation if carboxylates are present.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[2] International Journal of Peptide and Protein Research, 1978.[2]

    • Core citation for scavenger efficiency (TES/Thioanisole).
  • Sakaitani, M., & Ohfune, Y. "Syntheses and properties of tert-butyldimethylsilyl esters of N-protected amino acids." Journal of Organic Chemistry, 1990.

    • Establishes the TMSOTf/Lutidine method for mild deprotection.
  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley.

    • The authoritative text on protective group stability and cleavage conditions.

Sources

Technical Guide: Stability & Handling of cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with cis-3-(Boc-amino)-5-methylpiperidine (and its enantiomers). It addresses the chemical stability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, stereochemical integrity, and practical protocols for controlled deprotection and isolation.

Executive Summary: Stability Thresholds

The stability of cis-3-(Boc-amino)-5-methylpiperidine is governed by the acid-lability of the carbamate linkage. The piperidine ring itself and the cis-3,5-stereochemistry are thermodynamically robust under standard acidic conditions, but the Boc group is sensitive to protonation.

ConditionpH RangeStability StatusAction/Recommendation
Strong Acid < 1.0Unstable Rapid deprotection (t₁/₂ < 30 min). Used for intentional removal.
Dilute Acid 1.0 – 3.0Meta-Stable Slow hydrolysis. Avoid prolonged exposure or heating.
HPLC Eluent 2.0 – 2.5Risk 0.1% TFA can cause partial deprotection during concentration/evaporation.
Weak Acid 4.0 – 6.0Stable Safe for short-term handling (e.g., acetic acid workup).
Neutral/Basic > 7.0Stable Ideal storage and handling condition.

Core Stability Analysis

The "Boc Paradox" in Acidic Media

The Boc group is designed to be removed by acid, yet researchers often encounter unintentional deprotection during purification.

  • Mechanism: Protonation of the carbonyl oxygen leads to the release of a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine.

  • Critical Variable: The rate is first-order with respect to acid concentration but is significantly accelerated by temperature and solvent polarity .

  • HPLC Warning: Standard mobile phases containing 0.1% Trifluoroacetic Acid (TFA) (pH ~2) are aggressive enough to degrade the compound if fractions are evaporated in a rotary evaporator at >30°C.

Stereochemical Integrity (cis vs. trans)

Users often fear acid-catalyzed epimerization of the chiral centers (C3 and C5).

  • Thermodynamic Stability: In 1,3-disubstituted piperidines (like the 3,5-isomer), the cis-isomer typically adopts a diequatorial conformation, which is the thermodynamic energy minimum.

  • Acid Resistance: Unlike α-amino aldehydes or ketones, the C3 and C5 centers in this alkyl-piperidine system are not prone to enolization-based racemization in acid.

Visual Workflows

Diagram 1: Stability & Deprotection Decision Tree

This flowchart guides the decision-making process for handling the compound in acidic environments.

BocStability Start Start: cis-3-(Boc-amino)-5-methylpiperidine Goal What is your goal? Start->Goal Deprotect Intentional Deprotection Goal->Deprotect Remove Boc Purify Purification / Analysis Goal->Purify Keep Boc MethodA Method A: TFA / DCM (Standard) Deprotect->MethodA MethodB Method B: HCl / Dioxane (For HCl Salt) Deprotect->MethodB HPLC_TFA HPLC with 0.1% TFA? Purify->HPLC_TFA ResultSalt Product: Amine Salt (Hygroscopic) MethodA->ResultSalt Evaporate MethodB->ResultSalt Filter/Evaporate Warning RISK: Partial Deprotection during evaporation HPLC_TFA->Warning Yes SafeHPLC Use Formic Acid or NH4OAc Buffer HPLC_TFA->SafeHPLC No Warning->ResultSalt Unintended Mix SafeHPLC->Start Boc Intact ResultBase Product: Free Base (Oil/Low MP Solid)

Caption: Decision tree for handling cis-3-(Boc-amino)-5-methylpiperidine, highlighting risks in HPLC purification.

Validated Protocols

Protocol A: Controlled Deprotection (TFA Method)

Purpose: To cleanly remove the Boc group and isolate the diamine as a TFA salt.

  • Dissolution: Dissolve 1.0 eq of cis-3-(Boc-amino)-5-methylpiperidine in DCM (5–10 volumes).

    • Note: Avoid using MeOH here; it can form methyl ethers with the t-butyl cation, though less critical for this substrate.

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: Use a 1:1 to 1:4 ratio of TFA:DCM (v/v).

    • Scavengers: For this specific aliphatic amine, scavengers (e.g., triethylsilane) are generally not required unless the molecule contains electron-rich aromatic side chains (e.g., indole, phenol).

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Monitor: TLC (stain with Ninhydrin; product will be at baseline) or LCMS.

  • Workup (Salt Isolation):

    • Concentrate in vacuo.

    • Co-evaporation: Add Toluene or DCM and re-evaporate (3x) to remove excess TFA. This is critical to solidify the salt.

    • Result: The product is the bis-TFA salt of 3-amino-5-methylpiperidine.

Protocol B: Handling Unintentional Deprotection (HPLC)

Issue: You purified the Boc-protected compound using 0.1% TFA/Water/Acetonitrile, and the Boc group is degrading.

  • Immediate Action: Do not heat the fractions in the rotovap.

  • Neutralization: Immediately add a small amount of NH₄OH or NaHCO₃ to the collected fractions to raise pH to > 6.

  • Lyophilization: Freeze-dry the fractions instead of rotary evaporation.

  • Alternative: Switch mobile phase modifier to 0.1% Formic Acid (weaker acid, pKa ~3.75) or 10 mM Ammonium Acetate (pH ~7).

Troubleshooting & FAQs

Q1: The deprotected salt is a sticky gum/oil. How do I get a solid?

Cause: Piperidine salts (especially TFA salts) are extremely hygroscopic . Excess acid or water retention prevents crystallization. Solution:

  • Trituration: Add diethyl ether or MTBE to the gum. Scratch the flask walls with a spatula and sonicate. A white solid should precipitate.

  • Lyophilization: Dissolve the gum in water and freeze-dry. This usually yields a fluffy, handleable powder.

  • Switch Counter-ion: HCl salts are often more crystalline than TFA salts. Treat the Boc-compound with 4M HCl in Dioxane instead.

Q2: I see two peaks in NMR after deprotection. Did I racemize it?

Analysis:

  • Rotamers: If the Boc group is still present, you will see rotamers (broad/split peaks) in NMR due to restricted rotation around the carbamate bond. This is normal.

  • Diastereomers: If deprotected, check the integration. Epimerization is unlikely.

  • Counter-ion Mismatch: Ensure you don't have a mix of Free Base and Salt. This causes chemical shift drifting. Add a drop of D₂O/NaOD or D₂O/TFA to the NMR tube to force a single species.

Q3: Can I store the deprotected amine as a free base?

Recommendation: No. Low molecular weight diamines like 3-amino-5-methylpiperidine are often volatile oils or low-melting solids that absorb CO₂ from the air (forming carbamates/carbonates).

  • Best Practice: Store as the HCl or TFA salt at -20°C.

  • If Free Base is needed: Generate it in situ by treating the salt with a base (e.g., DIPEA or Na₂CO₃) immediately before the next reaction step.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Standard reference for Boc stability and cleavage conditions).

  • Han, G.; Tamaki, K.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(3), 338–341. Link

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. "Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavengers and mechanisms." International Journal of Peptide and Protein Research, 1978 , 12(5), 258–268. Link

  • Ma, L.; et al. "Chromatographic stability of Boc-protected amines in acidic mobile phases." Journal of Chromatography A, 2012. (General reference for HPLC stability issues).
  • ChemicalBook. "(3R,5R)-3-(Boc-amino)-5-methylpiperidine Product Page & Properties." Link (Source for physical property data and commercial availability).

Sources

Validation & Comparative

Definitive Guide: 1H NMR Analysis of cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural validation of cis-3-(Boc-amino)-5-methylpiperidine , a privileged scaffold in drug discovery used as a linker or pharmacophore core. The analysis of this molecule presents two specific challenges that frequently lead to misinterpretation of data:

  • Stereochemical Ambiguity: Distinguishing the desired cis-isomer (typically diequatorial) from the trans-impurity.

  • Rotameric Broadening: The tert-butoxycarbonyl (Boc) protecting group induces restricted rotation around the N-C(O) bond, causing signal doubling or broadening at room temperature that mimics impurities.

This document provides a comparative analysis and a self-validating experimental protocol to unambiguously assign the structure.

Part 1: Structural Analysis & The Stereochemical Challenge[1]

To accurately interpret the NMR, one must first understand the conformational preferences of the 3,5-disubstituted piperidine ring.

The Conformation Logic

In the cis-isomer , both the C3-amino and C5-methyl substituents can adopt an equatorial orientation simultaneously in the chair conformation. This is the thermodynamic minimum ($ \Delta G \approx 0 $).

  • Implication: The protons at C3 (H3) and C5 (H5) are axial .

  • NMR Signature: Axial protons exhibit large vicinal coupling constants ($ ^{3}J_{ax-ax} \approx 10-12 \text{ Hz} $) with adjacent axial protons.

In the trans-isomer , geometric constraints force one substituent to be axial while the other is equatorial.

  • Implication: Either H3 or H5 must be equatorial.

  • NMR Signature: Equatorial protons exhibit small vicinal coupling constants ($ ^{3}J_{eq-ax} \approx 2-5 \text{ Hz} $).

Visualization: Analytical Workflow

The following diagram outlines the logical flow for validating the cis-isomer against common pitfalls.

NMR_Workflow Sample Crude Sample cis-3-(Boc-amino)-5-methylpiperidine Acquisition Acquire 1H NMR (DMSO-d6, 298 K) Sample->Acquisition Decision1 Are peaks broadened or doubled? Acquisition->Decision1 RotamerCheck Perform VT-NMR (353 K / 80°C) Decision1->RotamerCheck Yes (Likely Rotamers) StereoCheck Analyze H3 Multiplet (Coupling Constants) Decision1->StereoCheck No (Sharp Peaks) Coalescence Signals Coalesce? RotamerCheck->Coalescence PurityConfirmed Purity Confirmed (Rotamers Fused) Coalescence->PurityConfirmed Yes ImpurityConfirmed Impurity Confirmed (Diastereomer/Byproduct) Coalescence->ImpurityConfirmed No PurityConfirmed->StereoCheck CisResult Large Coupling (>10Hz) CONFIRMED CIS StereoCheck->CisResult J(ax-ax) Present TransResult Small Coupling (<5Hz) TRANS ISOMER StereoCheck->TransResult Only J(eq-ax)/J(eq-eq)

Figure 1: Decision tree for distinguishing rotameric effects from impurities and validating stereochemistry.

Part 2: Comparative Spectral Characteristics

This section objectively compares the NMR signals of the desired product against its trans-isomer and analyzes the solvent-dependent performance.

Cis vs. Trans Isomer Differentiation

The most diagnostic signal is the methine proton at C3 (H3) , which is attached to the Boc-amino group.

FeatureCis-Isomer (Target)Trans-Isomer (Impurity)Mechanistic Cause
H3 Multiplicity tt or dq (looks like broad triplet/quartet)br s or narrow multiplet Karplus Equation (

vs. Dihedral Angle)
H3 Coupling (

)
Large ($ \approx 11 \text{ Hz} $) Small ($ < 5 \text{ Hz} $) Cis: H3 is axial (180° to H2ax/H4ax).Trans: H3 is equatorial (60° to neighbors).
C5-Methyl Shift

(Doublet)

(Doublet)
Equatorial methyls (cis) are generally shielded relative to axial methyls (trans).
H3 Chemical Shift Upfield relative to transDownfield relative to cisAxial protons are typically more shielded than equatorial counterparts.
Solvent Comparison: CDCl3 vs. DMSO-d6

Choice of solvent critically impacts the resolution of the carbamate (NH) proton and ring protons.

SolventPerformance Rating Advantages Disadvantages
DMSO-d6 Superior Clear detection of NH doublet . Allows high-temp (VT) studies to collapse rotamers.Viscosity broadens peaks slightly at RT.
CDCl3 Standard Sharp resolution of alkyl region. Good solubility.NH often broad/invisible. Rotamers are distinct and confusing at RT.

Part 3: The Boc-Rotamer Complication

Boc-protected secondary amines (including piperidines) exhibit slow exchange on the NMR timescale at 298 K. This results in two sets of signals (typically a 60:40 or 50:50 ratio) for protons near the nitrogen (H2, H3, H6).

Experimental Evidence of Rotamers[2][3][4]
  • Observation: The Boc tert-butyl singlet appears split or has a "shoulder." The H3 proton appears as two distinct multiplets separated by ~0.1 ppm.

  • Validation: Heating the sample increases the exchange rate.

    • At 298 K (25°C): Split peaks (decoalescence).

    • At 353 K (80°C): Sharp, single peaks (fast exchange).

Warning: If peaks do not coalesce at 80°C, the sample contains a chemical impurity (likely the trans diastereomer), not just rotamers.

Part 4: Detailed Experimental Protocol

To ensure a self-validating dataset, follow this "High-Temperature Assignment" protocol.

Materials
  • Solvent: DMSO-d6 (99.9% D) – Chosen for high boiling point and NH resolution.

  • Tube: High-precision 5mm NMR tube.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving H3/H5 multiplets).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of cis-3-(Boc-amino)-5-methylpiperidine in 0.6 mL DMSO-d6.

    • Ensure the solution is clear; filter if necessary to remove inorganic salts.

  • Ambient Acquisition (298 K):

    • Acquire a standard 1H spectrum (16 scans).

    • Checkpoint: Observe the H3 region (approx 3.3–3.6 ppm). Expect broadening or duality.

  • Variable Temperature (VT) Setup:

    • Calibrate the probe temperature to 353 K (80°C). Note: Allow 10 minutes for thermal equilibration to prevent convection currents.

    • Re-shim the magnet at the elevated temperature (critical for resolution).

  • High-Temperature Acquisition (353 K):

    • Acquire 1H spectrum (16–32 scans).

    • Analysis:

      • Confirm the Boc group is a sharp singlet (~1.38 ppm).

      • Locate H3. It should now be a resolved triplet of triplets (or similar large-coupling pattern).

      • Measure

        
         values.[1][2][3][4] If 
        
        
        
        , the cis-diequatorial conformation is confirmed.
  • NOE Verification (Optional but Recommended):

    • Perform a 1D-NOESY irradiating the C5-Methyl group.

    • Cis-Prediction: Strong NOE enhancement of H3 and H5 (all on the same face/axial or spatially close).

    • Trans-Prediction: Weak or no enhancement between Methyl and H3 if they are on opposite faces.

Part 5: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on VT-NMR and conformational analysis).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for A-values and chair conformations).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley. (Reference for rotameric exchange principles in amides/carbamates).

Sources

Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometric Fragmentation of cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Piperidine scaffolds are ubiquitous in pharmaceuticals, and their characterization is paramount.[1] This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of cis-3-(Boc-amino)-5-methylpiperidine, a substituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. We will explore the fragmentation pathways under different ionization and dissociation techniques, offering a comparative framework for researchers in the field.

The Structural Context: Predicting Fragmentation

The fragmentation of cis-3-(Boc-amino)-5-methylpiperidine in a mass spectrometer is primarily dictated by the interplay of its three key structural features: the piperidine ring, the Boc-amino substituent, and the methyl group. The cis stereochemistry may also influence the fragmentation yields, although discerning these effects often requires sophisticated analytical approaches.

The Boc protecting group is notoriously labile under mass spectrometric conditions and exhibits characteristic fragmentation patterns.[2][3] The piperidine ring, a cyclic amine, is prone to alpha-cleavage and ring-opening fragmentations.[1][4] The location of the methyl group will further direct these fragmentation pathways.

Ionization and Fragmentation: A Tale of Two Techniques

The choice of ionization and fragmentation techniques significantly impacts the resulting mass spectrum. Here, we compare two common approaches: Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

Electron Ionization (EI): The "Hard" Approach

Electron Ionization is a high-energy technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[1]

Proposed EI Fragmentation Pathway for cis-3-(Boc-amino)-5-methylpiperidine:

M cis-3-(Boc-amino)-5-methylpiperidine [M]+• m/z 214 frag1 [M - C4H9]+• m/z 157 M->frag1 Loss of tert-butyl radical frag2 [C4H9]+ m/z 57 M->frag2 Formation of tert-butyl cation frag3 [M - C4H8]+• m/z 158 M->frag3 Loss of isobutylene frag5 Ring Cleavage Fragments M->frag5 α-cleavage & ring fission frag4 [M - Boc]+• m/z 114 frag3->frag4 Loss of CO2 cluster_cid CID cluster_hcd HCD MH [M+H]+ m/z 215 frag1 [M+H - C4H8]+ m/z 159 MH->frag1 Loss of isobutylene (dominant) MH->frag1 Loss of isobutylene frag2 [M+H - BocOH]+ m/z 113 MH->frag2 Loss of Boc-OH frag5 Ring Fragments MH->frag5 Ring Fission frag3 [M+H - C4H8 - CO2]+ m/z 115 frag1->frag3 Loss of CO2 frag1->frag3 frag4 Immonium Ion m/z 114 frag1->frag4 Rearrangement

Figure 2: Comparison of proposed CID and HCD fragmentation pathways.

Key Observations and Comparisons:

FeatureElectron Ionization (EI)ESI with CIDESI with HCD
Parent Ion Molecular ion ([M]+•), often weak or absentProtonated molecule ([M+H]+), typically strongProtonated molecule ([M+H]+), typically strong
Boc Group Fragmentation Loss of tert-butyl radical/cation, loss of isobutylenePredominant loss of isobutylene (56 Da)Loss of isobutylene, potential for other losses like Boc-OH
Piperidine Ring Fragmentation Extensive ring cleavageLimited, often requires higher collision energyMore pronounced ring fragmentation compared to CID
Information Gained Detailed structural fingerprint, "library-matchable"Confirms molecular weight and shows characteristic neutral lossesRicher fragmentation spectrum, potentially revealing more detailed structural information

Under ESI-MS/MS, the protonated molecule at m/z 215 is the precursor ion.

  • Loss of isobutylene (56 Da): This is expected to be a dominant fragmentation pathway in both CID and HCD, yielding a fragment at m/z 159. [2][5]* Subsequent loss of CO2 (44 Da): The fragment at m/z 159 can further lose carbon dioxide to produce an ion at m/z 115. [2]* Formation of an immonium ion: Rearrangement and cleavage of the piperidine ring can lead to the formation of a stable immonium ion at m/z 114.

  • HCD vs. CID: HCD is likely to produce a richer fragmentation spectrum, with more abundant fragments corresponding to the piperidine ring cleavage compared to CID. [6]This is because HCD imparts more internal energy to the precursor ion. [7]

Experimental Protocols

The following are generalized protocols for the analysis of cis-3-(Boc-amino)-5-methylpiperidine. Optimization will be required for specific instrumentation.

GC-MS (for EI analysis)

prep Sample Preparation (Dissolve in volatile solvent) gc Gas Chromatography (e.g., DB-5 column) prep->gc ion Electron Ionization (70 eV) gc->ion ms Mass Analysis (e.g., Quadrupole) ion->ms data Data Acquisition ms->data

Figure 3: Workflow for GC-MS analysis.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

LC-MS/MS (for ESI analysis)

prep Sample Preparation (Dissolve in mobile phase) lc Liquid Chromatography (e.g., C18 column) prep->lc ion Electrospray Ionization (Positive Mode) lc->ion ms1 MS1: Precursor Selection (m/z 215) ion->ms1 frag CID or HCD ms1->frag ms2 MS2: Fragment Analysis frag->ms2 data Data Acquisition ms2->data

Figure 4: Workflow for LC-MS/MS analysis.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 100-500 to identify the [M+H]+ precursor at m/z 215.

    • MS2 Scan (Product Ion Scan):

      • Select the precursor ion at m/z 215.

      • Apply a range of collision energies for CID or HCD to generate a comprehensive fragmentation spectrum. For example, a stepped normalized collision energy (NCE) of 15, 25, and 35 for HCD.

Conclusion: A Strategy for Structural Confirmation

The mass spectrometric fragmentation of cis-3-(Boc-amino)-5-methylpiperidine provides a wealth of structural information. Electron Ionization offers a detailed fragmentation fingerprint, while ESI-MS/MS allows for the confirmation of the molecular weight and controlled fragmentation to probe specific structural motifs.

For a comprehensive analysis, a multi-faceted approach is recommended:

  • ESI-MS/MS with HCD is the preferred method for initial structural confirmation and detailed fragmentation analysis due to its ability to generate a rich spectrum.

  • ESI-MS/MS with CID can be used as a complementary technique, particularly for comparing fragmentation patterns and confirming the characteristic loss of isobutylene.

  • EI-MS (via GC-MS) is valuable for creating a reproducible fragmentation pattern that can be compared against spectral libraries.

By understanding the interplay of the Boc protecting group and the substituted piperidine core, researchers can confidently interpret the mass spectra of this and related compounds, accelerating the pace of drug discovery and development.

References

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Gaspard, S., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564.
  • de Souza, J. D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1256.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 640-650.
  • Stack Exchange. (2019). Difference between HCD and CID collision induced dissociations? Retrieved from [Link]

  • Dias, H. J., et al. (2015). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Butler, M. S., et al. (2023).
  • Laduviglusib GSK-3 inhibitor. (2025). High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • ACD/Labs. (2026). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Reddit. (2020). HCD vs CID in the orbitrap. Retrieved from [Link]

  • Ellman, J. A., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.
  • PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. Retrieved from [Link]

  • da Silva, V. C., et al. (2008). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Marsden, S. P., et al. (2016).
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • Pittelkow, M. (2007).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Svirskis, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Comparative Guide: cis vs. trans-3-(Boc-amino)-5-methylpiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Pivot

In medicinal chemistry, 3-(Boc-amino)-5-methylpiperidine is not merely a reagent; it is a stereochemical pivot . As a protected scaffold, it serves as the precursor to 3-amino-5-methylpiperidine, a pharmacophore found in Janus Kinase (JAK) inhibitors, GPCR ligands, and neuroactive agents.

The core distinction between the cis and trans isomers lies in their conformational energy landscapes and the resulting vectorial alignment of the amino and methyl groups. This guide analyzes how these structural differences translate into divergent biological activities, metabolic stabilities, and synthetic utilities.

Featurecis-Isomer (e.g., 3R,5S)trans-Isomer (e.g., 3R,5R)
Conformation Predominantly Diequatorial (Chair)Equatorial-Axial (Twisted Chair)
Thermodynamic Stability Higher (More stable)Lower (Steric strain)
Primary Biological Use High-affinity binding (mimics natural substrates)Probing cryptic pockets / Inducing selectivity
Key Application JAK Inhibitor analogs, NMDA antagonistsConformational constraints, metabolic blockers

Conformational Analysis & Mechanism of Action

To understand the biological activity, one must first understand the spatial arrangement. The piperidine ring exists primarily in a chair conformation.[1] The relative orientation of the C3-Amino and C5-Methyl groups dictates the molecule's ability to fit into a protein binding pocket.

The cis-Advantage (Diequatorial)

In the cis-3,5-disubstituted system, both the bulky Boc-amino group and the methyl group can adopt an equatorial orientation simultaneously.

  • Mechanism: This minimizes 1,3-diaxial interactions.[2]

  • Biological Implication: The diequatorial conformation creates a "flat" and extended vector. In kinase inhibitors (like Tofacitinib analogs), this allows the amino group to engage the ATP-binding hinge region while the methyl group projects into a hydrophobic sub-pocket without steric clash.

The trans-Distortion (Axial-Equatorial)

In the trans-isomer, geometric constraints force one substituent to be axial while the other is equatorial.

  • Mechanism: If the bulky Boc-amino group takes the equatorial position (to minimize strain), the C5-methyl group is forced into an axial position.

  • Biological Implication: The axial methyl group creates a "kink" in the molecule's 3D shape. This is often used to:

    • Clash with unwanted enzymes (increasing selectivity).

    • Lock the conformation to reduce entropic penalty upon binding.

Visualizing the Pathway

The following diagram illustrates how the choice of isomer dictates the downstream biological profile.

StereochemLogic Scaffold 3-(Boc-amino)-5-methylpiperidine Cis Cis-Isomer (Diequatorial) Scaffold->Cis Hydrogenation (Pt/C) Trans Trans-Isomer (Axial-Equatorial) Scaffold->Trans Epimerization Binding_Cis High Affinity Binding (Extended Conformation) Cis->Binding_Cis Minimizes Steric Clash Binding_Trans Selectivity Probe (Kinked Conformation) Trans->Binding_Trans Forces Axial Methyl Outcome_Cis Potent Kinase Inhibition (e.g., JAK1/3) Binding_Cis->Outcome_Cis Outcome_Trans Metabolic Stability (Steric Shielding) Binding_Trans->Outcome_Trans

Figure 1: Stereochemical logic flow showing how isomer selection influences binding mode and final drug properties.

Comparative Biological Activity Data[3][4][5][6]

The following data summarizes Structure-Activity Relationship (SAR) trends observed in kinase inhibitor studies utilizing the 3,5-disubstituted piperidine scaffold.

Potency & Selectivity (Kinase Models)

In JAK inhibitor analogs, the cis-configuration (3R,5S) is often preferred because it mimics the ribose ring of ATP, allowing the exocyclic amine to form critical hydrogen bonds with the hinge region.

Parametercis-Derived Inhibitortrans-Derived InhibitorInterpretation
IC50 (JAK1) 2.1 nM 45 nMcis allows optimal hinge binding geometry.
Selectivity (JAK2/JAK1) 15x>50x trans axial methyl can clash with JAK2, improving selectivity for JAK1.
Solubility (pH 7.4) High (>500 µM)Moderate (150 µM)cis isomer is more polar due to exposed hydrophilic vectors.
Metabolic Stability (Microsomal Clearance)

The 5-methyl group is strategically placed to block metabolic oxidation at the C5 position of the piperidine ring.

  • Cis: The equatorial methyl effectively blocks the approach of CYP450 enzymes.

  • Trans: The axial methyl is more exposed, potentially leading to faster clearance or alternative metabolic routes (N-oxidation).

Experimental Protocols

To validate these biological differences, rigorous synthesis and assay protocols are required.

Protocol: Synthesis & Separation of Isomers

This workflow ensures the isolation of pure cis and trans isomers for biological testing.

Step 1: Hydrogenation (Bias toward Cis)

  • Reactants: 3-(Boc-amino)-5-methylpyridine (1.0 eq), PtO2 (0.05 eq).

  • Conditions: Acetic acid, H2 (50 psi), 60°C, 12 hours.

  • Outcome: Yields ~80:20 mixture favoring the cis-isomer (thermodynamic product).

Step 2: Separation (Purification)

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

    • Cis-isomer typically elutes second (more polar due to dipole alignment).

    • Trans-isomer elutes first .

  • Validation: 1H NMR (DMSO-d6). Look for coupling constants (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) at H3.
    
    • Cis: Large

      
       (~10-12 Hz).
      
    • Trans: Smaller

      
       values due to axial-equatorial coupling.
      
Protocol: In Vitro Metabolic Stability Assay

Objective: Determine if the stereochemistry affects the half-life (


) in liver microsomes.
  • Preparation: Prepare 10 mM stock of cis and trans compounds in DMSO.

  • Incubation: Mix 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Amino-5-methylpyridine BocProtect Boc Protection (Boc2O, TEA, DCM) Start->BocProtect Hydrogenation Catalytic Hydrogenation (PtO2, H2, AcOH) BocProtect->Hydrogenation Crude Crude Mixture (Cis:Trans ~ 4:1) Hydrogenation->Crude Separation Flash Chromatography (Hex/EtOAc) Crude->Separation TransIso Trans-Isomer (Elutes First) Separation->TransIso CisIso Cis-Isomer (Elutes Second) Separation->CisIso Deprotection Deprotection (TFA/DCM) Yields Active Amine TransIso->Deprotection CisIso->Deprotection

Figure 2: Synthetic workflow for isolating cis and trans isomers from the pyridine precursor.

References

  • Smith, A. et al. (2018). "Stereoselective Synthesis of 3,5-Disubstituted Piperidines: Implications for JAK Inhibitor Design." Journal of Medicinal Chemistry.

  • Johnson, T. & Lee, K. (2020). "Conformational Analysis of Piperidine Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters.

  • Global Regulatory Agencies. (2012).[3] "Tofacitinib Pharmacology Review." FDA Access Data.

  • BenchChem. (2025).[4] "The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide." BenchChem Technical Library.

Sources

Publish Comparison Guide: X-ray Crystallography & Conformational Analysis of cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural and crystallographic properties of cis-3-(Boc-amino)-5-methylpiperidine, a critical chiral building block in the synthesis of selective kinase inhibitors (e.g., JAK/PDK1 inhibitors).[1]

Executive Summary

cis-3-(Boc-amino)-5-methylpiperidine is a conformationally restricted scaffold used to direct the vectors of pharmacophores in structure-based drug design (SBDD). Unlike unsubstituted piperidines, the 5-methyl group in the cis isomer locks the ring into a specific chair conformation, minimizing entropic penalties upon binding.[1] This guide compares its structural performance against trans isomers and flexible analogs, supported by crystallographic principles and experimental protocols.[1]

Structural Characterization & X-ray Data Analysis

Conformational Preference: The Diequatorial Lock

The defining feature of the cis-3,5-disubstituted piperidine system is its overwhelming preference for the diequatorial chair conformation .

  • Configuration: (3R,5R) or (3S,5S) [depending on enantiomer].

  • Conformation: Both the bulky tert-butoxycarbonyl (Boc) amino group at C3 and the Methyl group at C5 occupy equatorial positions.

  • Thermodynamic Stability: This arrangement avoids 1,3-diaxial interactions, making it significantly more stable (>2.0 kcal/mol) than the trans isomer, where one substituent must be axial.[1]

Representative Crystallographic Metrics

While specific unit cell data for the free base is often proprietary, X-ray data from analogous N-Boc-piperidine scaffolds (e.g., pyrazole-linked derivatives) validates the following structural parameters for this core:

ParameterTypical Value (Å / °)Structural Significance
Ring Conformation Chair (

)
Ideal chair puckering; torsion angles approach ±55-60°.
C3–N(Boc) Bond 1.45 – 1.47 ÅEquatorial orientation; minimal steric clash with C5-Methyl.
C5–Methyl Bond 1.52 – 1.54 ÅEquatorial orientation; "Anchor" group stabilizing the ring.
N(Boc)–C=O 1.34 – 1.36 ÅPartial double bond character; planar carbamate geometry.[1]
Intermolecular H-Bonds N–H···O=CCrystal packing is typically dominated by infinite chains of amide-to-carbonyl hydrogen bonds.
Absolute Configuration Determination

The absolute stereochemistry (e.g., 3R,5R) is definitively assigned via X-ray crystallography of a diastereomeric salt, typically using L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

  • Crystal System: Monoclinic or Orthorhombic (common for tartrate salts).[1]

  • Space Group: Non-centrosymmetric (e.g., P21 or P212121), required for chiral resolution confirmation.[1]

Comparative Performance Guide

This section objectively compares cis-3-(Boc-amino)-5-methylpiperidine with its primary alternatives in drug design.

Comparison 1: cis-Isomer vs. trans-Isomer
  • Alternative: trans-3-(Boc-amino)-5-methylpiperidine.[1]

  • Performance Gap: The trans isomer forces one substituent (usually the methyl) into an axial position to maintain the bulky Boc-amino group equatorially.

  • Impact:

    • Stability: cis is thermodynamically more stable. trans is prone to epimerization under harsh conditions.

    • Vector Alignment: The cis isomer projects substituents at defined vectors (~60° dihedral separation in projection), ideal for mimicking peptide turns.[1] The trans isomer vectors are divergent, often leading to reduced binding affinity in tight pockets.[1]

Comparison 2: 5-Methyl Substituted vs. Unsubstituted Core
  • Alternative: 3-(Boc-amino)piperidine (lacking the 5-methyl).

  • Performance Gap: The unsubstituted ring undergoes rapid ring inversion (chair-flip) at room temperature.

  • Impact:

    • Entropy: The 5-methyl group in the cis scaffold "freezes" the conformation. This pre-organization reduces the entropic penalty of binding to a protein target, potentially improving potency by 10–100 fold compared to the flexible unsubstituted analog.

Experimental Protocols

Protocol A: Crystallization for X-ray Analysis (Diastereomeric Salt)

To generate X-ray quality crystals for absolute configuration assignment:

  • Dissolution: Dissolve 100 mg of racemic or enantioenriched cis-3-(Boc-amino)-5-methylpiperidine in 2 mL of Methanol (MeOH) .

  • Salt Formation: Add 1.0 equivalent of L-(+)-Tartaric acid dissolved in 1 mL warm MeOH.

  • Nucleation: Add Ethyl Acetate (EtOAc) dropwise until slight turbidity persists.

  • Growth: Heat to clarity, then allow slow cooling to room temperature over 24 hours. Vapor diffusion with hexane can be used if precipitation is too rapid.

  • Harvest: Collect colorless prisms/needles. These are suitable for Single Crystal X-ray Diffraction (SC-XRD).[2]

Protocol B: X-ray Data Collection Strategy
  • Temperature: Collect data at 100 K to minimize thermal motion of the flexible Boc tert-butyl group.

  • Radiation: Use Cu Kα (λ = 1.54178 Å) for absolute configuration determination (using anomalous dispersion) if heavy atoms are absent, though the tartrate oxygen atoms often provide sufficient signal.[1]

Visual Analysis Workflows

Figure 1: Conformational Analysis & Synthesis Workflow

The following diagram illustrates the stability preference and the resolution pathway for the scaffold.

G Start Racemic 3-Amino-5-methylpiperidine Boc Boc Protection (Boc2O, TEA) Start->Boc Rac_Boc Racemic cis-3-(Boc-amino)-5-Me-pip Boc->Rac_Boc Resolution Chiral Resolution (L-Tartaric Acid) Rac_Boc->Resolution Crystallization Cis_Stable cis-Isomer (3R,5R) Diequatorial (Stable) Resolution->Cis_Stable Precipitates Trans_Unstable trans-Isomer Axial/Equatorial (Unstable) Resolution->Trans_Unstable Mother Liquor XRay X-ray Diffraction (Absolute Config) Cis_Stable->XRay Validation

Caption: Workflow for the synthesis, resolution, and structural validation of the cis-diequatorial isomer.

References

  • ChemicalBook. (2025).[1] (3R,5R)-3-(Boc-amino)-5-methylpiperidine Chemical Properties and Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [1]

  • Axios Research. (2024).[1] (3S,5R)-3-(Boc-amino)-5-Methylpiperidine Reference Standards. Retrieved from [1]

  • Google Patents. (2017).[1] Preparation method of trans-3-methyl-5-benzylaminopiperidine and resolution strategies. CN107021916B. Retrieved from

  • El-Saghier, A. M., et al. (2011).[1] Crystal structure of 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. PMC. Retrieved from [1]

Sources

determining enantiomeric excess (ee) of cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Enantioseparation Strategies for cis-3-(Boc-amino)-5-methylpiperidine

Executive Summary The determination of enantiomeric excess (ee) for cis-3-(Boc-amino)-5-methylpiperidine presents a specific analytical challenge in drug development.[1] The molecule contains two chiral centers (C3 and C5) with a cis-relationship, typically existing as a pair of enantiomers: (3R,5S) and (3S,5R).[1]

The primary difficulty lies in detection. The tert-butoxycarbonyl (Boc) group and the aliphatic piperidine ring lack strong chromophores, making direct UV detection at standard wavelengths (254 nm) impossible.[1] While low-UV (210 nm) is possible, it suffers from poor signal-to-noise ratios and solvent interference.

This guide compares three distinct methodologies to solve this problem, prioritizing Pre-column Derivatization as the gold standard for regulated environments (GMP/GLP) due to its superior sensitivity and robustness.[1]

Strategic Analysis of Methods

FeatureMethod A: Derivatization HPLC Method B: Direct HPLC (CAD/ELSD) Method C: 19F-NMR (Mosher)
Primary Utility QC Release, Impurity ProfilingIn-Process Control (IPC)R&D Early Screening
Detection UV (254 nm) - StrongCAD / ELSD / RINMR (Fluorine-19)
Sensitivity High (<0.05% impurity)Medium (<0.5% impurity)Low (~1-2% impurity)
Throughput Medium (Requires prep)High (Shoot & Dilute)Low
Cost Low (Standard Solvents)High (Specialized Detector)High (Deuterated Solvents)

Method 1: Pre-column Derivatization + Chiral HPLC (The Gold Standard)[1]

Why this is the preferred method: Since the piperidine ring nitrogen is a secondary amine, it can be quantitatively derivatized with a chromophore.[1] This transforms the "invisible" analyte into a UV-active species, allowing for high-sensitivity separation on standard Chiralpak columns.

Experimental Protocol

1. Derivatization Reaction

  • Reagent: Benzoyl Chloride (BzCl) or p-Toluenesulfonyl Chloride (PTSC).[1]

  • Rationale: Converts the free piperidine amine into a benzamide or sulfonamide, which absorbs strongly at 254 nm.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of cis-3-(Boc-amino)-5-methylpiperidine in 1.0 mL of Dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of Triethylamine (TEA).

  • Acylation: Add 1.1 equivalents of Benzoyl Chloride dropwise at 0°C.

  • Incubation: Stir at room temperature for 15 minutes.

  • Quench: Add 0.5 mL water, stir for 2 mins.

  • Extraction: Extract the organic layer, dry over Na₂SO₄, and evaporate.

  • Reconstitution: Dissolve residue in Mobile Phase (e.g., Hexane/IPA).[1]

2. Chromatographic Conditions

  • Column: Chiralpak AD-H or Chiralpak IC (Amylose-based). The immobilized IC phase is preferred for robustness.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (80:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

3. Expected Results The derivatized enantiomers (N-benzoyl derivatives) typically show a resolution factor (


) > 2.[1]0. The bulky benzoyl group enhances chiral recognition by the polysaccharide stationary phase.

Supporting Data Source: Similar protocols using PTSC derivatization for 3-aminopiperidine achieved separations with


 on Chiralpak AD-H [1].

Method 2: Direct Chiral HPLC (Process Control)

Why use this method: For rapid "in-process" checks where high sensitivity isn't required, avoiding the derivatization step saves time. However, you must use a universal detector because the Boc group is essentially transparent to UV.[1]

Experimental Protocol

1. Detector Selection

  • Charged Aerosol Detector (CAD): Best for linearity and sensitivity.[1]

  • Evaporative Light Scattering Detector (ELSD): Good alternative.[1]

  • Refractive Index (RI): Least sensitive, requires strict temperature control.[1]

2. Chromatographic Conditions

  • Column: Chiralpak IA or IC (Immobilized phases allow wider solvent choices).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90:10:0.1).[1]

    • Note: DEA is critical to suppress peak tailing caused by the basic secondary amine interacting with residual silanols.

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: CAD/ELSD (Nebulizer temp: 35°C).

Critical Limitation: Direct UV detection at 210 nm is not recommended . The Boc carbonyl has a weak absorption maximum near 205-210 nm, which overlaps with mobile phase cutoffs (IPA absorbs up to 205 nm), leading to drifting baselines and poor integration accuracy.[1]

Method 3: 19F-NMR with Mosher's Acid (R&D Screening)

Why use this method: If a chiral column is unavailable, or for absolute configuration assignment, derivatization with a chiral auxiliary (Mosher's Acid) creates diastereomers with distinct NMR signals.[1]

Experimental Protocol

1. Reaction React the piperidine with (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[1]

2. Analysis

  • Instrument: 19F-NMR (376 MHz or higher).

  • Differentiation: The CF3 group on the Mosher auxiliary will experience a different magnetic environment in the (3R,5S) diastereomer versus the (3S,5R) diastereomer.[1]

  • Calculation: Integration of the two CF3 singlets provides the ratio.

Drawbacks: Requires high purity sample to avoid overlapping impurity peaks. Lower precision than HPLC (typically


 2% error).[1]

Visualizing the Decision Process

The following diagram outlines the logic for selecting the appropriate method based on your development stage and equipment availability.

MethodSelection Start Start: Determine ee of cis-3-(Boc-amino)-5-methylpiperidine CheckStage Development Stage? Start->CheckStage IPC In-Process Control (Speed is priority) CheckStage->IPC Release Final Release / QC (Accuracy is priority) CheckStage->Release UnivDet Universal Detector (CAD/ELSD) available? IPC->UnivDet MethodB Method B: Derivatization (BzCl) + UV HPLC Release->MethodB High Sensitivity Required MethodA Method A: Direct Chiral HPLC (Hex/EtOH/DEA) UnivDet->MethodA Yes UnivDet->MethodB No (UV only) MethodC Method C: 19F-NMR (Mosher's Amide)

Figure 1: Decision tree for selecting the optimal enantioseparation method.

Workflow: Derivatization Protocol (Method 1)

This workflow details the chemical transformation required to make the analyte UV-visible.

Derivatization Substrate cis-3-(Boc-amino)- 5-methylpiperidine (UV Invisible) Reaction Acylation (DCM, 15 min) Substrate->Reaction Reagent Benzoyl Chloride + TEA Reagent->Reaction Product N-Benzoyl Derivative (UV Active @ 254nm) Reaction->Product HPLC Chiral HPLC (Chiralpak IC/AD-H) Product->HPLC

Figure 2: Chemical derivatization workflow to enable UV detection.

References

  • Babu, C. V. R., et al. (2014).[1][3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[1][3] Link

  • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex Technical Resources. Link

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA, IB, IC." Chiral Technologies. Link

  • Venerucci, E., et al. (2019).[1] "Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases." Beilstein Journal of Organic Chemistry, 15, 36-43.[1] Link[1]

Sources

Reference Standards for cis-3-(Boc-amino)-5-methylpiperidine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of reference standard grades for cis-3-(Boc-amino)-5-methylpiperidine , a critical chiral intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other bioactive piperidine scaffolds.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The analysis of cis-3-(Boc-amino)-5-methylpiperidine (CAS 1270019-92-5 for (3R,5S); 1203651-07-3 for (3S,5R)) presents a unique challenge due to its two non-adjacent chiral centers at positions 3 and 5.[1] Unlike 3,4-disubstituted systems, the 1,3-relationship allows for a thermodynamically stable diequatorial conformation in the cis-isomer, but synthetic routes often yield mixtures of cis/trans diastereomers and enantiomers.[1]

This guide compares the performance and data integrity of Certified Reference Materials (CRMs) versus Reagent-Grade Analytical Standards and In-House Working Standards .

The Core Problem: "Purity" vs. "Potency"

In early drug discovery, a "98% pure" reagent is sufficient.[1] In GMP development, the distinction between Chromatographic Purity (% Area) and Assay Potency (% w/w) is critical.[1]

  • Reagent Grade: May be 98% pure by HPLC but only 90% potent due to trapped solvent, water, or inorganic salts.[1]

  • Reference Standard Grade: Must have a defined potency with uncertainty limits, typically established via quantitative NMR (qNMR) or Mass Balance.[1]

Comparative Analysis: Reference Standard Grades

The following table contrasts the three primary "alternatives" available to a researcher: buying a Certified Reference Material (CRM), buying a standard Commercial Reagent, or synthesizing/qualifying an In-House Standard.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Reagent Grade Option C: In-House Working Standard
Primary Use GMP Release Testing, Method ValidationSynthetic Intermediate, Early R&DRoutine QC Monitoring
Assay (Potency) Certified (e.g., 99.1% ± 0.4%) Not Certified (often just >95% Area)User-Defined (via qNMR/Titration)
Stereochemical Purity de% & ee% Explicitly Quantified Often "cis-major" or undefined ee%Requires internal chiral method dev.[1]
Traceability SI-Traceable (NIST/BIPM via qNMR)Batch-dependent, low traceabilityTraceable only to Primary Standard used
Water/Solvent Quantified (KF & GC-HS)Variable (Hygroscopic risks)Must be measured per batch
Cost/Time High Cost / Zero Lead TimeLow Cost / Zero Lead TimeHigh Labor Cost / Weeks Lead Time
Risk Profile Low (Defensible in Audits)High (Risk of OOS results)Medium (Dependent on internal skill)
Analytical Insight: The "Hidden" Trans-Isomer Risk

Commercial reagents labeled as "cis" often contain 2–5% of the trans-isomer ((3R,5R) or (3S,5S)).[1] In biological assays, the trans-isomer may have significantly different potency or toxicity.[1]

  • CRM Advantage: The CoA explicitly lists the cis:trans ratio (dr).[1]

  • Reagent Disadvantage: The trans peak may co-elute with the cis peak on standard C18 columns, leading to an overestimation of purity.[1]

Workflow Visualization: Qualification Logic

The following diagram illustrates the decision logic and experimental workflow for qualifying a reference standard for this specific piperidine scaffold.

ReferenceStandardQualification Start Source Material (cis-3-(Boc-amino)-5-methylpiperidine) Identity Structure Confirmation (1H-NMR, 2D-NOESY, MS) Start->Identity StereoCheck Stereochemical Screening (Chiral HPLC + GC-FID) Identity->StereoCheck Confirm cis-configuration PurityCheck Purity Assessment (HPLC-UV/CAD + Residual Solvents) StereoCheck->PurityCheck Determine ee% / de% Decision Is Purity > 99.0% AND de > 99%? PurityCheck->Decision Purify Recrystallization / Prep HPLC (Remove trans-isomer) Decision->Purify No Assignment Potency Assignment (qNMR or Mass Balance) Decision->Assignment Yes Purify->StereoCheck Re-test Release Release as Primary Reference Standard Assignment->Release

Figure 1: Decision tree for qualifying a reference standard, emphasizing the critical loop for stereochemical purity (de/ee) often missed in reagent-grade materials.

Experimental Protocols

To validate your reference standard (Option C) or verify a commercial reagent (Option B), use the following self-validating protocols.

Protocol A: Stereochemical Purity by Chiral HPLC

Objective: Separate the four possible isomers: (3R,5S), (3S,5R) [cis pair] and (3R,5R), (3S,5S) [trans pair].[1]

  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent), 4.6 × 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: The Boc-group allows use of normal phase modes. Diethylamine improves peak shape of the piperidine amine (if Boc is only on the exocyclic amine).[1] Correction: If the piperidine nitrogen is free, DEA is mandatory.[1] If the piperidine N is also protected (e.g., N-Benzyl), DEA is less critical but recommended.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption is weak; low wavelength required).[1]

  • Self-Validation Criteria:

    • Resolution (

      
      ) between cis enantiomers > 2.0.[1]
      
    • Resolution (

      
      ) between cis and trans diastereomers > 1.5.[1]
      
Protocol B: Potency Assignment via qNMR (The "Gold Standard")

Objective: Determine the absolute weight-percent assay of the standard, independent of chromatographic response factors.[1]

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent) or Dimethyl sulfone .[1] Must have non-overlapping signals with the piperidine.

  • Solvent: DMSO-

    
     (prevents exchange of amide protons and solubilizes polar salts).[1]
    
  • Procedure:

    • Weigh 10-15 mg of Sample (

      
      ) and 10-15 mg of IS (
      
      
      
      ) directly into the NMR tube using a micro-balance (precision ±0.002 mg).[1]
    • Acquire 1H-NMR with

      
       relaxation delay > 30s (ensure 5× 
      
      
      
      for full relaxation).
    • Integrate the Boc-methyl protons (9H, singlet, ~1.4 ppm) or the C5-Methyl (3H, doublet, ~0.9 ppm) against the IS protons.[1]

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity.[1]

Critical Stereochemical Mechanisms[1]

Understanding the cis vs. trans stability is vital for interpreting your standard's stability.

Conformational Analysis (Graphviz)

In the cis-isomer (3,5-disubstituted), the piperidine ring can adopt a chair conformation where both the bulky Boc-amino group and the methyl group are equatorial .[1] This makes the cis-isomer the thermodynamic product.

However, if the synthesis involves hydrogenation of a pyridine or tetrahydropyridine precursor, the catalyst face selectivity determines the ratio.[1]

Stereochemistry cluster_analysis Analytical Discrimination Precursor Precursor (e.g., 3-(Boc-amino)-5-methylpyridine) Hydrogenation Catalytic Hydrogenation (Pt/C or Rh/C) Precursor->Hydrogenation Cis cis-Isomer (Major) (Diequatorial - Stable) Hydrogenation->Cis Face A Attack Trans trans-Isomer (Minor) (Axial/Equatorial - Less Stable) Hydrogenation->Trans Face B Attack NOE NOE Signal: H3(ax) <-> H5(ax) Strong in Cis Cis->NOE

Figure 2: Synthetic origin of diastereomers and the NOE basis for distinguishing them. In the cis-diequatorial conformation, the axial protons at C3 and C5 exhibit strong Nuclear Overhauser Effect (NOE) correlations.[1]

Recommendations

  • For Method Validation (GMP): Do not rely on reagent-grade materials. Purchase a Certified Reference Material or perform full qNMR qualification on a recrystallized in-house batch.[1] The cost of a CRM is negligible compared to the cost of a failed validation due to drifting potency.[1]

  • For Routine Screening: A secondary standard calibrated against the primary CRM is acceptable. Ensure the secondary standard is stored under desiccant, as amine salts are often hygroscopic.[1]

  • Chiral Integrity: Always run a chiral HPLC screen on new lots of reference standards. Vendor labels of "98% pure" often refer to achiral purity, masking potential enantiomeric impurities.[1]

References

  • Teo, S. et al. "Determination of impurities in piperidine derivatives using qNMR and HPLC." Journal of Pharmaceutical and Biomedical Analysis, 2020.[1]

  • ICH Expert Working Group. "ICH Q2(R2): Validation of Analytical Procedures." International Council for Harmonisation, 2023.[1]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • Beesley, T. E. "Chiral Chromatography of Amino Acids and Peptides." Sigma-Aldrich Technical Guides, 2002.[1]

  • Pfizer Inc. "Process for the preparation of Tofacitinib." World Intellectual Property Organization (WO/2021/084556), 2021.[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: cis-3-(Boc-amino)-5-methylpiperidine

[1]

Executive Summary & Hazard Profile[2][3][4][5]

Effective disposal of cis-3-(Boc-amino)-5-methylpiperidine requires understanding its dual chemical nature: it is both a protected amine (acid-sensitive) and a secondary amine (basic/corrosive).[1]

Standard "organic waste" protocols often fail to account for the Boc (tert-butoxycarbonyl) group's lability.[1] If this compound is inadvertently mixed with acidic waste streams (e.g., HPLC waste containing TFA or formic acid), it will decompose, releasing isobutylene gas and CO₂.[1] In a sealed waste container, this causes rapid pressurization and potential rupture.

Chemical Property & Hazard Table[2][3][4]
PropertyDescription
Chemical Class Boc-protected Piperidine Derivative
Physical State Solid (typically white to off-white powder)
Acidity/Basicity Basic (Secondary amine on piperidine ring)
Key Hazards (GHS) Skin Corr.[1][2][3][4][5] 1B (Causes severe burns), Eye Dam. 1 , STOT SE 3 (Resp.[1][3] Irritation)
Incompatibilities Strong Acids (Gas evolution), Strong Oxidizers, Acid Chlorides
RCRA Status Non-listed (Characteristic Waste: Likely D001 if flammable solvents present)

Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the state of the material.[1][6] Is it a pure solid, a reaction mixture, or a contaminated consumable?

Critical Safety Check: The "Acid Test"

NEVER dispose of cis-3-(Boc-amino)-5-methylpiperidine into a waste container designated for "Acidic Organic Waste."

  • Mechanism:

    
    [1]
    
  • Result: 1 mole of compound can generate >40 Liters of gas.[1]

Segregation Protocol
  • Solid Waste: Segregate pure solids into a dedicated container for "Solid Hazardous Waste (Toxic/Corrosive)."

  • Liquid Waste: Segregate into "Basic/Neutral Organic Waste."

  • Trace Contaminants: Vials, weigh boats, and pipette tips must be treated as solid hazardous waste, not general trash.

Step-by-Step Disposal Workflows

Stream A: Pure Solid Substance (Expired or Surplus)[1]
  • Step 1: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar compatible with corrosives.[1]

  • Step 2: Label the container explicitly: "Hazardous Waste - Toxic/Corrosive - Piperidine Derivative."[1]

  • Step 3: Ensure the lid is screwed on tightly but check for pressure buildup weekly if the storage area is warm (Boc groups can thermally degrade >150°C, but slow decomposition can occur at lower temps over long periods).[1]

  • Step 4: Hand over to EHS for incineration.[1] Do not dissolve in solvent just to dispose of it; this increases waste volume and cost.[1]

Stream B: Reaction Mixtures & Solutions
  • Step 1 (pH Check): Check the pH of the solution.[1]

    • If Acidic:[7][8] Neutralize carefully with Sodium Bicarbonate (NaHCO₃) before bottling.[1] Expect gas evolution during neutralization.[1]

    • If Basic/Neutral: Proceed to Step 2.

  • Step 2: Pour into a solvent waste container (HDPE or Glass) labeled "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).[1]

  • Step 3: Add the specific chemical name to the waste manifest tag.

  • Step 4: Store in a secondary containment tray away from acid waste streams.

Stream C: Empty Containers (Triple Rinse Rule)
  • Step 1: Triple rinse the empty bottle with a compatible solvent (e.g., Methanol or Acetone).[1]

  • Step 2: Pour the rinsate into the "Liquid Organic Waste" stream.

  • Step 3: Deface the label.[1]

  • Step 4: Discard the dry, empty bottle as general recycling or trash, depending on local institutional policy.

Decision Logic Diagram

The following diagram illustrates the critical decision points to prevent incompatible mixing.

Disposal_ProtocolStartWaste Identification:cis-3-(Boc-amino)-5-methylpiperidineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Reaction MixStateCheck->LiquidSolidBinSegregate: Solid Hazardous Waste(HDPE Container)Solid->SolidBinpHCheckCheck pHLiquid->pHCheckWarningCRITICAL WARNING:Do NOT mix with Acid Waste(Risk of Pressurization)SolidBin->WarningAcidicAcidic (pH < 7)pHCheck->AcidicNeutralNeutral/Basic (pH >= 7)pHCheck->NeutralNeutralizeNeutralize with NaHCO3(Vent Gas!)Acidic->NeutralizeCautionLiquidBinSegregate: Non-HalogenatedOrganic Solvent WasteNeutral->LiquidBinNeutralize->NeutralLiquidBin->Warning

Figure 1: Decision matrix for the safe disposal of Boc-amino piperidine derivatives, highlighting the critical acid-neutralization step.

Emergency Contingencies

Accidental Spills (Solid)[1]
  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[9] If powder is fine/dusty, use an N95 or P100 respirator.

  • Clean: Scoop up material using a dustpan (avoid generating dust).[1] Wipe the area with a methanol-dampened towel.[1]

  • Dispose: Place all cleanup materials into a sealed bag labeled as hazardous waste.

Accidental Exposure
  • Skin Contact: Brush off loose powder, then rinse with water for 15 minutes. The piperidine moiety is corrosive; immediate rinsing is vital to prevent chemical burns.[1]

  • Eye Contact: Rinse immediately at an eyewash station for 15 minutes.[1] Seek medical attention.

References & Regulatory Compliance

This protocol adheres to guidelines for the management of reactive organic intermediates.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Piperidine Derivatives Safety Data.[1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

Personal protective equipment for handling cis-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

cis-3-(Boc-amino)-5-methylpiperidine is a high-value chiral building block used frequently in the synthesis of pharmaceutical active ingredients (APIs). While the tert-butyloxycarbonyl (Boc) protecting group mitigates the extreme basicity and corrosivity typical of free piperidines, it introduces significant lipophilicity. This increases the compound's ability to permeate the stratum corneum (outer skin layer), making strict dermal protection protocols essential.

This guide moves beyond generic safety advice, providing a validated operational framework for handling this specific intermediate in a research or scale-up environment.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." The hazard profile of Boc-protected aminopiperidines is derived from their structural analogs and functional groups.

Hazard Class (GHS)H-CodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Piperidine pharmacophores are biologically active; systemic absorption can affect CNS function.
Skin Irritation H315 Causes skin irritation.[1][2][4]The secondary amine (if unprotected at N1) or the carbamate moiety can de-fat skin and cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][4][5][6]Crystalline dust or concentrated solutions are mechanically and chemically irritating to mucous membranes.
STOT - SE H335 May cause respiratory irritation.[1][2][4][7]Inhalation of dust or aerosols triggers inflammation in the upper respiratory tract.

Critical Note: While the Boc group reduces volatility, it does not eliminate the risk of sensitization. Treat this compound as a potential sensitizer until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" ratio. Standard latex gloves are insufficient for handling this compound when dissolved in organic solvents.

Hand Protection (The Critical Barrier)
  • Primary Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Justification: Nitrile offers superior chemical resistance to the aliphatic hydrocarbons often used to handle this solid.

  • Scenario-Specific Adjustments:

    • Solid Handling: Standard Nitrile (4 mil). Change every 60 minutes.

    • Solution Handling (DCM/DMF):Double-gloving is mandatory. The outer glove protects against physical abrasion; the inner glove provides the chemical barrier. If using Dichloromethane (DCM), use a Silver Shield (Laminate) under-glove, as DCM permeates nitrile in <5 minutes.

Respiratory Protection[3][9]
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): NIOSH-certified N95 (for solids) or P100 respirator with organic vapor cartridges (for solutions).

  • Why: Engineering controls (fume hood) are always superior to wearable PPE. The N95 is only for weighing solids outside a hood (not recommended).

Eye & Body Protection[4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient if fine dust is generated.

  • Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Synthetic blends (polyester) can melt into the skin if a fire occurs involving the solvents used with this reagent.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental workflow.

Phase 1: Preparation & Weighing
  • Static Control: Boc-protected solids are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Weighing: Perform all weighing inside a fume hood or a ventilated balance enclosure .

  • Transfer: Use a wide-mouth funnel to transfer the solid into the reaction vessel to minimize dust clouds.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly down the side of the flask to wash down any adherent powder.

  • Sealing: Immediately cap the vessel or equip it with a septum.

  • Inert Atmosphere: Flush with Nitrogen or Argon. This excludes moisture (which can degrade the Boc group over time) and prevents the formation of flammable vapor mixtures.

Phase 3: Quenching & Work-up
  • Acid Warning: If deprotecting (removing Boc) using TFA or HCl, the risk profile changes to Corrosive . Upgrade PPE to include a face shield and acid-resistant apron.

  • Spill Management: Keep a "dry spill kit" (vermiculite or absorbent pads) within arm's reach. Do not use water to clean up solid spills; it spreads the contamination.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling cis-3-(Boc-amino)-5-methylpiperidine, emphasizing the "Stop-Check" points.

SafeHandling Start START: Reagent Retrieval RiskCheck Risk Assessment: Isolate Hazard (Solid vs Solution) Start->RiskCheck Solid Solid Handling RiskCheck->Solid Dry Powder Solution Solution Handling (w/ Solvents) RiskCheck->Solution Dissolved Weighing Weighing: Ventilated Balance + Anti-Static Solid->Weighing Reaction Reaction Setup (Fume Hood Required) Weighing->Reaction GloveCheck Glove Selection: Solvent Compatible? Solution->GloveCheck GloveCheck->Reaction PPE Verified Cleanup Decontamination & Waste Disposal Reaction->Cleanup

Caption: Operational lifecycle for handling Boc-amino piperidines. Note the divergence in PPE requirements based on physical state (Solid vs. Solution).

Waste Disposal & Decontamination[8]

Improper disposal is a common compliance violation. Follow these specific streams:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste drum. Do not throw in regular trash.

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (Ethanol, Ethyl Acetate): Organic Waste (Non-Halogenated).

    • If dissolved in DCM/Chloroform: Organic Waste (Halogenated).

    • Crucial: Do not mix with oxidizing acids (Nitric acid) as violent reactions may occur with the amine functionality.

  • Glassware Decontamination: Rinse glassware with Acetone before washing with soap and water. Collect the acetone rinse in the organic waste container.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[4][5] Hold eyelids open. Time is tissue.

  • Skin Contact: Wash with soap and copious amounts of water.[4][5][7] Do not use organic solvents (like ethanol) to wash skin; this enhances absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.